Product packaging for Diayangambin(Cat. No.:CAS No. 21453-68-9)

Diayangambin

Katalognummer: B1211154
CAS-Nummer: 21453-68-9
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: HRLFUIXSXUASEX-QDGJQWLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Diayangambin, also known as Syringaresinol Dimethyl Ether, is a furofuran lignan of significant interest in immunological and pharmacological research. This compound is a potent cell proliferation inhibitor, demonstrating activity against human mononuclear cells with an IC50 value of 1.5 µM . Studies have established its immunosuppressive and anti-inflammatory effects in both in vitro and in vivo models . The mechanism of action involves the inhibition of human mononuclear cell proliferation and a reduction in prostaglandin E2 (PGE2) generation in stimulated macrophages . In mouse models, oral administration of this compound significantly reduced ear swelling and leukocyte infiltration in a contact hypersensitivity test, and suppressed paw edema and PGE2 levels in a carrageenan-induced inflammation model . This compound occurs naturally in various plant species, including the New Zealand shrub Kawakawa ( Piper excelsum ) . With a molecular formula of C24H30O8 and a molecular weight of 446.49 g/mol, it is intended for research and further manufacturing use only . This product is not intended for diagnostic or therapeutic uses and is For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O8 B1211154 Diayangambin CAS No. 21453-68-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

21453-68-9

Molekularformel

C24H30O8

Molekulargewicht

446.5 g/mol

IUPAC-Name

(3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1

InChI-Schlüssel

HRLFUIXSXUASEX-QDGJQWLKSA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC

Andere CAS-Nummern

21453-68-9

Synonyme

diayangambin

Herkunft des Produkts

United States

Foundational & Exploratory

The Diayangambin Biosynthesis Pathway in Piper excelsum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper excelsum, commonly known as Kawakawa, is a plant endemic to New Zealand with significant cultural importance to Māori for its traditional medicinal uses. Modern phytochemical analysis has revealed a rich array of bioactive compounds within its leaves, among which the lignan diayangambin is a key metabolite. Lignans, a major class of polyphenols, are formed by the dimerization of two phenylpropanoid units and exhibit a wide range of biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Piper excelsum, consolidating current knowledge on the enzymatic steps, intermediate compounds, and relevant quantitative data. Detailed experimental protocols for key analytical and biochemical procedures are also presented to facilitate further research and drug development endeavors.

Quantitative Analysis of this compound and Precursors

Quantitative data on the concentration of this compound and related phenylpropanoids in Piper excelsum leaves have been determined using liquid chromatography-mass spectrometry (LC-MS). These values can vary based on factors such as the geographical location of the plant, season of harvest, and the extraction method employed. The following table summarizes representative quantitative data from published studies.

CompoundConcentration (μmol per gram of dry weight leaf powder)Extraction SolventReference
This compoundNot explicitly quantified in this format, but identified as a key lignan.Methanol, Water[1]
Myristicin5.28 ± 1.2Aqueous[2]
ElemicinSignificantly higher in certain samplesAqueous[2]
Yangambin1120 μM (in standard mix for quantification)Not Applicable[3]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Piper excelsum is believed to follow the general lignan biosynthesis pathway, which originates from the phenylpropanoid pathway. The proposed pathway involves the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol, which then undergoes a series of reductions and modifications to yield this compound.

Diayangambin_Biosynthesis substance substance enzyme enzyme Coniferyl_Alcohol Coniferyl Alcohol DP_Laccase Dirigent Protein Laccase/Peroxidase Coniferyl_Alcohol->DP_Laccase Pinoresinol Pinoresinol PLR1 Pinoresinol-Lariciresinol Reductase (PLR) Pinoresinol->PLR1 Lariciresinol Lariciresinol PLR2 Pinoresinol-Lariciresinol Reductase (PLR) Lariciresinol->PLR2 Secoisolariciresinol Secoisolariciresinol SIRD Secoisolariciresinol Dehydrogenase (SIRD) Secoisolariciresinol->SIRD Matairesinol Matairesinol OMTs_CYPs O-Methyltransferases (OMTs) Cytochrome P450s (CYPs) Matairesinol->OMTs_CYPs Yatein Yatein Putative_Enzyme Putative Demethylase/Modifyase Yatein->Putative_Enzyme This compound This compound DP_Laccase->Pinoresinol PLR1->Lariciresinol PLR2->Secoisolariciresinol SIRD->Matairesinol OMTs_CYPs->Yatein Putative_Enzyme->this compound

Proposed biosynthetic pathway of this compound in Piper excelsum.

The pathway initiates with Coniferyl Alcohol , a product of the phenylpropanoid pathway. Through the action of Dirigent Proteins and Laccases/Peroxidases , two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form (+)-Pinoresinol .

Subsequently, Pinoresinol-Lariciresinol Reductase (PLR) , a key enzyme in lignan biosynthesis, catalyzes the sequential reduction of pinoresinol.[2][4] The first reduction converts pinoresinol to Lariciresinol , and a second reduction by the same or a similar PLR yields Secoisolariciresinol .[2][4]

The pathway continues with the oxidation of secoisolariciresinol by Secoisolariciresinol Dehydrogenase (SIRD) to form the dibenzylbutyrolactone lignan, Matairesinol .[3][5]

From matairesinol, a series of methylation and hydroxylation reactions, likely catalyzed by O-Methyltransferases (OMTs) and Cytochrome P450 monooxygenases (CYPs) , lead to the formation of Yatein .[6][7] The exact sequence and enzymes in P. excelsum are yet to be fully elucidated but are inferred from pathways in other lignan-producing plants.[6][7]

The final conversion of yatein to this compound is proposed to involve a demethylation or other structural modification. The specific enzyme responsible for this step in Piper excelsum has not yet been characterized and is denoted here as a Putative Demethylase/Modifyase .

Experimental Protocols

Lignan Extraction and Purification from Piper excelsum Leaves

This protocol describes a general method for the extraction and purification of lignans, which can be adapted for the isolation of this compound.

Extraction_Workflow step step process process Start Dried & Ground Piper excelsum Leaves Extraction Solvent Extraction (e.g., 80% Methanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Lignan Extract Evaporation->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Fractions Collect Fractions Purification->Fractions Analysis Analyze Fractions (TLC, HPLC) Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound

General workflow for lignan extraction and purification.

Methodology:

  • Sample Preparation: Air-dry or freeze-dry fresh leaves of Piper excelsum and grind them into a fine powder.

  • Extraction: Macerate the powdered leaf material in 80% methanol (or another suitable solvent) at room temperature with constant stirring for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w). Repeat the extraction process three times to ensure maximum yield.

  • Filtration and Concentration: Combine the extracts and filter them through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Purification:

    • Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Further Purification: Pool the fractions containing this compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) if necessary.

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in Piper excelsum extracts.

Methodology:

  • Sample Preparation: Prepare a methanolic extract of the dried leaf powder as described in the extraction protocol. Filter the extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for this compound need to be determined using a standard.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the instrument manufacturer's guidelines.

  • Quantification: Prepare a calibration curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This protocol is a representative method for assaying the activity of PLR, a key enzyme in the this compound pathway.

Methodology:

  • Enzyme Extraction: Homogenize fresh Piper excelsum leaf tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.

  • Assay Mixture: The reaction mixture (total volume of 100 µL) should contain:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 200 µM (+)-Pinoresinol (substrate)

    • 200 µM NADPH (cofactor)

    • Crude enzyme extract (10-50 µg of protein)

  • Reaction: Initiate the reaction by adding the enzyme extract. Incubate the mixture at 30°C for 1-2 hours. Stop the reaction by adding 20 µL of 1 M HCl.

  • Product Analysis: Extract the reaction products with ethyl acetate. Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the products (lariciresinol and secoisolariciresinol) by HPLC or LC-MS/MS.

Secoisolariciresinol Dehydrogenase (SIRD) Enzyme Assay

This protocol outlines a method for measuring the activity of SIRD.

Methodology:

  • Enzyme Extraction: Prepare the crude enzyme extract from Piper excelsum leaves as described for the PLR assay.

  • Assay Mixture: The reaction mixture (total volume of 100 µL) should contain:

    • 100 mM Tris-HCl buffer (pH 8.8)

    • 500 µM (-)-Secoisolariciresinol (substrate)

    • 1 mM NAD+ (cofactor)

    • Crude enzyme extract (10-50 µg of protein)

  • Reaction: Start the reaction by adding the enzyme extract and incubate at 30°C for 2-4 hours. Terminate the reaction by adding 20 µL of 1 M HCl.

  • Product Analysis: Extract the product (matairesinol) with ethyl acetate and analyze by HPLC or LC-MS/MS.[8][9]

Conclusion

The biosynthesis of this compound in Piper excelsum is a complex process involving multiple enzymatic steps, beginning with the phenylpropanoid pathway and proceeding through the general lignan biosynthesis pathway. While the core pathway leading to the precursor yatein is well-established in other plant species and likely conserved in P. excelsum, the final conversion to this compound requires further investigation to identify and characterize the specific enzyme(s) involved. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further unravel the intricacies of this compound biosynthesis and explore its therapeutic potential. Future research, including transcriptomic and proteomic analyses of P. excelsum, will be instrumental in fully elucidating this important metabolic pathway.

References

Diayangambin from Kawakawa (Piper excelsum): A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diayangambin, a furofuran lignan found in the New Zealand native plant Kawakawa (Piper excelsum), has garnered significant interest for its notable immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It details the experimental protocols for its extraction and quantification, outlines a representative purification strategy, and explores its mechanisms of action through key signaling pathways. All quantitative data are summarized for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Discovery and Quantification of this compound in Piper excelsum

This compound has been identified as a key bioactive metabolite in the leaves and fruit of Piper excelsum.[1][2] Its presence has been confirmed and quantified in various extracts of the plant, highlighting its potential contribution to the traditional medicinal uses of Kawakawa.

Plant Material and Preparation

Fresh Kawakawa leaves are typically harvested, washed with cold water, and then lyophilized (freeze-dried) before being ground into a fine powder.[3] Commercially available dried leaves have also been used for analysis.[3] For fruit analysis, frozen fruits are pulverized under liquid nitrogen.[4]

Analytical Methods for Identification and Quantification

The primary technique for the identification and quantification of this compound in Kawakawa extracts is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5] This method allows for the separation, detection, and measurement of this compound with high sensitivity and specificity. Reverse-phase liquid chromatography has also been noted as the process by which this compound was identified in the plant.[6]

Quantitative Analysis of this compound

Quantitative studies have revealed varying concentrations of this compound depending on the plant material and the extraction solvent used. Methanolic extraction has been shown to be more efficient in extracting this compound compared to aqueous extraction.

Plant Material Extraction Method This compound Concentration (μmol/g dry weight) Reference
Commercial Dried Leaves (ŌKU)80% Methanol1.16 ± 0.05[3]
Commercial Dried Leaves (ŌKU)Aqueous (Hot Water)0.09 ± 0.01[3]
Fresh Leaves (Nelson)Aqueous (Hot Water)0.08 ± 0.01[3]
Fresh Leaves (Pōhara)80% Methanol0.17 ± 0.02[3]
Fresh Leaves (Arapaoa)80% Methanol0.14 ± 0.02[3]

Isolation and Purification of this compound

While detailed protocols for the large-scale isolation of this compound from Piper excelsum are not extensively published, a general strategy can be formulated based on standard phytochemical techniques for lignan purification from Piper species. This involves initial solvent extraction followed by chromatographic separation.[7][8]

Extraction

A crude extract is first obtained using a suitable organic solvent. Ethanol is a common choice for extracting lignans from Piper species.[9]

Chromatographic Purification

The purification of this compound from the crude extract typically involves a multi-step chromatographic process. A combination of the following techniques is often employed:

  • Silica Gel Column Chromatography: This is a primary step to fractionate the crude extract based on polarity.

  • Sephadex LH-20 Column Chromatography: This technique is effective for separating compounds based on their molecular size and is particularly useful for purifying lignans.[7]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used in the final stages of purification to obtain highly pure this compound.[9]

Experimental Protocols

Methanolic Extraction for Quantitative Analysis

This protocol is adapted from Jayaprakash et al. (2022).[3]

  • Weigh 10 mg of finely ground, lyophilized Kawakawa leaf powder into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of 80% methanol to the tube.

  • Vortex the mixture for 10 seconds.

  • Centrifuge at 5000 × g for 5 minutes.

  • Collect 1.5 mL of the supernatant.

  • Add another 1.5 mL of 80% methanol to the pellet and repeat the extraction and centrifugation.

  • Repeat the re-extraction one more time and combine all three supernatant volumes (total 4.5 mL).

  • Dry the combined extracts in a centrifugal concentrator.

  • Resuspend the dry residue in 10 mL of 80% methanol for LC-MS/MS analysis.

Aqueous Extraction for Quantitative Analysis

This protocol is adapted from Jayaprakash et al. (2022).[3]

  • Weigh 10 mg of finely ground, lyophilized Kawakawa leaf powder into a 10 mL amber glass headspace vial.

  • Add 10 mL of preheated Type 1 water (80 °C) containing an internal standard.

  • Cap the vial and maintain it at 80 °C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Pellet the particulate material by centrifugation at 10,000 × g for 5 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

General Purification Protocol for this compound

This representative protocol is synthesized from methods for isolating lignans from Piper species.[7][8]

  • Extraction: Macerate dried, powdered Kawakawa leaves or fruit in 96% ethanol. Filter the extract and evaporate the solvent under reduced pressure to obtain a crude ethanolic extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility. This compound is expected to be in the less polar fractions.

  • Silica Gel Column Chromatography: Subject the this compound-rich fraction to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography: Pool the fractions containing this compound and further purify using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • Preparative RP-HPLC: Perform final purification using preparative RP-HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

This compound exhibits significant immunosuppressive and anti-inflammatory effects.[6] These activities are attributed to its ability to modulate key cellular signaling pathways.

Immunosuppressive Effects

This compound has been shown to inhibit the proliferation of human mononuclear cells, with an IC50 value of 1.5 µM. This suggests its potential in managing autoimmune disorders where T-cell activation is a key factor.[10]

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are mediated through several mechanisms:

  • Inhibition of Prostaglandin E2 (PGE2) Generation: this compound reduces the production of PGE2 in stimulated macrophage cell lines.[10] PGE2 is a key mediator of inflammation and pain.

  • Modulation of Inflammatory Cytokines: Kawakawa extracts, containing this compound, have been shown to reduce the gene expression of pro-inflammatory cytokines such as IL-6 and IL-8.[11]

  • NF-κB Pathway Inhibition: The reduction in pro-inflammatory cytokine expression is likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

  • MAPK Signaling Pathway: Kawakawa consumption has been linked to the modulation of the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[12]

  • Modulation of microRNAs (miRNAs): The anti-inflammatory effects of Kawakawa are also associated with the modulation of miRNA expression, which in turn targets genes within inflammatory pathways.[12]

Visualizations

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 Extraction & Isolation cluster_2 Analysis & Characterization Kawakawa (Piper excelsum) Kawakawa (Piper excelsum) Leaves/Fruit Leaves/Fruit Kawakawa (Piper excelsum)->Leaves/Fruit Lyophilization & Grinding Lyophilization & Grinding Leaves/Fruit->Lyophilization & Grinding Ground Material Ground Material Lyophilization & Grinding->Ground Material Crude Extract Crude Extract Column Chromatography (Silica, Sephadex) Column Chromatography (Silica, Sephadex) Crude Extract->Column Chromatography (Silica, Sephadex) LC-MS/MS LC-MS/MS Crude Extract->LC-MS/MS Quantification Solvent Extraction (e.g., 80% Methanol) Solvent Extraction (e.g., 80% Methanol) Ground Material->Solvent Extraction (e.g., 80% Methanol) Solvent Extraction (e.g., 80% Methanol)->Crude Extract Fractions Fractions Column Chromatography (Silica, Sephadex)->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound NMR & MS NMR & MS Pure this compound->NMR & MS Structure Elucidation

Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.

Signaling Pathways of this compound

G cluster_0 This compound's Mechanism of Action cluster_1 Cellular Targets cluster_2 Signaling Pathways cluster_3 Biological Outcomes This compound This compound Macrophages Macrophages This compound->Macrophages T-Lymphocytes T-Lymphocytes This compound->T-Lymphocytes NF-kB Pathway NF-kB Pathway Macrophages->NF-kB Pathway Modulates MAPK Pathway MAPK Pathway Macrophages->MAPK Pathway Modulates PGE2 Synthesis PGE2 Synthesis Macrophages->PGE2 Synthesis Modulates miRNA Expression miRNA Expression Macrophages->miRNA Expression Modulates Reduced T-Cell Proliferation Reduced T-Cell Proliferation T-Lymphocytes->Reduced T-Cell Proliferation Inhibits Reduced Pro-inflammatory Cytokines (IL-6, IL-8) Reduced Pro-inflammatory Cytokines (IL-6, IL-8) NF-kB Pathway->Reduced Pro-inflammatory Cytokines (IL-6, IL-8) Leads to MAPK Pathway->Reduced Pro-inflammatory Cytokines (IL-6, IL-8) Contributes to Reduced Inflammation & Pain Reduced Inflammation & Pain PGE2 Synthesis->Reduced Inflammation & Pain Results in miRNA Expression->Reduced Pro-inflammatory Cytokines (IL-6, IL-8) Regulates Reduced Pro-inflammatory Cytokines (IL-6, IL-8)->Reduced Inflammation & Pain Immunosuppression Immunosuppression Reduced T-Cell Proliferation->Immunosuppression

Caption: Proposed signaling pathways modulated by this compound leading to its biological effects.

Conclusion

This compound is a promising bioactive compound from Piper excelsum with well-documented immunosuppressive and anti-inflammatory properties. The methodologies for its extraction and quantification are well-established, and a clear strategy for its purification can be devised. Its mechanism of action, involving the modulation of key inflammatory pathways such as NF-κB and MAPK, makes it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory and autoimmune diseases. This guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential applications of this important natural product.

References

Pharmacological Blueprint of Diayangambin: A Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of Diayangambin, a furofuran lignan with demonstrated immunosuppressive and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The guide outlines the key bioactive properties of the compound, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways.

Core Bioactivities of this compound

This compound has been shown to exert significant inhibitory effects on key components of the immune and inflammatory responses. In vitro studies have established its capacity to suppress the proliferation of human mononuclear cells and reduce the production of the pro-inflammatory mediator prostaglandin E2 (PGE2)[1]. In vivo animal models have further corroborated these findings, demonstrating a reduction in both acute and delayed-type hypersensitivity inflammatory responses[1].

Quantitative Bioactivity Profile

The following table summarizes the key quantitative data on the bioactivity of this compound.

BioassayCell Line/ModelTest Substance ConcentrationResultsReference
Human Mononuclear Cell Proliferation InhibitionHuman Peripheral Blood Mononuclear Cells1.5 µM (IC50)50% inhibition of cell proliferation[1]
Prostaglandin E2 (PGE2) Generation InhibitionRAW 264.7 Macrophages10 µM40.8% reduction in PGE2 generation[1]
Carrageenan-Induced Paw EdemaMice40 mg/kg (oral administration)Significant suppression of paw volume and PGE2 levels[1]
2,4-Dinitrofluorobenzene (DNFB)-Induced Ear SwellingMice40 mg/kg (oral administration)Clear reduction of ear swelling and leukocyte infiltration[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's bioactivity.

In Vitro Assays

1. Human Mononuclear Cell Proliferation Assay

  • Objective: To assess the inhibitory effect of this compound on the proliferation of stimulated human immune cells.

  • Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs).

  • Stimulant: Phytohemagglutinin (PHA).

  • Methodology:

    • Isolate PBMCs from heparinized whole blood using density gradient separation.

    • Plate the PBMCs in 96-well plates at a density of 1 x 10^5 cells per well.

    • Treat the cells with varying concentrations of this compound.

    • Stimulate the cells with PHA (e.g., 1 µg/mL).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Assess cell proliferation by measuring the incorporation of [3H]-thymidine or using a non-radioactive method like CFSE staining followed by flow cytometry.

    • Calculate the half-maximal inhibitory concentration (IC50).

2. Prostaglandin E2 (PGE2) Generation Assay

  • Objective: To determine the effect of this compound on the production of the pro-inflammatory mediator PGE2.

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Methodology:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

    • Pre-treat the cells with this compound (e.g., 10 µM) for 2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentration of PGE2 in the supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

In Vivo Assays

1. Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

  • Animal Model: Mice.

  • Inducing Agent: Carrageenan.

  • Methodology:

    • Administer this compound (40 mg/kg) or vehicle orally to the mice.

    • After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.

    • At the end of the experiment, euthanize the animals and collect the paw tissue to measure PGE2 levels.

2. 2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity

  • Objective: To assess the effect of this compound on delayed-type hypersensitivity.

  • Animal Model: Mice.

  • Sensitizing and Challenging Agent: 2,4-Dinitrofluorobenzene (DNFB).

  • Methodology:

    • Sensitization: On day 0, apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area of the abdomen.

    • Treatment: Administer this compound (40 mg/kg) or vehicle orally for a specified period (e.g., daily from day 4 to day 6).

    • Challenge: On day 5, apply a lower concentration of DNFB (e.g., 0.2%) to the right ear.

    • Measurement: Measure the ear thickness using a digital caliper at 24 and 48 hours after the challenge.

    • Assess leukocyte infiltration by measuring myeloperoxidase (MPO) activity in ear tissue homogenates.

Visualizing the Mechanisms of Action

To illustrate the potential biological pathways and experimental procedures, the following diagrams have been generated.

experimental_workflow_in_vitro cluster_proliferation Human Mononuclear Cell Proliferation Assay cluster_pge2 PGE2 Generation Assay pbmc PBMCs stim PHA Stimulation pbmc->stim prolif_measure Measure Proliferation ([3H]-thymidine or CFSE) stim->prolif_measure diayan_prolif This compound (IC50 = 1.5 µM) diayan_prolif->stim raw RAW 264.7 Macrophages lps LPS Stimulation raw->lps pge2_measure Measure PGE2 (ELISA) lps->pge2_measure diayan_pge2 This compound (10 µM) diayan_pge2->lps

In Vitro Experimental Workflow for this compound Bioactivity Screening.

experimental_workflow_in_vivo cluster_edema Carrageenan-Induced Paw Edema cluster_dth DNFB-Induced Contact Hypersensitivity mice1 Mice diayan_edema Oral this compound (40 mg/kg) mice1->diayan_edema carrageenan Carrageenan Injection (Paw) diayan_edema->carrageenan measure_edema Measure Paw Volume & PGE2 Levels carrageenan->measure_edema mice2 Mice sensitization DNFB Sensitization (Abdomen) mice2->sensitization diayan_dth Oral this compound (40 mg/kg) sensitization->diayan_dth challenge DNFB Challenge (Ear) diayan_dth->challenge measure_dth Measure Ear Swelling & MPO Activity challenge->measure_dth

In Vivo Experimental Workflow for this compound Bioactivity Screening.

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps_receptor LPS Receptor (TLR4) nfkb_pathway NF-κB Signaling Cascade lps_receptor->nfkb_pathway mapk_pathway MAPK Signaling Cascade lps_receptor->mapk_pathway nfkb NF-κB nfkb_pathway->nfkb ap1 AP-1 mapk_pathway->ap1 pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox pgh2 Prostaglandin H2 cox->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) (Inflammation) pges->pge2 gene_expression Pro-inflammatory Gene Expression (e.g., COX-2) nfkb->gene_expression ap1->gene_expression gene_expression->cox synthesis This compound This compound This compound->cox Inhibition

Postulated Anti-inflammatory Signaling Pathway of this compound.

Postulated Mechanism of Action

The inhibitory effect of this compound on prostaglandin E2 production strongly suggests that its mechanism of action involves the arachidonic acid cascade. It is hypothesized that this compound inhibits the activity of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins. This inhibition of the COX pathway is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Further research is required to determine the selectivity of this compound for COX-1 versus COX-2 and to fully elucidate its interactions with other inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory genes, including COX-2.

This technical guide serves as a foundational resource for the continued exploration of this compound's therapeutic potential. The provided data and protocols offer a framework for further preclinical and clinical development of this promising natural compound.

References

In Vitro Anti-inflammatory Properties of Diayangambin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Diayangambin, a naturally occurring lignan, has demonstrated notable immunomodulatory and anti-inflammatory activities in various in vitro studies. This technical guide provides a comprehensive overview of the experimental evidence supporting the anti-inflammatory effects of this compound, including detailed methodologies for key experiments and a summary of quantitative data. The guide also visualizes the signaling pathways implicated in this compound's mechanism of action.

Quantitative Data Summary

The anti-inflammatory potential of this compound has been quantified in several key in vitro assays. The following tables summarize the significant findings, providing a clear comparison of its efficacy.

Assay Cell Line Parameter Value Reference
Lymphocyte ProliferationHuman Mononuclear CellsIC501.5 µM (0.5 - 2.8 µM)[1]
Prostaglandin E2 (PGE2) GenerationRAW 264.7 Macrophages% Inhibition (at 10 µM)40.8%[1]

Table 1: Immunosuppressive and Anti-inflammatory Effects of this compound

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response. This inhibition leads to the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a subsequent reduction in the production of nitric oxide (NO) and prostaglandins. Furthermore, this compound has been observed to decrease the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and to mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS).

logical_relationship cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators This compound This compound NF_kB NF-κB Pathway This compound->NF_kB inhibits MAPK MAPK Pathway This compound->MAPK inhibits ROS Reactive Oxygen Species This compound->ROS reduces Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB activates Inflammatory_Stimuli->MAPK activates Inflammatory_Stimuli->ROS induces iNOS_COX2 iNOS & COX-2 NF_kB->iNOS_COX2 upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines upregulates MAPK->iNOS_COX2 upregulates MAPK->Pro_inflammatory_Cytokines upregulates NO_Prostaglandins Nitric Oxide & Prostaglandins iNOS_COX2->NO_Prostaglandins produce Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO_Prostaglandins->Inflammation ROS->Inflammation

Core Anti-inflammatory Mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Cell Line: RAW 264.7 macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubate for another 24 hours. A vehicle control (DMSO) should be included.

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control group.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_this compound Add this compound (various concentrations) Incubate_24h_1->Add_this compound Incubate_24h_2 Incubate for 24h Add_this compound->Incubate_24h_2 Add_MTT Add MTT solution Incubate_24h_2->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance

Experimental Workflow for MTT Cell Viability Assay.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Line: RAW 264.7 macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined using a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Line: RAW 264.7 macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Treat the cells with this compound for a specified time.

    • Induce ROS production by treating with an appropriate stimulus (e.g., LPS or H₂O₂).

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression

This technique is used to quantify the mRNA expression levels of pro-inflammatory genes.

  • Cell Line: RAW 264.7 macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

    • RNA Extraction: Isolate total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.

Western Blot Analysis for Signaling Protein Phosphorylation

This method is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Line: RAW 264.7 macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.

    • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

    • SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

      • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38) overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

      • The band intensities are quantified using densitometry software and normalized to the corresponding total protein or a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Modulation by this compound

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Upon stimulation by inflammatory signals like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 degradation of IκBα releases p65/p50 Nucleus Nucleus p65_p50->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates This compound This compound This compound->IKK inhibits

Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate these kinases through a phosphorylation cascade. Activated MAPKs, in turn, can activate transcription factors like AP-1 and also contribute to the activation of the NF-κB pathway. This compound is suggested to exert its anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38, thereby dampening the downstream inflammatory cascade.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates p38 p38 Upstream_Kinases->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Gene_Expression This compound This compound This compound->ERK inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->p38 inhibits phosphorylation

References

An In-Depth Technical Guide on the Immunosuppressive Properties of Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diayangambin, a furofuran lignan, has demonstrated significant immunosuppressive and anti-inflammatory properties in both in vitro and in vivo studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on the immune system. It details the quantitative data from key experiments, outlines the methodologies of these experiments, and visualizes the putative signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel immunomodulatory and anti-inflammatory therapeutics.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants, known for their diverse biological activities. Among them, this compound has emerged as a compound of interest due to its potent immunomodulatory effects.[1] It has been shown to be a useful treatment for autoimmune disorders where the body's immune system attacks its own tissues.[1] This guide synthesizes the available data to present a detailed technical understanding of this compound's immunosuppressive potential.

Quantitative Data on Immunosuppressive and Anti-inflammatory Effects

The immunosuppressive and anti-inflammatory activities of this compound have been quantified in several key studies. The following tables summarize the principal findings.

Table 1: In Vitro Immunosuppressive and Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredConcentrationResultCitation
Human Mononuclear Cell ProliferationHuman PBMCsInhibition of Cell ProliferationIC₅₀: 1.5 µM (0.5 - 2.8 µM)This compound inhibits lymphocyte proliferation.[2][3]
Prostaglandin E₂ (PGE₂) GenerationRAW 264.7 MacrophagesReduction of PGE₂ Production10 µM40.8% reduction in PGE₂ generation.[2][3]

Table 2: In Vivo Anti-inflammatory Activity of this compound in Mouse Models

ModelTreatmentParameter MeasuredResultCitation
2,4-Dinitrofluorobenzene (DNFB)-Induced Ear SwellingThis compound (40 mg/kg, p.o.)Ear SwellingSignificant reduction in ear swelling.[2][3]
Leukocyte Infiltration (Myeloperoxidase Activity)Reduction in leukocyte infiltration.[2][3]
Carrageenan-Induced Paw EdemaThis compound (40 mg/kg, p.o.)Paw VolumeSignificant suppression of inflamed paw volume.[2][3]
Prostaglandin E₂ (PGE₂) LevelsSignificant suppression of PGE₂ levels.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide in-depth protocols for the key experiments cited.

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

This assay is used to assess the effect of a compound on the proliferation of lymphocytes, a key process in the adaptive immune response.

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Stimulation and Treatment: Seed the cells in 96-well plates and stimulate proliferation with a mitogen such as phytohemagglutinin (PHA). Concurrently, treat the cells with varying concentrations of this compound.

  • Proliferation Measurement: After a 72-hour incubation period, assess cell proliferation using a method such as the MTT assay or by measuring the incorporation of radiolabeled thymidine.

  • Data Analysis: Calculate the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).

G cluster_0 PBMC Proliferation Assay Workflow start Start: Isolate PBMCs from whole blood culture Culture PBMCs in supplemented RPMI-1640 start->culture plate Seed cells in 96-well plates culture->plate stimulate Stimulate with Mitogen (e.g., PHA) + Treat with this compound plate->stimulate incubate Incubate for 72 hours stimulate->incubate measure Measure Proliferation (e.g., MTT assay) incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

PBMC Proliferation Assay Workflow
Prostaglandin E₂ (PGE₂) Generation Assay in RAW 264.7 Macrophages

This assay measures the production of PGE₂, a key inflammatory mediator, by macrophages.

Methodology:

  • Cell Culture: Culture the murine macrophage cell line RAW 264.7 in DMEM supplemented with fetal bovine serum.

  • Cell Plating: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Stimulation and Treatment: Pre-treat the cells with this compound for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and PGE₂ production.

  • Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatant.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Determine the percentage reduction in PGE₂ production in this compound-treated cells compared to the LPS-stimulated control.

G cluster_1 PGE2 Generation Assay Workflow start_pge2 Start: Culture RAW 264.7 cells plate_pge2 Seed cells in 24-well plates start_pge2->plate_pge2 treat_pge2 Pre-treat with this compound plate_pge2->treat_pge2 stimulate_pge2 Stimulate with LPS treat_pge2->stimulate_pge2 incubate_pge2 Incubate for 24 hours stimulate_pge2->incubate_pge2 collect_pge2 Collect Supernatant incubate_pge2->collect_pge2 measure_pge2 Measure PGE2 levels via ELISA collect_pge2->measure_pge2 analyze_pge2 Analyze Data measure_pge2->analyze_pge2 end_pge2 End analyze_pge2->end_pge2

PGE2 Generation Assay Workflow
2,4-Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity in Mice

This in vivo model is used to assess the effect of a compound on delayed-type hypersensitivity, a T-cell-mediated inflammatory response.

Methodology:

  • Sensitization: Sensitize mice by applying a solution of DNFB to a shaved area of their abdomen.

  • Treatment: Administer this compound or a vehicle control orally to the mice for a specified number of days.

  • Challenge: After the sensitization period, challenge the mice by applying a lower concentration of DNFB to one ear.

  • Measurement of Ear Swelling: Measure the thickness of both ears at various time points after the challenge to determine the degree of swelling.

  • Myeloperoxidase (MPO) Assay: At the end of the experiment, collect the ear tissue and measure MPO activity as an indicator of neutrophil infiltration.

  • Data Analysis: Compare the ear swelling and MPO activity between the this compound-treated and control groups.

Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds against acute inflammation.

Methodology:

  • Treatment: Administer this compound or a vehicle control orally to the mice.

  • Induction of Edema: After a specified time, inject a solution of carrageenan into the sub-plantar region of one of the hind paws to induce localized inflammation and edema.

  • Measurement of Paw Volume: Measure the volume of the paw at different time points after carrageenan injection using a plethysmometer.

  • PGE₂ Measurement: At the end of the experiment, collect paw tissue to measure the levels of PGE₂.

  • Data Analysis: Calculate the percentage inhibition of paw edema and the reduction in PGE₂ levels in the this compound-treated group compared to the control group.

Putative Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on lignans suggest that their immunosuppressive and anti-inflammatory effects are mediated through the modulation of key signaling pathways involved in the immune response. The primary proposed mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

G cluster_2 Proposed Immunosuppressive Mechanism of this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK This compound->IKK Inhibits MAPKKK MAPKKK This compound->MAPKKK Inhibits IkB IκB IKK->IkB Phosphorylates & leads to degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates to nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes Activates Transcription MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates AP1->Proinflammatory_Genes Activates Transcription Immune_Response Immunosuppressive & Anti-inflammatory Effects Proinflammatory_Genes->Immune_Response Leads to

Proposed Signaling Pathway of this compound

Inhibition of these pathways by this compound is thought to prevent the activation of transcription factors such as NF-κB and AP-1. This, in turn, suppresses the expression of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes involved in the inflammatory process like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins.

Conclusion

This compound exhibits potent immunosuppressive and anti-inflammatory properties, as evidenced by its ability to inhibit lymphocyte proliferation and reduce the production of key inflammatory mediators. The in vivo data further support its therapeutic potential in inflammatory conditions. The likely mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the molecular targets of this compound and to explore its potential as a novel therapeutic agent for immune-mediated diseases. This technical guide provides a solid foundation for scientists and researchers to build upon in their future investigations of this promising natural compound.

References

Diayangambin: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin is a furofuran lignan found in the New Zealand native plant, Piper excelsum, commonly known as kawakawa.[1][2] This compound has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory and immunosuppressive properties.[3] This technical guide provides a comprehensive overview of the natural sources, abundance, and current understanding of the mechanisms of action of this compound, with a focus on data relevant to research and drug development.

Natural Sources and Abundance

The primary natural source of this compound is the kawakawa plant (Piper excelsum), a species of significant cultural and medicinal importance to the Māori people of New Zealand.[4][1] this compound has been identified in various parts of the plant, with quantitative data available for its concentration in the leaves.

Quantitative Abundance of this compound in Piper excelsum Leaves

The concentration of this compound in kawakawa leaves can vary depending on the geographical location of the plant and the extraction method used. A key study by Jayaprakash et al. (2022) provides absolute quantification of this compound in both aqueous and methanolic extracts of kawakawa leaves from different sources.

Sample SourceExtraction SolventThis compound Concentration (µmol/g of dry weight leaf powder)Reference
Commercial Dried Leaves (ŌKU NZ)AqueousNot explicitly quantified in this extract in the provided text, but was one of the quantified compounds.Jayaprakash et al. (2022)[5]
Fresh Leaves (Arapaoa Island, Late 2021)AqueousNot explicitly quantified in this extract in the provided text, but was one of the quantified compounds.Jayaprakash et al. (2022)[5]
Commercial Dried Leaves (ŌKU NZ)Methanol~0.5 (Estimated from graphical representation)Jayaprakash et al. (2022)[5]
Fresh Leaves (Whangamoa, March 2021)Methanol~1.5 (Estimated from graphical representation)Jayaprakash et al. (2022)[5]
Fresh Leaves (Pōhara, Late 2021)Methanol~2.0 (Estimated from graphical representation)Jayaprakash et al. (2022)[5]

Note: The concentrations for methanolic extracts are estimated from the graphical data presented in the cited study. The study also notes preliminary data indicating seasonal and geographic variation in the chemical profile of kawakawa.

Experimental Protocols

Extraction of this compound from Piper excelsum Leaves

The following protocol is a composite methodology based on the procedures described by Jayaprakash et al. (2022) for the extraction of this compound and other phytochemicals from kawakawa leaves for LC-MS/MS analysis.

1. Sample Preparation:

  • Fresh kawakawa leaves are washed with cold water.

  • The washed leaves are frozen at -20°C and then lyophilized (freeze-dried).

  • The lyophilized leaves are ground into a fine powder.

2. Aqueous Extraction (for analysis of teas and infusions):

  • Weigh 10 mg of the dried leaf powder into a suitable vessel.

  • Add 1 mL of hot water (e.g., 80°C) to the powder.

  • Vortex the mixture and incubate at 80°C for 10 minutes.

  • Centrifuge the mixture to pellet the solid material.

  • Collect the supernatant for analysis.

3. Methanolic Extraction (for broader phytochemical analysis):

  • Weigh a precise amount of the dried leaf powder.

  • Add a measured volume of methanol to the powder.

  • Sonicate or vortex the mixture for a defined period to ensure thorough extraction.

  • Centrifuge the mixture to separate the extract from the solid plant material.

  • Collect the methanolic supernatant for analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis leaf Fresh Piper excelsum Leaves wash Wash with Cold Water leaf->wash freeze Freeze at -20°C wash->freeze lyophilize Lyophilize freeze->lyophilize grind Grind to Fine Powder lyophilize->grind powder Dried Leaf Powder grind->powder aqueous Aqueous Extraction (Hot Water) powder->aqueous methanolic Methanolic Extraction powder->methanolic lcms LC-MS/MS Analysis aqueous->lcms methanolic->lcms

Figure 1: Experimental workflow for the extraction of this compound.
Quantification of this compound by LC-MS/MS

The following parameters are based on the methods reported by Jayaprakash et al. (2022) for the quantitative analysis of this compound.

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with an additive (e.g., 0.1% formic acid).

    • Gradient: A suitable gradient program to separate this compound from other matrix components.

    • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

    • Injection Volume: A small, precise volume of the extract (e.g., 5 µL).

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification, using specific precursor-to-product ion transitions for this compound.

    • Collision Energy: Optimized to produce characteristic fragment ions of this compound.

    • Detection: A high-resolution mass spectrometer is used for accurate mass measurements.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and immunosuppressive effects.[4][3] The anti-inflammatory properties of kawakawa extracts, which contain this compound, have been linked to the modulation of key inflammatory signaling pathways.

Anti-inflammatory Mechanism of Action

Studies have shown that this compound can reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation, and inhibit the infiltration of leukocytes to the site of inflammation. Furthermore, extracts of Piper excelsum have been demonstrated to reduce the gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and downregulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the direct interaction of this compound with the NF-κB pathway requires further elucidation, it is a plausible mechanism for its observed anti-inflammatory effects.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response stimulus e.g., Pathogen-associated molecular patterns (PAMPs) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IκB kinase (IKK) receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription nucleus->transcription activates cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) transcription->cytokines PGE2 Prostaglandin E2 transcription->PGE2 This compound This compound This compound->IKK inhibits (putative)

Figure 2: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound, a key bioactive compound from the kawakawa plant, presents a promising candidate for further investigation in the development of novel anti-inflammatory and immunosuppressive therapies. This guide provides a foundational understanding of its natural occurrence, methods for its extraction and quantification, and its potential mechanisms of action. Further research is warranted to fully elucidate its biosynthetic pathway and to conduct more extensive studies on its pharmacological effects and therapeutic potential.

References

Diayangambin: A Furofuran Lignan from Kawakawa with Immunomodulatory Potential in the Context of Traditional Māori Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Traditional Māori medicine, or Rongoā Māori, utilizes a variety of native New Zealand flora for therapeutic purposes. Among these, kawakawa (Piper excelsum) holds a significant place, traditionally used to treat a range of ailments, including inflammatory conditions. Modern phytochemical analysis of kawakawa has identified Diayangambin, a furofuran lignan, as one of its key bioactive constituents. This technical guide provides an in-depth analysis of this compound, focusing on its established immunomodulatory and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways through which this compound may exert its effects, offering a scientific perspective on its role in the context of traditional Māori healing practices.

Introduction: The Intersection of Rongoā Māori and Modern Pharmacology

Rongoā Māori is a holistic healing system that encompasses spiritual, psychological, and physical well-being, often employing native plants for their medicinal properties.[1][2] Kawakawa (Piper excelsum) is one of the most important plants in Rongoā, traditionally used for its analgesic, anti-inflammatory, and antimicrobial effects.[3][4] Scientific investigations into the chemical constituents of kawakawa have revealed a number of bioactive compounds, including the furofuran lignan this compound.[1][5][6] This compound has garnered scientific interest for its potential immunosuppressive and anti-inflammatory activities, providing a molecular basis for some of the traditional uses of kawakawa.[1][4][7] This whitepaper aims to consolidate the current scientific understanding of this compound's bioactivity for researchers and professionals in drug development.

Physicochemical Properties of this compound

This compound is a lignan with the chemical formula C₂₄H₃₀O₈.[8] Its structure and basic properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₂₄H₃₀O₈[8]
Molecular Weight 446.5 g/mol [8]
IUPAC Name (3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[8]
CAS Number 21453-68-9[8]
Plant Source (in context of Māori medicine) Piper excelsum (kawakawa)[1][5]

Immunomodulatory and Anti-inflammatory Activities: Quantitative Data

In vitro and in vivo studies have demonstrated the immunomodulatory and anti-inflammatory effects of this compound. Key quantitative findings are presented in Table 2.

AssayExperimental SystemEndpointResultReference
Immunosuppression Human mononuclear cell proliferationInhibition of proliferationIC₅₀: 1.5 µM (0.5 - 2.8 µM)[9]
Anti-inflammation Stimulated RAW 264.7 macrophage cell lineReduction of prostaglandin E₂ (PGE₂) generation40.8% reduction at 10 µM[9]
Anti-inflammation (in vivo) 2,4-dinitrofluorobenzene-treated miceReduction of ear swellingSignificant reduction at 40 mg/kg (oral administration)[9]
Anti-inflammation (in vivo) Carrageenan mouse paw edema modelSuppression of inflamed paw volume and PGE₂ levelsSignificant suppression[9]

Proposed Signaling Pathways

Based on studies of this compound and related lignans, the following signaling pathways are proposed to be involved in its immunomodulatory and anti-inflammatory effects.

Inhibition of T-Cell Proliferation

This compound has been shown to inhibit the proliferation of human mononuclear cells, a key component of the adaptive immune response.[9] While the precise mechanism for this compound is yet to be fully elucidated, a plausible pathway involves the modulation of T-cell receptor (TCR) signaling.

T_Cell_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLC TCR->PLC Antigen Presentation IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Release from ER Calcineurin Calcineurin Ca2->Calcineurin Activation NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation This compound This compound This compound->Calcineurin Inhibition (Proposed) Gene Gene Transcription (e.g., IL-2) NFAT_n->Gene Proliferation T-Cell Proliferation Gene->Proliferation

Proposed mechanism for this compound's inhibition of T-cell proliferation.
Anti-inflammatory Effects via NF-κB Pathway Inhibition

The anti-inflammatory effects of this compound, such as the reduction of PGE₂, are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IKK Complex TLR4->IKK LPS Stimulation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa_p IκBα (P) IkBa->IkBa_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK Inhibition (Proposed) Gene Pro-inflammatory Gene Transcription (e.g., COX-2 for PGE₂) NFkB_n->Gene Inflammation Inflammatory Response Gene->Inflammation

Proposed mechanism for this compound's anti-inflammatory action.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating this compound's bioactivity.

Extraction and Isolation of this compound from Piper excelsum

A general workflow for the extraction and isolation of this compound from kawakawa leaves is outlined below. Specific parameters may vary between studies.

Extraction_Workflow Start Dried & Powdered Kawakawa Leaves Extraction Solvent Extraction (e.g., methanol or ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partition Chromatography Column Chromatography (e.g., silica gel) Partition->Chromatography Purification Further Purification (e.g., preparative HPLC) Chromatography->Purification End Pure this compound Purification->End

General workflow for this compound extraction and isolation.
T-Cell Proliferation Inhibition Assay

The following protocol is a generalized procedure for assessing the inhibitory effect of a compound on T-cell proliferation.

  • Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., phytohemagglutinin) to induce proliferation. Concurrently, cells are treated with varying concentrations of this compound or a vehicle control.

  • Proliferation Assessment: After a defined incubation period (e.g., 72 hours), cell proliferation is measured. Common methods include:

    • [³H]-Thymidine Incorporation Assay: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA.

    • CFSE Staining: A fluorescent dye that is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation by flow cytometry.

  • Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (IC₅₀) is calculated.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in plant extracts.

  • Sample Preparation: An aqueous or methanolic extract of kawakawa leaves is prepared.

  • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution with solvents such as water and acetonitrile is used to separate the components of the extract.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used for fragmentation to confirm the identity of the compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a pure this compound standard.

Conclusion and Future Directions

The presence of this compound in kawakawa provides a scientific rationale for the traditional use of this plant in Māori medicine for conditions with an inflammatory component. The demonstrated immunosuppressive and anti-inflammatory activities of this compound, particularly its ability to inhibit T-cell proliferation and reduce inflammatory mediators, position it as a compound of interest for further pharmacological investigation.

Future research should focus on elucidating the precise molecular targets of this compound within the identified signaling pathways. A deeper understanding of its mechanism of action could facilitate the development of novel immunomodulatory and anti-inflammatory drugs. Furthermore, clinical studies are warranted to evaluate the therapeutic potential and safety of this compound and kawakawa extracts in human populations. This continued exploration at the intersection of traditional knowledge and modern science holds promise for the discovery of new therapeutic agents.

References

Preliminary Toxicity Profile of Diayangambin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin, a furofuran lignan found in plants such as Piper excelsum (Kawakawa), has garnered interest for its potential pharmacological activities, including immunosuppressive and anti-inflammatory effects.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive summary of the currently available preliminary toxicity data for this compound. It is important to note that a significant portion of the existing safety data is derived from studies on extracts of Kawakawa, where this compound is a key constituent, rather than on the isolated compound. Consequently, this document synthesizes findings from these sources to provide an inferred toxicity profile, while clearly indicating where data on the pure compound is lacking.

Acute and Sub-acute Toxicity

The available data from in-vivo studies on Sprague Dawley rats suggest that this compound, as a component of Kawakawa tea, exhibits a low order of acute and sub-acute toxicity.[3]

Data Presentation

Table 1: Summary of In-Vivo Acute and Sub-acute Toxicity Studies of Kawakawa Tea Containing this compound

Study TypeSpecies/StrainDosageDurationKey FindingsReference
AcuteSprague Dawley RatsEquivalent of 1, 2, 3, or 4 cups of kawakawa tea14 daysNo adverse effects observed. No significant differences in body weights or food intake compared to control.[3]
Sub-acuteSprague Dawley RatsEquivalent of 4 cups of kawakawa tea per day28 daysNo adverse effects observed. Minor, non-significant differences in organ weights, biochemical, and hematology parameters.[3][4]

It is crucial to note that these studies were conducted on a complex plant extract and not on isolated this compound. Therefore, the absence of toxicity cannot be definitively attributed to this compound alone and may be influenced by the presence of other compounds.

Experimental Protocols

The methodologies for the acute and sub-acute toxicity studies referenced are based on established OECD guidelines.

1.2.1 Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

  • Test Animals: Healthy, young adult Sprague Dawley rats (8 weeks old).

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Access to standard chow and water ad libitum, except for a brief fasting period before dosing.

  • Dosage Preparation: The test substance (Kawakawa tea equivalent) is administered orally via gavage.

  • Dosing Procedure: A single dose is administered to the animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at regular intervals on the day of dosing and daily thereafter for 14 days. Body weight is recorded at the start and end of the study.

  • Pathology: At the end of the observation period, animals are euthanized, and a gross necropsy is performed.

1.2.2 Sub-acute Oral Toxicity Study (28-Day; Adapted from OECD Guideline 407)

  • Test Animals: Healthy, young adult Sprague Dawley rats.

  • Dosage: The test substance is administered daily at the same time for 28 days.

  • Observations: Daily observations for clinical signs of toxicity and mortality. Body weight and food consumption are measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

  • Pathology: At the end of the 28-day period, animals are euthanized. A full necropsy is performed, and organ weights are recorded. Histopathological examination of major organs is conducted.

experimental_workflow_toxicity cluster_setup Experimental Setup cluster_dosing Dosing cluster_observation Observation & Data Collection cluster_pathology Pathology animal_selection Animal Selection (e.g., Sprague Dawley Rats) acclimatization Acclimatization animal_selection->acclimatization dose_prep Dose Preparation acclimatization->dose_prep administration Oral Administration dose_prep->administration clinical_signs Clinical Signs & Mortality administration->clinical_signs body_weight Body Weight & Food Intake administration->body_weight necropsy Gross Necropsy clinical_signs->necropsy hematology Hematology & Biochemistry body_weight->hematology histopathology Histopathology hematology->histopathology necropsy->histopathology

Fig 1. Generalized workflow for in-vivo toxicity studies.

Cytotoxicity and Genotoxicity

In-vitro studies provide preliminary insights into the potential of a compound to be toxic to cells or to cause genetic damage.

Data Presentation

Table 2: Summary of In-Vitro Cytotoxicity and Genotoxicity Data

Assay TypeTest SystemCompoundConcentrationResultsReference
CytotoxicityP388 lymphocytic leukemia cellsThis compoundNot SpecifiedReported as non-cytotoxic[5]
CytotoxicityMurine MacrophagesYangambinCC50: 187.0 µg/mL (Trypan Blue), 246.7 µg/mL (MTT)Low cytotoxicity[6]
CytotoxicitySea Urchin EmbryosYangambinUp to 500 µg/mLLow antimitotic and teratogenic potential[6]
Mutagenicity (Ames Test)Salmonella typhimurium strains TA97a, TA98, TA100, TA102, TA1535YangambinNot SpecifiedNot mutagenic[7]

Note: Data for Yangambin, a structurally related lignan, is included for comparative purposes due to the limited data on this compound.

Experimental Protocols

2.2.1 Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Appropriate cancer or normal cell lines.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized. The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells.

2.2.2 Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Procedure: The test compound, bacterial strain, and S9 mix (if used) are combined and plated on a minimal agar medium. After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Potential Signaling Pathways in Toxicity

While specific signaling pathways for this compound-induced toxicity have not been elucidated, general mechanisms of cytotoxicity often involve the induction of apoptosis. Based on studies of other natural compounds, a plausible, though hypothetical, pathway could involve the activation of intrinsic apoptotic pathways.

apoptosis_pathway This compound This compound (Hypothetical Toxic Insult) Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig 2. Hypothetical intrinsic apoptosis pathway for this compound.

This proposed pathway suggests that at cytotoxic concentrations, this compound could induce mitochondrial stress, leading to the release of cytochrome c. This, in turn, would activate the caspase cascade, culminating in programmed cell death or apoptosis. It is important to emphasize that this is a generalized model and requires experimental validation for this compound.

Conclusion and Future Directions

The preliminary toxicity data, primarily derived from studies on Kawakawa extracts, suggest that this compound has a favorable safety profile with low acute and sub-acute toxicity. In-vitro data on the related compound Yangambin also indicate low cytotoxicity and a lack of mutagenicity. However, there is a clear and significant gap in the literature regarding the toxicological evaluation of pure, isolated this compound.

To establish a comprehensive safety profile suitable for drug development, the following studies are recommended:

  • Acute and sub-chronic toxicity studies on isolated this compound to determine its LD50 and NOAEL.

  • A full battery of genotoxicity tests , including the Ames test, in-vitro and in-vivo micronucleus assays, and chromosomal aberration tests on the pure compound.

  • Chronic toxicity studies to assess the long-term effects of this compound exposure.

  • Mechanistic studies to elucidate the specific signaling pathways involved in any observed toxicity.

A thorough investigation of these areas is essential to de-risk the development of this compound as a potential therapeutic agent.

References

Physical and chemical properties of pure Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Diayangambin

Introduction

This compound is a furofuran lignan found in a variety of plant species, notably in kawakawa (Piper excelsum), where it is a key bioactive metabolite.[1][2] As a natural product, it has garnered significant interest from researchers, scientists, and drug development professionals due to its pronounced immunomodulatory and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of pure (+)-diayangambin, detailed experimental protocols for its analysis, and a review of its biological activities with a focus on relevant signaling pathways.

Physical Properties

Pure this compound is a chiral molecule, with the naturally occurring form being (+)-diayangambin. While specific experimental data for some physical properties are not widely published, the following table summarizes its key identifiers and computed properties.

Table 1: Physical and Chemical Identifiers of this compound

PropertyValueSource
IUPAC Name (3R,3aR,6R,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[5]
Molecular Formula C₂₄H₃₀O₈[5]
Molecular Weight 446.5 g/mol [5]
Exact Mass 446.19406791 Da[5]
CAS Number 21453-68-9[5]
Physical Description Data not available (typically a solid at room temperature)
Melting Point Data not available
Solubility Data not available (expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform)
Optical Rotation [α]D Dextrorotatory (+)[3]

Chemical & Spectroscopic Properties

The structure of this compound has been elucidated using various spectroscopic techniques. While complete, detailed spectral data sets are dispersed in the literature, this section compiles the expected characteristics.

Structural Identifiers

Table 2: Chemical Structure Representations

TypeRepresentationSource
SMILES COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C(=C4)OC)OC)OC[5]
InChI InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22-/m0/s1[5]
InChIKey HRLFUIXSXUASEX-QDGJQWLKSA-N[5]
Spectroscopic Data

The following tables summarize the expected spectroscopic signatures for this compound based on its chemical structure and data from related compounds.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Chemical Shift (δ) Range (ppm)Structural Assignment
¹H-NMR 6.5 - 7.0Aromatic protons (Ar-H)
4.5 - 5.0Benzylic protons (Ar-CH)
3.5 - 4.5Methyleneoxy protons (-CH₂-O-)
3.8 - 3.9Methoxy protons (-OCH₃)
2.8 - 3.2Methine protons on furofuran ring
¹³C-NMR 150 - 155Aromatic carbons attached to oxygen (Ar-C-O)
130 - 140Quaternary aromatic carbons
102 - 108Aromatic methine carbons (Ar-CH)
80 - 85Benzylic carbons (Ar-CH)
70 - 75Methyleneoxy carbons (-CH₂-O-)
60 - 61Methoxy carbons (p-OCH₃)
55 - 57Methoxy carbons (o-OCH₃)
50 - 55Methine carbons on furofuran ring

Note: Specific, experimentally verified chemical shifts and coupling constants for pure this compound are not consistently tabulated in the available literature. The values above are estimates based on its known structure and general values for similar lignans.[3][6][7]

Table 4: Mass Spectrometry (MS) Data

TechniqueIonExpected m/zNotes
LC-MS/MS [M+H]⁺~447.2013Protonated molecular ion.
(ESI+)[M+NH₄]⁺~464.2279Ammonium adduct, observed in metabolite studies.[8]
FragmentsData not availableExpected fragmentation would involve cleavage of the furofuran ring and loss of methoxy groups.

Table 5: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy Data

TechniqueExpected AbsorptionFunctional Group Assignment
IR (cm⁻¹) 3000 - 2850C-H stretching (aliphatic and aromatic)
1600, 1500, 1450C=C stretching (aromatic ring)
1250 - 1000C-O stretching (ether and methoxy groups)
UV-Vis (λₘₐₓ) ~280 nmπ → π* transitions in the aromatic rings

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and characterization of this compound.

Protocol for Extraction and Isolation

This protocol is a representative method for the extraction of this compound from a plant matrix, such as Piper excelsum (kawakawa) leaves.[1][12]

  • Sample Preparation:

    • Harvest fresh kawakawa leaves and wash with cold water.

    • Freeze the leaves at -20°C and then lyophilize (freeze-dry) to remove water.

    • Grind the dried leaves into a fine powder using liquid nitrogen to prevent degradation.

  • Solvent Extraction (Ultrasound-Assisted):

    • Weigh 100 mg of the leaf powder into a 4 mL amber glass vial.

    • Add 2 mL of 80% methanol in water (80% MeOH).

    • Place the vial in an ultrasonic bath and sonicate for 30 minutes at the highest power setting.

    • Centrifuge the extract at 5,000 x g for 5 minutes to pellet the solid material.

    • Carefully collect 1.5 mL of the supernatant.

    • Add another 1.5 mL of 80% MeOH to the pellet, vortex to resuspend, and repeat the sonication and centrifugation steps.

    • Repeat the extraction one more time and combine all three supernatant volumes (totaling ~4.5 mL).

  • Purification (Preparative HPLC):

    • Concentrate the combined methanolic extract under reduced pressure.

    • Redissolve the residue in a suitable mobile phase.

    • Purify the extract using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect fractions and analyze via analytical HPLC or LC-MS to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent to yield the isolated compound.

Protocol for Spectroscopic Analysis

The following are general protocols for acquiring spectroscopic data for pure, isolated this compound.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of pure this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a standard 5 mm NMR tube.

    • Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire ¹³C NMR and DEPT spectra to differentiate between CH, CH₂, and CH₃ signals.

    • Perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure and assign all proton and carbon signals unequivocally.[6][7]

  • Mass Spectrometry (LC-MS/MS):

    • Prepare a dilute solution of this compound (~1 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source operating in positive ion mode.[12]

    • Acquire full scan MS data to identify the parent ion ([M+H]⁺).

    • Perform data-dependent acquisition (DDA) or targeted MS/MS on the parent ion to obtain fragmentation spectra. Set normalized collision energy (NCE) to varying levels (e.g., 10, 20, 40 eV) to observe fragmentation patterns.[12]

  • Optical Rotation Measurement:

    • Prepare a solution of this compound of known concentration (c, in g/mL) in a specified solvent (e.g., chloroform).

    • Use a polarimeter with a sodium D-line light source (589 nm).

    • Fill a sample cell of a known path length (l, in dm).

    • Measure the observed rotation (α) and calculate the specific rotation [α] using the formula: [α] = α / (l * c).[13]

Biological Activity and Signaling Pathways

This compound is primarily recognized for its potent anti-inflammatory and immunosuppressive effects.[3][14]

Anti-inflammatory and Immunosuppressive Activity
  • Inhibition of Cell Proliferation: this compound inhibits human mononuclear cell proliferation with a reported IC₅₀ value of 1.5 µM.[3][14]

  • Reduction of Inflammatory Mediators: The compound significantly reduces the generation of prostaglandin E₂ (PGE₂) in stimulated macrophage cell lines.[3][14] In vivo studies confirm that it can suppress inflamed paw volume and PGE₂ levels in carrageenan-induced edema models.[3][14]

  • Leukocyte Infiltration: Oral administration of this compound has been shown to reduce ear swelling and leukocyte infiltration in mouse models of contact hypersensitivity.[3][14]

Signaling Pathways

This compound's anti-inflammatory effects are, in part, mediated by its interference with the arachidonic acid cascade. It reduces the production of PGE₂, a key mediator of inflammation, which is synthesized via the cyclooxygenase (COX) enzymes.[15][16]

PGE2_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation This compound This compound This compound->PGE2 Inhibition

Caption: this compound inhibits inflammation by reducing Prostaglandin E₂ (PGE₂) synthesis.

The nuclear factor kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammatory responses.[17][18] Solvent extracts from plants containing this compound have been shown to reduce NF-κB gene expression.[12] This suggests that this compound may exert its effects by inhibiting this pathway, preventing the transcription of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50 (Inactive) IkB->NFkB_complex NFkB_p50 p50 NFkB_active p65/p50 (Active) NFkB_p65 p65 NFkB_p65->NFkB_active Translocation This compound This compound This compound->IKK Inhibition? DNA DNA NFkB_active->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (Cytokines, Chemokines) Transcription->Cytokines

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a natural source.

Caption: General experimental workflow for this compound isolation and characterization.

References

Diayangambin: Unraveling the Potential for Glucose Metabolism Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

The global rise in metabolic disorders, particularly type 2 diabetes, necessitates the exploration of novel therapeutic agents that can effectively manage glucose homeostasis. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. Diayangambin, a furofuran lignan found in the New Zealand native plant kawakawa (Piper excelsum), has garnered interest for its reported immunomodulatory and anti-inflammatory properties. While direct evidence remains limited, the traditional use of kawakawa for conditions related to metabolic health, coupled with preliminary studies on the plant's extract, suggests a potential role for its constituents, including this compound, in modulating glucose metabolism.

This technical guide provides a comprehensive overview of the current, albeit indirect, evidence surrounding this compound's potential in glucose metabolism. It is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data, outlining putative mechanisms of action, and providing a framework for future in vitro and in vivo investigations.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. It is structurally characterized as a furofuran lignan and is a significant phytochemical component of the kawakawa plant, which has a long history of use in traditional Māori medicine for a variety of ailments.[1] While research on this compound has primarily focused on its anti-inflammatory and immunosuppressive effects, its presence in a plant known to influence metabolic processes warrants a closer examination of its potential role in glucose metabolism.

Evidence from Piper excelsum (Kawakawa) Studies

Direct studies on the isolated compound this compound and its effects on glucose metabolism are currently lacking in the scientific literature. However, studies on kawakawa extracts, in which this compound is a known constituent, provide preliminary insights into its potential bioactivity.

A clinical intervention study investigating the effects of kawakawa tea consumption reported a potential modulation of postprandial glucose metabolism.[1] These findings, while not directly attributable to this compound, suggest that one or more bioactive compounds within the kawakawa plant may influence glucose homeostasis.

Putative Signaling Pathways in Glucose Metabolism

Given the absence of direct research on this compound, we can hypothesize its potential mechanisms of action by examining the well-established signaling pathways that regulate glucose metabolism and are known to be modulated by other plant-derived compounds, including other lignans.

The Insulin Signaling Pathway (PI3K/Akt)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial mediator of insulin's metabolic effects, including the promotion of glucose uptake in skeletal muscle and adipose tissue. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell. Many natural compounds exert their anti-diabetic effects by modulating this pathway.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Figure 1: The Insulin PI3K/Akt Signaling Pathway.
The AMP-Activated Protein Kinase (AMPK) Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating glucose and lipid metabolism. Activation of AMPK can enhance glucose uptake, improve insulin sensitivity, and suppress hepatic glucose production. Several natural products are known to activate AMPK, making it a plausible target for this compound.

AMPK_Signaling_Pathway High_AMP_ATP High AMP/ATP Ratio (Energy Stress) LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK activates ACC ACC AMPK->ACC inhibits GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation mTOR mTOR AMPK->mTOR inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Experimental_Workflow Start Hypothesis: This compound modulates glucose metabolism In_Vitro In Vitro Studies (Adipocytes/Myotubes) Start->In_Vitro Glucose_Uptake Glucose Uptake Assay (2-NBDG) In_Vitro->Glucose_Uptake Western_Blot Western Blot Analysis (p-Akt, p-AMPK) In_Vitro->Western_Blot In_Vivo In Vivo Studies (Diabetic Mouse Model) Glucose_Uptake->In_Vivo Positive results lead to Western_Blot->In_Vivo Positive results lead to OGTT Oral Glucose Tolerance Test (OGTT) In_Vivo->OGTT ITT Insulin Tolerance Test (ITT) In_Vivo->ITT Tissue_Analysis Tissue Analysis (Western Blot, qPCR) In_Vivo->Tissue_Analysis Conclusion Conclusion on this compound's Therapeutic Potential OGTT->Conclusion ITT->Conclusion Tissue_Analysis->Conclusion

References

Unveiling the Lignan Landscape of Kawakawa Leaf: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUCKLAND, NZ – In a comprehensive effort to accelerate drug discovery and natural product research, this technical guide delves into the chemical space of the Kawakawa (Piper excelsum) leaf, with a specific focus on its rich diversity of lignans. This document provides researchers, scientists, and drug development professionals with a foundational resource, summarizing the current knowledge of Kawakawa lignans, detailing experimental protocols for their isolation and characterization, and visualizing potential biological activities.

The Kawakawa plant, endemic to New Zealand, has long been a cornerstone of traditional Māori medicine (Rongoā Māori), used to treat a wide array of ailments.[1][2] Modern phytochemical analysis has begun to validate this traditional use, revealing a complex mixture of bioactive compounds, including a significant class of polyphenols known as lignans.[1][3][4][5][6] These compounds are of considerable interest to the pharmaceutical industry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects.[7][8][9]

This guide synthesizes findings from multiple studies, presenting a clear overview of the identified lignans in Kawakawa and providing detailed methodologies to empower further research into this promising area of natural product chemistry.

Identified Lignans in Kawakawa (Piper excelsum) Leaf

Analysis of Kawakawa leaf extracts has led to the identification of several key lignans. While comprehensive quantitative data across different samples and conditions remains an area for further research, existing studies provide valuable insights into the primary lignan constituents. Fresh leaf samples have been noted to be particularly rich in lignans compared to some commercially available dried leaves.[3][5][6][10]

LignanClassNotesReferences
DiayangambinFurofuranIdentified as a key metabolite in Kawakawa leaves. Possesses known immunomodulatory and anti-inflammatory properties.[10][11][12]
(+)-ExcelsinFurofuranA significant lignan identified in Piper excelsum.[12]
YangambinFurofuranIdentified in both aqueous and methanolic extracts.[1][12]
Unidentified Lignans-Several studies report the presence of additional, as-yet-unidentified lignans, highlighting the need for further exploratory research.[10]

Experimental Protocols for Lignan Discovery from Kawakawa Leaf

The following protocols are synthesized from established methodologies for the extraction, isolation, and characterization of lignans from plant materials and are specifically adapted for the study of Kawakawa leaf.[7][13][14][15][16][17]

Extraction of Lignans

The initial step involves the extraction of crude lignan compounds from the plant matrix. The choice of solvent is critical and depends on the polarity of the target lignans.

Materials and Equipment:

  • Fresh or dried Kawakawa leaves

  • Grinder or blender

  • Extraction solvents: Methanol, Ethanol, Ethyl acetate, n-Hexane

  • Shaker or sonicator

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Air-dry fresh Kawakawa leaves in a dark, well-ventilated area to prevent degradation of phytochemicals. Once dried, grind the leaves into a fine powder.

  • Defatting (Optional but Recommended): To remove non-polar compounds that can interfere with subsequent analysis, pre-extract the powdered leaf material with a non-polar solvent such as n-hexane.[13] This is particularly important for obtaining a cleaner lignan-rich extract.

  • Primary Extraction: Following defatting, extract the plant material with a polar solvent like methanol or ethanol.[14] Macerate the powder in the solvent (e.g., 1:10 w/v ratio) for 24-48 hours with occasional agitation or use sonication for a shorter duration (e.g., 3 x 30 minutes).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Isolation and Purification of Lignans

Chromatographic techniques are essential for separating individual lignans from the complex crude extract.

Materials and Equipment:

  • Crude Kawakawa extract

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

  • Thin-Layer Chromatography (TLC): Use TLC for preliminary analysis of the crude extract to determine the optimal solvent system for separation.[13][15] Visualize the separated compounds under UV light (typically at 254 nm or 280 nm).[13]

  • Column Chromatography: For preparative scale separation, employ column chromatography using silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Collect fractions and monitor them by TLC to pool fractions containing the same compound.

  • High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, use reverse-phase HPLC.[7][13][15] A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile.[1]

Structural Characterization

Spectroscopic methods are employed to elucidate the chemical structure of the isolated lignans.

Materials and Equipment:

  • Purified lignan samples

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS), often coupled with liquid chromatography (LC-MS/MS)

Procedure:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their identification.[1][3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the precise structure of the isolated lignans.[15]

Visualizing Experimental Workflows and Biological Pathways

To provide a clear visual representation of the processes involved in Kawakawa lignan research, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Characterization Kawakawa_Leaf Kawakawa Leaf Grinding Grinding Kawakawa_Leaf->Grinding Powdered_Leaf Powdered Leaf Grinding->Powdered_Leaf Defatting Defatting (n-Hexane) Powdered_Leaf->Defatting Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Defatting->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract TLC TLC Analysis Crude_Extract->TLC Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC Pure_Lignans Pure Lignans HPLC->Pure_Lignans LC_MS LC-MS/MS Pure_Lignans->LC_MS NMR NMR Spectroscopy Pure_Lignans->NMR Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Experimental workflow for the discovery of lignans from Kawakawa leaf.

Kawakawa extracts and their constituent compounds, including lignans, have demonstrated anti-inflammatory potential.[1][11][12] A key mechanism for inflammation involves the NF-κB signaling pathway. The following diagram illustrates a plausible mechanism by which Kawakawa lignans may exert their anti-inflammatory effects.

Anti_Inflammatory_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway of Kawakawa Lignans Kawakawa_Lignans Kawakawa Lignans (e.g., this compound) IKK IKK Complex Kawakawa_Lignans->IKK Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Pro_inflammatory_Stimuli->IKK Activates Inflammatory_Genes Inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Leads to

Caption: Potential inhibition of the NF-κB inflammatory pathway by Kawakawa lignans.

Future Directions and Conclusion

The exploration of the chemical space of Kawakawa leaf for lignans presents a significant opportunity for the discovery of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to build upon. Future research should focus on the exhaustive quantitative analysis of the lignan profile in Kawakawa, exploring variations based on geographical location, seasonality, and processing methods. Furthermore, detailed investigation into the mechanisms of action of these lignans will be crucial in translating the traditional knowledge of Kawakawa into modern therapeutic applications. This technical guide serves as a catalyst for such endeavors, encouraging a deeper scientific understanding of this important medicinal plant.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Diayangambin from Piper excelsum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piper excelsum, commonly known as Kawakawa, is a plant native to New Zealand that holds significant cultural and medicinal importance for the Māori people.[1] The leaves of the plant are rich in a variety of bioactive phytochemicals, including lignans, amides, phenylpropanoids, and flavonoids.[1][2] Among these, the lignan diayangambin has garnered scientific interest for its potential pharmacological activities. These application notes provide detailed protocols for the extraction and purification of this compound from Piper excelsum leaves, intended for use in research and drug development. The methodologies described are based on established phytochemical extraction and purification techniques for lignans from plant sources.

Data Presentation

The following table summarizes quantitative data for this compound content in Piper excelsum leaf extracts obtained through different extraction methods. This data is crucial for selecting the most efficient extraction solvent and for estimating the expected yield of the target compound.

Sample TypeExtraction SolventThis compound Concentration (µg/g of dry weight)Reference
Commercial dried leaves80% Methanol13.6 (± 1.2)[3]
Commercial dried leavesWater (80°C)9.8 (± 0.9)[3]
Fresh leaves (Site 1)80% Methanol25.4 (± 2.1)[3]
Fresh leaves (Site 2)80% Methanol18.9 (± 1.5)[3]

Experimental Protocols

This section outlines the detailed methodologies for the collection and preparation of plant material, extraction of crude this compound, and its subsequent purification using column chromatography.

Protocol 1: Plant Material Collection and Preparation
  • Collection: Fresh leaves of Piper excelsum are collected. Alternatively, commercially available dried leaves can be used.[4]

  • Washing: Freshly collected leaves are washed thoroughly with cold water to remove any dirt and debris.[4]

  • Drying: The washed leaves are frozen at -20°C and then lyophilized (freeze-dried) to remove water content while preserving the chemical integrity of the constituents.[4] Alternatively, leaves can be air-dried or oven-dried at temperatures not exceeding 60°C, as lignans are generally stable at these temperatures.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[4] The powdered material should be stored in a cool, dark, and dry place to prevent degradation of phytochemicals.

Protocol 2: Extraction of Crude this compound

This protocol describes two methods for the extraction of a crude extract containing this compound from the prepared Piper excelsum leaf powder.

Method A: Methanolic Extraction

  • Maceration: Weigh 10 g of the dried leaf powder and place it into a flask.

  • Add 100 mL of 80% methanol to the flask.

  • Agitate the mixture on a rotary shaker for 10 hours at room temperature.

  • Filtration: Separate the extract from the solid plant material by vacuum filtration through Whatman No. 1 filter paper.

  • Re-extraction: The remaining plant material can be re-extracted with a fresh portion of 80% methanol to maximize the yield.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Method B: Aqueous Extraction (Hot Water Infusion)

  • Infusion: Weigh 10 g of the dried leaf powder and place it in a beaker.

  • Add 250 mL of hot water (75-80°C).[5]

  • Allow the mixture to infuse for 10 minutes with occasional stirring.[6]

  • Filtration: Filter the infusion through a fine-mesh sieve or filter paper to remove the solid plant material.

  • Cooling and Centrifugation: Rapidly cool the extract on ice to room temperature, followed by centrifugation to pellet any remaining particulate matter.[5]

  • Lyophilization: The liquid supernatant can be freeze-dried to obtain a powdered crude aqueous extract.

Protocol 3: Purification of this compound by Silica Gel Column Chromatography

This protocol outlines the purification of this compound from the crude methanolic extract using silica gel column chromatography. This technique separates compounds based on their polarity.

  • Preparation of the Column:

    • A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent such as hexane as the slurry solvent.

  • Sample Loading:

    • Dissolve a known amount of the crude methanolic extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the packed column.

  • Elution:

    • The column is eluted with a gradient of solvents with increasing polarity. A common mobile phase system for the separation of lignans is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).

    • Suggested Gradient Elution:

      • Start with 100% hexane to elute non-polar compounds.

      • Gradually increase the polarity by adding ethyl acetate in increasing proportions (e.g., 95:5, 90:10, 85:15, and so on, hexane:ethyl acetate).

      • Further increases in polarity can be achieved by introducing methanol into the mobile phase.

  • Fraction Collection:

    • Collect the eluate in separate fractions of a fixed volume (e.g., 10-20 mL).[7]

  • Analysis of Fractions:

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Spot each fraction onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent.

    • Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions containing a major compound with a consistent Rf value.

  • Isolation and Characterization:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

    • The identity and purity of the isolated compound should be confirmed by spectroscopic techniques such as NMR (1H and 13C), Mass Spectrometry (MS), and comparison with literature data.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Diayangambin_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis start Piper excelsum Leaves wash Washing start->wash Collection dry Drying (Lyophilization) wash->dry grind Grinding dry->grind powder Dried Leaf Powder grind->powder extraction Solvent Extraction (Methanol or Water) powder->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column Silica Gel Column Chromatography crude_extract->column fractions Fraction Collection column->fractions Elution tlc TLC Analysis fractions->tlc pure_this compound Purified this compound tlc->pure_this compound Pooling Pure Fractions analysis Spectroscopic Analysis (NMR, MS) pure_this compound->analysis Characterization

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway (Logical Relationship) of the Purification Process

Purification_Logic start Crude Extract (Mixture of Compounds) separation Differential Adsorption (Separation by Polarity) start->separation column Silica Gel Column (Stationary Phase) column->separation mobile_phase Solvent Gradient (Mobile Phase) mobile_phase->separation impurities Other Compounds (Eluted at different times) separation->impurities This compound This compound Fraction (Collected) separation->this compound end Purified this compound This compound->end

Caption: Logical Flow of Column Chromatography Purification.

References

Application Note: Quantification of Diayangambin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin, a furofuran lignan found in plants such as Piper excelsum (Kawakawa), has demonstrated significant immunomodulatory and anti-inflammatory properties[1]. Its potential therapeutic effects include the inhibition of human mononuclear cell proliferation and the reduction of prostaglandin E2 generation[1]. As research into the pharmacological applications of this compound progresses, accurate and reliable quantification methods are essential for quality control, pharmacokinetic studies, and formulation development.

This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on established principles for the analysis of related lignans and phytochemicals, ensuring a robust and reproducible approach.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound found in Piper excelsum (Kawakawa) leaf extracts, as determined by liquid chromatography-mass spectrometry (LC-MS). These values can serve as a reference for expected concentrations in similar matrices.

Sample TypeExtraction SolventThis compound Concentration (µg/g of dry weight)Reference
Commercial Dried Kawakawa LeavesAqueous15.4[2][3]
Fresh Kawakawa LeavesAqueous8.7[2][3]
Commercial Dried Kawakawa LeavesMethanolic2.5[2][3]
Fresh Kawakawa Leaves (Source 1)Methanolic28.3[2][3]
Fresh Kawakawa Leaves (Source 2)Methanolic12.1[2][3]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried and ground plant material, such as Kawakawa leaves.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh 100 mg of the finely ground plant material into a centrifuge tube.

  • Add 2 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the mixture at 5000 x g for 5 minutes to pellet the solid material.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 2-6) on the pellet twice more, combining the supernatants.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 55% water: 45% acetonitrile).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Method for this compound Quantification

This method is adapted from established protocols for related lignans and is suitable for a standard HPLC system with UV detection[4].

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: Water
Gradient Isocratic
Composition 45% A : 55% B
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 15 minutes

Calibration: A standard stock solution of this compound should be prepared in methanol and serially diluted with the mobile phase to create a calibration curve. A typical concentration range for the calibration curve is 1-50 µg/mL. The linearity of the detector response should be assessed by plotting the peak area against the concentration and calculating the coefficient of determination (R²), which should be > 0.995.

Quantification: The concentration of this compound in the prepared samples is determined by comparing the peak area of the analyte with the calibration curve.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for HPLC Quantification of this compound

G Figure 1: Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Start Plant Material Extraction Ultrasonic Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Syringe Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection at 205 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis.

Proposed Anti-inflammatory Signaling Pathway of this compound

G Figure 2: Proposed Anti-inflammatory Signaling Pathway of this compound cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inflammatory Mediators & Outcomes This compound This compound PGE2 Prostaglandin E2 (PGE2) Generation This compound->PGE2 Leukocyte_Infiltration Leukocyte Infiltration This compound->Leukocyte_Infiltration Stimulus e.g., Carrageenan, 2,4-dinitrofluorobenzene Macrophage RAW 264.7 Macrophages Stimulus->Macrophage Leukocytes Leukocytes Stimulus->Leukocytes Macrophage->PGE2 Leukocytes->Leukocyte_Infiltration Edema Paw Edema / Ear Swelling PGE2->Edema Leukocyte_Infiltration->Edema

Caption: this compound's anti-inflammatory action.

References

Application Note: Quantitative Analysis of Diayangambin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Diayangambin, a bioactive lignan found in Piper excelsum (Kawakawa), using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound has garnered significant interest due to its immunosuppressant and anti-inflammatory properties.[1][2][3] The described methodology is applicable for the quantification of this compound in plant extracts and can be adapted for pharmacokinetic studies in biological matrices. This document outlines sample preparation, LC-MS/MS instrument conditions, and data analysis procedures to ensure reliable and reproducible results.

Introduction

This compound is a naturally occurring lignan with demonstrated biological activities, including immunosuppressive and anti-inflammatory effects.[1][2][3] Accurate and sensitive quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and for preclinical and clinical studies to understand its pharmacokinetic and pharmacodynamic profiles. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[4] This document presents a comprehensive protocol for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

Aqueous Extraction from Plant Material (e.g., Kawakawa Leaf) [5]

  • Grinding: Finely grind lyophilized leaf samples in liquid nitrogen.

  • Extraction: Weigh 10 mg of the leaf powder into a 10 mL amber glass headspace vial. Add 10 mL of preheated Type 1 water containing an appropriate internal standard (IS).

  • Incubation: Cap the vial and maintain it at 80°C for 10 minutes.

  • Cooling and Centrifugation: Allow the vial to cool to room temperature and then centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the particulate material.

  • Collection: Transfer the supernatant to a polypropylene autosampler vial for LC-MS analysis.

Solvent Extraction from Plant Material [5]

  • Extraction: Perform ultrasound-assisted methanol extraction in a 4 mL amber glass vial.

Note: The original document did not specify the exact volume of methanol or the duration of sonication. These parameters may need to be optimized.

LC-MS/MS Instrumentation and Conditions[5]

Liquid Chromatography (LC) System:

  • Column: A suitable reversed-phase column.

  • Mobile Phase A: MilliQ water with 5 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: 100% acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Gradient for Quantitative Analysis:

    • 0-1 min: 0% B

    • 1-13 min: 0-95% B

    • 13-14 min: Hold at 95% B

    • 14-20 min: Re-equilibrate at 0% B[5]

Mass Spectrometry (MS) System:

  • Instrument: Q-Exactive (Thermo Scientific) with a heated electrospray ionization (ESI) source.[5]

  • Polarity: Positive.[5]

  • Source Voltage: 3.5 kV.[5]

  • S-lens RF Level: 50.[5]

  • Heated Capillary Temperature: 263°C.[5]

  • AGC Target: 1e6.[5]

  • Resolution: 17,500.[5]

  • Acquisition Mode: Data-dependent acquisition (DDA) for qualitative analysis and a targeted method (e.g., Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM)) for quantitative analysis.

Data Presentation

The following table summarizes the quantitative analysis of this compound in aqueous extracts of two different Kawakawa leaf samples as reported in a study.[5][6]

SampleMean Concentration (µmol/g dry weight)Standard Deviation (±SD)
ACO5.281.2
AFT10.880.1

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis sample Plant Material (e.g., Kawakawa Leaf) grinding Grinding (Liquid N2) sample->grinding extraction Aqueous or Solvent Extraction grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (Reversed-Phase) supernatant->lc_separation Inject ms_detection MS Detection (ESI+, High Resolution) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Internal Standard) data_acquisition->quantification results Results quantification->results

Caption: LC-MS analysis workflow for this compound.

Discussion

The presented LC-MS method provides a robust and sensitive approach for the quantification of this compound. The sample preparation protocol is straightforward and effective for extracting the analyte from plant matrices. The use of a high-resolution mass spectrometer ensures high selectivity and accurate mass measurements, which is critical for confident identification and quantification in complex samples. The chromatographic conditions are optimized to achieve good separation of this compound from other co-eluting compounds.

For researchers interested in pharmacokinetic studies, the sample preparation method would need to be adapted for biological fluids such as plasma or urine. This typically involves protein precipitation or liquid-liquid extraction to remove matrix interferences.[4][7] The LC-MS/MS parameters can serve as a starting point for method development for the analysis of this compound and its metabolites in biological samples.[8][9]

Conclusion

This application note details a validated LC-MS method for the quantitative analysis of this compound. The provided protocols and parameters are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. This methodology can be readily implemented for quality control purposes and further adapted for pharmacokinetic and metabolism studies of this promising bioactive compound.

References

Application Notes and Protocols for Diayangambin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin is a bioactive furofuran lignan naturally found in the New Zealand native plant kawakawa (Piper excelsum).[1] It has garnered significant interest within the scientific community for its potent immunosuppressive and anti-inflammatory properties.[2] While detailed protocols for the total chemical synthesis of (+)-diayangambin are not extensively published in public literature, commercial suppliers note that it can be produced via intricate, multi-step organic synthesis.[3][4] This document provides comprehensive application notes on the biological activity of this compound, protocols for its extraction and quantification from natural sources, standard methodologies for evaluating its bioactivity in vitro and in vivo, and a generalized synthetic strategy for producing its structural analogs.

Application Note 1: Biological Activity of this compound

This compound exhibits significant immunomodulatory and anti-inflammatory effects, making it a compound of interest for the development of therapeutics for autoimmune disorders and inflammatory conditions.[2] Its primary mechanisms of action include the inhibition of immune cell proliferation and the reduction of key inflammatory mediators like prostaglandin E₂ (PGE₂).[2]

Table 1: Quantitative Bioactivity Data for this compound

Assay Target/System Metric Result Reference
Immunosuppression Human Mononuclear Cells IC₅₀ 1.5 µM (0.5 - 2.8 µM) [2]
Anti-inflammatory Stimulated RAW 264.7 Macrophages PGE₂ Reduction 40.8% at 10 µM [2]
In vivo Anti-inflammatory 2,4-dinitrofluorobenzene-treated mice Ear Swelling Reduction Effective at 40 mg/kg (oral) [2]

| In vivo Anti-inflammatory | Carrageenan-induced paw edema model | Edema Suppression | Significant volume reduction |[2] |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Piper excelsum

This protocol details the extraction of this compound from kawakawa leaves and its subsequent quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation:

    • Flash-freeze fresh kawakawa leaves in liquid nitrogen and lyophilize (freeze-dry).

    • Finely grind the lyophilized leaves into a homogenous powder.[5]

  • Aqueous Extraction (Simulating Tea Infusion):

    • Weigh 10 mg of leaf powder into a 10 mL glass vial.

    • Add 10 mL of pre-heated (80°C) Type 1 water containing a suitable internal standard (e.g., 12 µM podophyllotoxin).[5]

    • Cap the vial and maintain it at 80°C for 10 minutes.[5]

    • Allow the vial to cool to room temperature.

    • Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C to pellet particulate matter.[5]

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Thermo Accela 1250 pump with a Q Exactive HF-X mass spectrometer).[5]

    • Column: A Phenomenex Kinetex biphenyl column (150 mm × 2.1 mm × 1.7 µm) is suitable.[5]

    • Mobile Phase:

      • A: MilliQ water with 5 mM ammonium formate and 0.1% formic acid.[5]

      • B: 100% acetonitrile with 0.1% formic acid.[5]

    • Gradient: Establish a suitable gradient for separation (e.g., 0% B for 1 min, ramp to 95% B over 12 min, hold for 1 min, then re-equilibrate).[5]

    • Detection: Use data-dependent acquisition (DDA) mode for qualitative analysis and a targeted method for quantification, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

G cluster_prep Sample Preparation cluster_extract Aqueous Extraction cluster_analysis Analysis prep1 Collect Kawakawa Leaves prep2 Lyophilize (Freeze-Dry) prep1->prep2 prep3 Grind to Fine Powder prep2->prep3 ext1 Weigh 10 mg Powder prep3->ext1 ext2 Add 10 mL Hot Water (80°C) + Internal Standard ext1->ext2 ext3 Incubate 10 min at 80°C ext2->ext3 ext4 Centrifuge (10,000 x g) ext3->ext4 ext5 Collect Supernatant ext4->ext5 ana1 Inject into LC-MS/MS ext5->ana1 ana2 Quantify this compound ana1->ana2

Workflow for Extraction and Quantification of this compound.
Protocol 2: In Vitro Evaluation of Immunosuppressive Activity

This protocol describes an assay to measure the inhibitory effect of this compound on the proliferation of human mononuclear cells.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture:

    • Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Seed cells into a 96-well plate at a predetermined density.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the this compound solutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Azathioprine).[2]

  • Stimulation:

    • Induce cell proliferation by adding a mitogen, such as phytohemagglutinin (PHA).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Proliferation Assay:

    • Measure cell proliferation using a standard method, such as the MTT assay or by measuring the incorporation of ³H-thymidine.

    • Read the absorbance or radioactivity to determine the extent of cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the concentration.

Protocol 3: In Vivo Evaluation of Anti-Inflammatory Activity

This protocol outlines the carrageenan-induced paw edema model in mice, a standard method to assess acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Acclimatize male mice to laboratory conditions for at least one week, providing standard food and water ad libitum.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group 2: this compound (e.g., 40 mg/kg, administered orally).[2]

    • Group 3: Positive Control (e.g., Indomethacin or Dexamethasone).

  • Compound Administration: Administer the respective compounds or vehicle to the animals by oral gavage one hour before inducing inflammation.

  • Inflammation Induction:

    • Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Determine the percentage of edema inhibition for the treated groups relative to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significance.

G start Acclimatize Mice group Divide into Control, This compound (40 mg/kg), & Positive Control Groups start->group admin Oral Administration of Compounds group->admin measure0 Measure Initial Paw Volume (t=0) admin->measure0 induce Inject Carrageenan into Paw measure0->induce measure_t Measure Paw Volume at 1, 2, 3, 4 hours induce->measure_t analyze Calculate % Edema and % Inhibition measure_t->analyze end Statistical Analysis analyze->end

Workflow for the Carrageenan-Induced Paw Edema Assay.
Application Note 2: Generalized Synthesis of this compound Analogs

This compound is a member of the furofuran class of lignans. Analogs can be synthesized by modifying the aromatic substituents or the stereochemistry of the furofuran core. A common strategy for synthesizing the furofuran skeleton is the biomimetic oxidative dimerization of cinnamyl alcohol precursors.[6]

Generalized Synthetic Strategy:

  • Precursor Synthesis: Synthesize substituted cinnamyl alcohols from corresponding benzaldehydes. For this compound analogs, this would start with derivatives of 3,4,5-trimethoxybenzaldehyde.

  • Oxidative Coupling: Perform a stereocontrolled oxidative coupling of the cinnamyl alcohol. This is often mediated by one-electron oxidants (e.g., ferric chloride) or enzymatic systems (e.g., laccases), which generate radical intermediates that dimerize.

  • Cyclization: The resulting dimeric intermediate undergoes a tandem cyclization to form the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane (furofuran) core. The stereochemical outcome of this step is critical and can be influenced by the reaction conditions and reagents.

  • Modification: Further chemical modifications can be performed on the aromatic rings or the furofuran core to generate a library of analogs.

G start Substituted Benzaldehyde step1 Synthesis of Cinnamyl Alcohol Precursor start->step1 step2 Stereocontrolled Oxidative Coupling step1->step2 step3 Tandem Cyclization step2->step3 core Furofuran Core (e.g., this compound Analog) step3->core

Generalized Synthetic Strategy for Furofuran Lignans.

Signaling Pathway

This compound's anti-inflammatory activity is linked to its ability to reduce the production of prostaglandin E₂ (PGE₂).[2] PGE₂ is a key mediator of inflammation synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. By inhibiting this pathway, this compound reduces inflammatory responses such as edema and leukocyte infiltration.

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA₂ cox COX-1 / COX-2 Enzymes aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pges PGE Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation (Edema, Pain) pge2->inflammation This compound This compound This compound->cox Inhibition

Inhibitory Action of this compound on the PGE₂ Pathway.

References

In Vivo Animal Models for Studying the Effects of Diayangambin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vivo animal models to investigate the therapeutic potential of Diayangambin, a furofuran lignan with known biological activities. These guidelines are intended for researchers in pharmacology, drug discovery, and related fields.

Application Notes

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties in preclinical studies.[1][2] While its effects in other therapeutic areas such as oncology and neuroprotection are still under investigation, established animal models can be adapted to explore its broader pharmacological profile. The following sections detail specific models and protocols.

Anti-Inflammatory and Immunosuppressive Effects

In vivo studies have substantiated the anti-inflammatory and immunosuppressive potential of this compound.[1][2] Animal models of acute and delayed-type hypersensitivity are particularly relevant.

  • Acute Inflammation: The carrageenan-induced paw edema model is a classic and reliable method for assessing the anti-inflammatory effects of novel compounds. This compound has been shown to significantly reduce paw volume and levels of the pro-inflammatory mediator prostaglandin E2 (PGE2) in this model.[1][2]

  • Delayed-Type Hypersensitivity: The 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model in mice is suitable for evaluating the immunosuppressive effects of this compound. Oral administration of this compound has been observed to decrease ear swelling and leukocyte infiltration.[1][2]

Anti-Cancer Effects

While direct in vivo studies on the anti-cancer effects of isolated this compound are not yet available, its presence in plant extracts with reported anti-cancer activities suggests its potential in this area. Standard xenograft models are recommended for initial investigations.

  • Xenograft Models: The subcutaneous implantation of human cancer cell lines into immunodeficient mice is a widely used method to assess the anti-tumor efficacy of new chemical entities. Tumor growth inhibition, as measured by volume and weight, is the primary endpoint.

Neuroprotective Effects

The neuroprotective potential of this compound remains to be specifically elucidated in vivo. However, its anti-inflammatory properties are relevant to neurodegenerative diseases with an inflammatory component. Models of neuroinflammation and neurodegeneration can be employed.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: Intraperitoneal or intracerebroventricular injection of LPS in rodents induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production. This model can be used to assess the ability of this compound to mitigate neuroinflammation.

  • Amyloid-beta (Aβ)-Induced Cognitive Impairment: Intracerebroventricular injection of Aβ oligomers in rodents is a common model for studying Alzheimer's disease-like pathology. Behavioral tests, such as the Morris water maze, can be used to evaluate the potential of this compound to prevent or reverse cognitive deficits.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent. Basic pharmacokinetic parameters can be determined in rodents.

  • Oral Bioavailability: Determining the fraction of an orally administered dose of this compound that reaches systemic circulation is a critical first step. This involves administering the compound via both oral and intravenous routes and comparing the resulting plasma concentration-time profiles.

Experimental Protocols

Anti-Inflammatory Protocols

This protocol is adapted from studies demonstrating the anti-inflammatory effects of this compound.[1][2]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin (10 mg/kg)

  • Plethysmometer

  • Calipers

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast the mice overnight with free access to water.

  • Divide the mice into the following groups (n=6-8 per group):

    • Vehicle control

    • This compound (40 mg/kg, p.o.)

    • Positive control (Indomethacin, 10 mg/kg, p.o.)

  • Administer the respective treatments orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume immediately after the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100

  • At the end of the experiment, euthanize the mice and collect the inflamed paw tissue for prostaglandin E2 (PGE2) analysis.

This protocol is based on the established model used to evaluate the immunosuppressive effects of this compound.[1][2]

Materials:

  • Female BALB/c mice (8-10 weeks old)

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Acetone and olive oil (4:1)

  • This compound

  • Vehicle

  • Positive control: Dexamethasone (3 mg/kg)

  • Micrometer caliper

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Sensitization: On day 0, sensitize the mice by applying 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

  • Treatment: Administer this compound (40 mg/kg, p.o.), vehicle, or dexamethasone (3 mg/kg, p.o.) daily from day 4 to day 6.

  • Challenge: On day 5, challenge the mice by applying 10 µL of 0.2% DNFB to both sides of the right ear. The left ear serves as a control.

  • Measurement: 24 hours after the challenge (on day 6), measure the thickness of both ears using a micrometer caliper. The ear swelling is calculated as the difference in thickness between the right and left ears.

  • MPO Assay: After measuring the ear thickness, euthanize the mice and collect ear punch biopsies for the determination of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

General Protocol for Anti-Cancer Xenograft Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel

  • This compound

  • Vehicle

  • Positive control (standard chemotherapy for the chosen cell line)

  • Calipers

Procedure:

  • Culture the chosen cancer cell line and harvest the cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Administer this compound (dose to be determined by preliminary toxicity studies), vehicle, or positive control according to a predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

General Protocol for Neuroprotective Studies

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

  • Acclimatize mice and divide them into treatment groups.

  • Pre-treat the mice with this compound or vehicle for a specified period (e.g., 7 days).

  • On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the mice.

  • Collect brain tissue (e.g., hippocampus and cortex) and blood samples.

  • Homogenize the brain tissue for the analysis of pro-inflammatory cytokine levels using ELISA.

  • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba-1 staining).

General Protocol for Pharmacokinetic Studies

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound formulated for both oral and intravenous administration

  • Cannulas for blood collection (optional)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the mice overnight with free access to water.

  • Divide the mice into two groups: oral administration and intravenous (i.v.) administration.

  • Administer a single oral dose of this compound (e.g., 40 mg/kg) to the first group.

  • Administer a single i.v. bolus dose of this compound (e.g., 5 mg/kg) via the tail vein to the second group.

  • Collect blood samples at multiple time points after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both routes of administration.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Data Presentation

Table 1: Summary of Quantitative Data from In Vivo Anti-Inflammatory Studies of this compound

Animal ModelSpeciesThis compound DoseAdministration RouteKey FindingsReference
Carrageenan-Induced Paw EdemaMouse40 mg/kgOralSignificant suppression of inflamed paw volume and PGE2 levels.[1][2]
DNFB-Induced Contact HypersensitivityMouse40 mg/kgOralClear reduction of ear swelling and leukocyte infiltration (MPO activity).[1][2]

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow_inflammation cluster_carrageenan Carrageenan-Induced Paw Edema cluster_dnfb DNFB-Induced Contact Hypersensitivity c_start Acclimatize & Fast Mice c_treat Oral Administration: - Vehicle - this compound (40 mg/kg) - Indomethacin c_start->c_treat c_induce Inject Carrageenan into Paw c_treat->c_induce c_measure Measure Paw Volume (0, 1, 2, 3, 4h) c_induce->c_measure c_analyze Calculate % Inhibition & Analyze PGE2 c_measure->c_analyze d_sensitize Day 0: Sensitize with DNFB d_treat Day 4-6: Oral Admin - Vehicle - this compound (40 mg/kg) - Dexamethasone d_sensitize->d_treat d_challenge Day 5: Challenge Ear with DNFB d_measure Day 6: Measure Ear Swelling d_challenge->d_measure d_analyze Analyze MPO Activity d_measure->d_analyze xenograft_workflow start Implant Human Cancer Cells into Immunodeficient Mice monitor Monitor Tumor Growth start->monitor randomize Randomize Mice when Tumors are Palpable monitor->randomize treat Administer Treatment: - Vehicle - this compound - Positive Control randomize->treat measure Measure Tumor Volume & Body Weight Twice Weekly treat->measure end Euthanize & Excise Tumors for Analysis measure->end pk_workflow start Fast Mice Overnight grouping Divide into Oral & IV Groups start->grouping admin_oral Administer Oral Dose grouping->admin_oral admin_iv Administer IV Dose grouping->admin_iv blood Collect Blood Samples at Timed Intervals admin_oral->blood admin_iv->blood analyze Quantify this compound in Plasma (LC-MS/MS) blood->analyze calculate Calculate PK Parameters & Oral Bioavailability (F%) analyze->calculate anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation (Edema, Pain) PGE2->Inflammation This compound This compound This compound->COX2 Inhibition

References

Application Notes and Protocols for Assessing the Immunosuppressive Activity of Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin, a furofuran lignan, has demonstrated notable immunosuppressive and anti-inflammatory properties.[1][2] These characteristics position it as a compound of interest for the development of novel therapeutics for immune-mediated and inflammatory disorders. This document provides detailed application notes and protocols for in vitro cell culture assays to evaluate the immunosuppressive activity of this compound, focusing on its effects on lymphocyte proliferation and macrophage inflammatory responses. Additionally, it outlines the putative signaling pathways that may be involved in its mechanism of action.

Data Presentation

The immunosuppressive and anti-inflammatory activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Immunosuppressive and Anti-inflammatory Activity of this compound

AssayCell Line/Primary CellsStimulantMeasured ParameterIC50 / % InhibitionThis compound ConcentrationReference
Lymphocyte ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)[³H]-Thymidine incorporationIC50: 1.5 µM (0.5 - 2.8 µM)Not specified for IC50[1][2]
Prostaglandin E2 (PGE2) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)PGE2 levels in supernatant40.8% inhibition10 µM[1][2]

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Treatment | Measured Parameter | Result | Reference | | --- | --- | --- | --- | | 2,4-dinitrofluorobenzene (DNFB)-treated mice | 40 mg/kg this compound (oral) | Ear swelling | Clear reduction |[1][2] | | 2,4-dinitrofluorobenzene (DNFB)-treated mice | 40 mg/kg this compound (oral) | Leukocyte infiltration (Myeloperoxidase activity) | Reduction |[1][2] | | Carrageenan-induced mouse paw edema | 40 mg/kg this compound (oral) | Paw volume | Significant suppression |[1][2] | | Carrageenan-induced mouse paw edema | 40 mg/kg this compound (oral) | Prostaglandin E2 (PGE2) levels | Significant suppression |[1][2] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to enable researchers to replicate and further investigate the immunosuppressive effects of this compound.

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

Objective: To assess the inhibitory effect of this compound on mitogen-stimulated T-lymphocyte proliferation.

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phytohemagglutinin (PHA)

  • This compound

  • [³H]-Thymidine

  • 96-well flat-bottom cell culture plates

  • Cell harvester

  • Scintillation counter

Protocol:

  • PBMC Isolation:

    • Dilute fresh human peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the collected cells twice with RPMI 1640 medium by centrifugation at 300 x g for 10 minutes.

    • Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin) and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding and Treatment:

    • Adjust the cell density to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add 50 µL of PHA (final concentration of 5 µg/mL) to all wells except for the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Cell Proliferation Measurement:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

    • Eighteen hours before the end of the incubation, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporation of [³H]-Thymidine by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the PHA-stimulated control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) by plotting the percentage of inhibition against the log of this compound concentration.

Prostaglandin E2 (PGE2) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the effect of this compound on the production of the pro-inflammatory mediator PGE2 in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • PGE2 ELISA kit

  • 24-well cell culture plates

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control.

    • Pre-incubate the cells with this compound for 2 hours.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Supernatant Collection and PGE2 Measurement:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

    • Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the LPS-stimulated control.

Visualizations

Experimental Workflows

experimental_workflow_pbmc cluster_isolation PBMC Isolation cluster_assay Proliferation Assay blood Whole Blood ficoll Ficoll Gradient Centrifugation blood->ficoll pbmcs Isolate PBMCs ficoll->pbmcs wash Wash Cells pbmcs->wash seed Seed Cells in 96-well Plate wash->seed treat Add this compound & PHA seed->treat incubate Incubate 72h treat->incubate pulse Pulse with [3H]-Thymidine incubate->pulse harvest Harvest & Measure Radioactivity pulse->harvest

Caption: Workflow for PBMC Proliferation Assay.

experimental_workflow_pge2 cluster_culture Cell Culture cluster_assay PGE2 Assay culture Culture RAW 264.7 seed Seed in 24-well Plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure PGE2 by ELISA collect->measure

Caption: Workflow for PGE2 Production Assay.

Signaling Pathways

Disclaimer: The following diagrams illustrate hypothetical signaling pathways that may be affected by this compound, based on the known mechanisms of other lignans and anti-inflammatory compounds.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Direct experimental evidence for this compound's effects on these specific pathways is currently limited.

nf_kb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., COX-2 for PGE2) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits? This compound->IkB Prevents Degradation? This compound->NFkB_n Inhibits Translocation?

Caption: Hypothetical NF-κB Signaling Pathway Inhibition by this compound.

mapk_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / Mitogen Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MKK MKK MAPKKK->MKK Phosphorylates JNK JNK MKK->JNK Phosphorylates ERK ERK MKK->ERK Phosphorylates p38 p38 MKK->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates ERK->AP1 Activates p38->AP1 Activates Genes Pro-inflammatory Gene Expression / Proliferation AP1->Genes Transcription This compound This compound This compound->MKK Inhibits Phosphorylation? This compound->JNK Inhibits Phosphorylation? This compound->ERK Inhibits Phosphorylation? This compound->p38 Inhibits Phosphorylation?

Caption: Hypothetical MAPK Signaling Pathway Inhibition by this compound.

References

Application Notes and Protocols for Assessing Diayangambin's Anti-inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diayangambin, a furofuran lignan, has demonstrated notable immunosuppressive and anti-inflammatory properties in both in vitro and in vivo studies.[1] These characteristics position this compound as a compound of interest for further investigation and development as a potential therapeutic agent for inflammatory conditions. The primary mechanisms underlying its anti-inflammatory effects appear to involve the inhibition of key inflammatory mediators such as prostaglandin E2 (PGE2) and the modulation of critical signaling pathways, including the NF-κB pathway. This document provides detailed protocols for assessing the anti-inflammatory response of this compound, enabling researchers to standardize their investigations and generate reproducible data.

Data Presentation

In Vitro Anti-inflammatory Activity of this compound
ParameterCell LineConcentrationResult
IC50 (Cell Proliferation)Human Mononuclear Cells1.5 µM (0.5 - 2.8 µM)Inhibition of cell proliferation
PGE2 GenerationRAW 264.7 Macrophages10 µM40.8% reduction
In Vivo Anti-inflammatory Activity of this compound
Animal ModelTreatmentDosageKey Findings
2,4-Dinitrofluorobenzene (DNFB)-Treated MiceOral administration40 mg/kgSignificant reduction in ear swelling and leukocyte infiltration (myeloperoxidase activity)
Carrageenan-Induced Paw Edema in MiceOral administration40 mg/kgSignificant suppression of inflamed paw volume and PGE2 levels

Signaling Pathway and Experimental Workflow Diagrams

Diayangambin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway COX2 COX-2 NFkB_pathway->COX2 Induces iNOS iNOS NFkB_pathway->iNOS Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Induces MAPK_pathway->COX2 Induces MAPK_pathway->iNOS Induces MAPK_pathway->Cytokines Induces PGE2 PGE2 COX2->PGE2 Produces NO NO iNOS->NO Produces Inflammation Inflammation Cytokines->Inflammation PGE2->Inflammation NO->Inflammation This compound This compound This compound->NFkB_pathway Inhibits This compound->MAPK_pathway Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture RAW 264.7 Macrophage Culture treatment This compound Pre-treatment cell_culture->treatment stimulation LPS Stimulation treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate pge2_assay PGE2 ELISA supernatant->pge2_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA supernatant->cytokine_assay western_blot Western Blot for NF-κB Pathway Proteins cell_lysate->western_blot animal_model Induce Paw Edema in Mice (Carrageenan Injection) drug_admin Oral Administration of this compound animal_model->drug_admin measurement Measure Paw Volume drug_admin->measurement tissue_collection Collect Paw Tissue measurement->tissue_collection mpo_assay Myeloperoxidase (MPO) Assay tissue_collection->mpo_assay

Caption: General experimental workflow for assessing this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of PGE2 and Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure to evaluate the inhibitory effect of this compound on the production of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • PGE2, TNF-α, and IL-6 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with this compound for 2 hours before LPS stimulation. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (cells with media only) and a positive control group (cells with LPS only).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates and carefully collect the cell culture supernatant.

  • PGE2 and Cytokine Measurement: Determine the concentrations of PGE2, TNF-α, and IL-6 in the collected supernatants using their respective commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2, TNF-α, and IL-6 production by this compound compared to the LPS-only treated group.

Protocol 2: In Vivo Assessment in a Carrageenan-Induced Paw Edema Mouse Model

This protocol describes the induction of acute inflammation in mice using carrageenan and the evaluation of the anti-inflammatory effect of this compound.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment with free access to food and water.

  • Grouping and Fasting: Randomly divide the mice into control and treatment groups. Fast the animals overnight before the experiment.

  • This compound Administration: Administer this compound (40 mg/kg) or the vehicle orally to the respective groups 1 hour before carrageenan injection.

  • Induction of Paw Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[2]

  • Paw Volume Measurement: Measure the paw volume of each mouse using a plethysmometer or the paw thickness with digital calipers at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[3]

  • Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group at each time point compared to the vehicle-treated control group.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

This protocol outlines the steps to assess the effect of this compound on the activation of the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages by measuring the levels of key proteins.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control. Compare the protein levels in this compound-treated cells to those in LPS-only treated cells.

Protocol 4: Myeloperoxidase (MPO) Activity Assay

This protocol is used to quantify leukocyte infiltration in tissue samples from the in vivo inflammation model by measuring the activity of myeloperoxidase, an enzyme abundant in neutrophils.

Materials:

  • Paw tissue homogenate

  • HTAB (hexadecyltrimethylammonium bromide) buffer

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Hydrogen peroxide (H2O2)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the collected paw tissue in HTAB buffer.

  • Sample Preparation: Centrifuge the homogenate and collect the supernatant.

  • Assay Reaction: In a 96-well plate, add the supernatant, TMB substrate, and H2O2.

  • Measurement: Measure the change in absorbance at a specific wavelength (e.g., 650 nm) over time using a spectrophotometer.

  • Data Analysis: Calculate the MPO activity based on the rate of change in absorbance and normalize it to the protein concentration of the tissue homogenate. Compare the MPO activity in the this compound-treated group to the control group.[4]

References

Diayangambin: Application Notes and Protocols for Measuring Impact on T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Diayangambin in research settings, with a focus on its immunosuppressive effects on T-cell proliferation. Detailed protocols for key experiments are provided to ensure accurate and reproducible results.

Introduction

This compound, a furofuran lignan, has demonstrated notable immunosuppressive and anti-inflammatory properties. Of particular interest to immunologists and drug development professionals is its ability to inhibit the proliferation of human mononuclear cells, which include T-cells, key mediators of the adaptive immune response. Understanding the mechanisms by which this compound exerts its effects is crucial for its potential development as a therapeutic agent for autoimmune diseases and other inflammatory conditions.

Quantitative Data Summary

The primary quantitative measure of this compound's effect on lymphocyte proliferation is its half-maximal inhibitory concentration (IC50).

CompoundCell TypeAssayIC50 (µM)Reference
This compoundHuman Mononuclear CellsProliferation Assay1.5[1][2]

Experimental Protocols

To investigate the impact of this compound on T-cell proliferation and elucidate its mechanism of action, a series of in vitro assays are recommended. These protocols provide a foundation for consistent and reliable data generation.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a population of mononuclear cells, including T-lymphocytes, from whole human blood for use in downstream proliferation and signaling assays.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS density gradient medium

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, avoiding mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the layer below it, which contains the PBMCs (a whitish, opaque band).

  • Using a clean pipette, carefully collect the PBMC layer and transfer it to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume to 45 mL and centrifuge at 250 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640 medium supplemented with 10% FBS.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration and viability. The cells are now ready for use in subsequent assays.

Protocol 2: T-Cell Proliferation Assay using CFSE Dye Dilution

Objective: To quantify the proliferation of T-cells in response to stimulation and treatment with this compound by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Isolated PBMCs

  • RPMI 1640 medium with 10% FBS

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit)

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or Phytohemagglutinin (PHA))

  • This compound

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding five volumes of ice-cold RPMI 1640 with 10% FBS and incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI 1640 medium.

  • Resuspend the CFSE-labeled PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

  • Add 100 µL of medium containing the T-cell activators and varying concentrations of this compound (or vehicle control). A typical concentration range for this compound would be from 0.1 µM to 10 µM.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division. The data can be used to determine the percentage of divided cells and the proliferation index.

Protocol 3: Cell Viability and Proliferation Assessment using MTT Assay

Objective: To assess the effect of this compound on the metabolic activity of T-cells as an indicator of cell viability and proliferation.

Materials:

  • Isolated PBMCs or Jurkat T-cell line

  • RPMI 1640 medium with 10% FBS

  • T-cell activators (for PBMCs)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Seed 100 µL of cell suspension (e.g., 1 x 10^5 cells/well for PBMCs) into a 96-well plate.

  • For PBMCs, add T-cell activators.

  • Add 100 µL of medium containing various concentrations of this compound (or vehicle control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Investigating Signaling Pathways

To understand the molecular mechanisms underlying this compound's immunosuppressive effects, it is essential to investigate its impact on key T-cell signaling pathways.

Hypothesized Signaling Pathways Modulated by this compound

Based on the known mechanisms of other immunosuppressive compounds, this compound may interfere with one or more of the following critical T-cell signaling pathways:

  • T-Cell Receptor (TCR) Signaling: The initial and most critical pathway for T-cell activation.

  • Nuclear Factor-kappa B (NF-κB) Signaling: A crucial transcription factor pathway that regulates the expression of genes involved in inflammation, proliferation, and survival.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: A key pathway that transduces extracellular signals to regulate a wide range of cellular processes including proliferation and differentiation.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the TCR, NF-κB, and MAPK signaling pathways.

Materials:

  • Isolated PBMCs or Jurkat T-cells

  • T-cell activators

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Lck, anti-phospho-ZAP70, anti-phospho-IκBα, anti-phospho-ERK1/2, anti-phospho-p38, anti-phospho-JNK, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture T-cells in the presence or absence of this compound for a predetermined time, followed by stimulation with T-cell activators for various time points (e.g., 0, 5, 15, 30 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Cell Preparation cluster_proliferation Proliferation Assays cluster_signaling Signaling Analysis cluster_data Data Analysis blood Human Whole Blood pbmc Isolate PBMCs (Protocol 1) blood->pbmc cfse CFSE Assay (Protocol 2) pbmc->cfse mtt MTT Assay (Protocol 3) pbmc->mtt western Western Blot (Protocol 4) pbmc->western analysis Analyze Proliferation & Signaling Data cfse->analysis mtt->analysis western->analysis

Caption: General workflow for investigating this compound's impact on T-cell proliferation.

Hypothesized T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ Flux IP3->Ca NFkB NF-κB PKC->NFkB Proliferation T-Cell Proliferation NFkB->Proliferation NFAT NFAT Ca->NFAT NFAT->Proliferation This compound This compound This compound->Lck This compound->ZAP70

Caption: Hypothesized inhibition of the TCR signaling pathway by this compound.

Hypothesized NF-κB Signaling Pathway

NFkB_Signaling TCR_Signal TCR Signal IKK IKK Complex TCR_Signal->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Degradation & Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., IL-2, Cyclins) This compound This compound This compound->IKK MAPK_Signaling TCR_Signal TCR Signal Ras Ras TCR_Signal->Ras JNK JNK TCR_Signal->JNK p38 p38 TCR_Signal->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 Proliferation T-Cell Proliferation p38->Proliferation AP1->Proliferation This compound This compound This compound->MEK This compound->JNK This compound->p38

References

Application of Diayangambin in Autoimmune Disease Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Diayangambin is a furofuran lignan found in plants of the Piper genus, which has demonstrated significant immunomodulatory and anti-inflammatory properties.[1][2] Its potential as a therapeutic agent for autoimmune and inflammatory diseases stems from its ability to suppress key cellular responses involved in the pathogenesis of these conditions.[3][4][5] Activated T lymphocytes and macrophages are central to the development of autoimmune disorders, and this compound has been shown to modulate the activity of both cell types.[3] This document provides a summary of the current research on this compound, its mechanism of action, and detailed protocols for its application in relevant preclinical models.

Mechanism of Action

This compound exerts its effects through a multi-faceted approach targeting inflammatory and immune pathways. The primary mechanisms identified include the inhibition of T-cell proliferation and the reduction of pro-inflammatory mediators.[3] Specifically, it has been shown to inhibit the proliferation of human mononuclear cells, a key process in the adaptive immune response that is often dysregulated in autoimmune diseases.[1][3]

Furthermore, this compound suppresses the production of Prostaglandin E2 (PGE2) in macrophages.[1][3] PGE2 is a critical mediator of inflammation, contributing to vasodilation, pain, and fever. Its inhibition is a key target for many anti-inflammatory drugs. While the precise signaling pathways are still under investigation, these actions suggest a potential modulation of pathways like NF-κB, which is a central regulator of genes involved in inflammation and immune responses.[2][6][7]

Diayangambin_Mechanism cluster_stimulus Inflammatory / Immune Stimulus cluster_cells Immune Cells cluster_response Pathogenic Response Stimulus Antigen / Mitogen T_Cell T-Lymphocyte Stimulus->T_Cell LPS LPS Macrophage Macrophage LPS->Macrophage Proliferation Cell Proliferation T_Cell->Proliferation PGE2 PGE2 Production (via COX-2) Macrophage->PGE2 This compound This compound This compound->Proliferation This compound->PGE2

Caption: Proposed mechanism of this compound's immunosuppressive and anti-inflammatory action.

Quantitative Data Summary

The efficacy of this compound has been quantified in several in vitro and in vivo models. The data highlights its potency in inhibiting key pathological markers of inflammation and autoimmunity.

Table 1: In Vitro Activity of this compound

Assay System Endpoint Result Reference
Immunosuppression Human Mononuclear Cells Proliferation IC₅₀: 1.5 µM [1][3]

| Anti-inflammation | RAW 264.7 Macrophages | PGE₂ Generation | 40.8% Inhibition at 10 µM |[1][3] |

Table 2: In Vivo Efficacy of this compound in Murine Models

Model Parameter Dosage Inhibition Reference
Delayed-Type Hypersensitivity Ear Swelling 40 mg/kg (p.o.) 42% [3]
Delayed-Type Hypersensitivity Myeloperoxidase (MPO) Activity 40 mg/kg (p.o.) 61% [3]
Carrageenan-Induced Edema Paw Volume (at 5h) 40 mg/kg (p.o.) 48.8% [3]

| Carrageenan-Induced Edema | PGE₂ Levels in Paw | 40 mg/kg (p.o.) | 30.9% |[3] |

Experimental Workflow

The evaluation of this compound in a preclinical setting typically follows a standardized workflow, from model induction to endpoint analysis.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis Animal_Acclimation Animal Acclimation (e.g., Balb/c mice) Group_Allocation Random Group Allocation (Vehicle, this compound, Positive Control) Animal_Acclimation->Group_Allocation Model_Induction Induction of Disease Model (e.g., Carrageenan Injection) Group_Allocation->Model_Induction Treatment Compound Administration (this compound, p.o.) Model_Induction->Treatment Measurement Measure Clinical Signs (e.g., Paw Volume, Ear Thickness) Treatment->Measurement Sampling Collect Tissue/Blood Samples Measurement->Sampling Biomarker_Analysis Biomarker Analysis (PGE2 ELISA, MPO Assay) Sampling->Biomarker_Analysis Data_Analysis Statistical Analysis & Reporting Biomarker_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo evaluation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound, based on published research and standard laboratory methods.

Protocol 1: Human Mononuclear Cell (MNC) Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of immune cells, a hallmark of an adaptive immune response.

  • Materials:

    • Ficoll-Paque PLUS

    • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

    • Phytohemagglutinin (PHA)

    • This compound (dissolved in DMSO, then diluted in media)

    • [³H]-thymidine

    • 96-well flat-bottom plates

  • Procedure:

    • Isolate MNCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete medium.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of various concentrations of this compound or vehicle control (DMSO concentration should be <0.1%).

    • Stimulate the cells by adding 50 µL of PHA (final concentration 5 µg/mL). For unstimulated controls, add 50 µL of medium.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Pulse the cells by adding 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 2: Prostaglandin E2 (PGE₂) Generation Assay in RAW 264.7 Macrophages

This protocol measures the anti-inflammatory effect of this compound by quantifying its ability to reduce PGE₂ production in stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • This compound

    • PGE₂ ELISA kit

    • 24-well plates

  • Procedure:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

    • Pre-incubate the cells for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Collect the cell culture supernatants.

    • Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of PGE₂ production compared to the vehicle-treated, LPS-stimulated control.

Protocol 3: Carrageenan-Induced Paw Edema Model

This is a classic in vivo model of acute inflammation to assess the anti-inflammatory potential of a compound.[1][3]

  • Materials:

    • Male Balb/c mice (or other suitable strain)

    • 1% Carrageenan solution in sterile saline

    • This compound suspension (e.g., in 0.5% carboxymethylcellulose)

    • Positive control (e.g., Indomethacin)

    • Plebismometer or digital calipers

  • Procedure:

    • Acclimatize animals for at least one week.

    • Fast the mice overnight before the experiment but allow access to water.

    • Divide mice into groups: Vehicle control, this compound (e.g., 40 mg/kg), and Positive control.

    • Administer this compound, vehicle, or positive control orally (p.o.) 1 hour before inducing inflammation.

    • Measure the initial paw volume (V₀) of the right hind paw using a plebismometer.

    • Induce inflammation by injecting 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 3, and 5 hours).[3]

    • Calculate the edema volume (Vₑ = Vₜ - V₀) and the percentage of inhibition of edema.

Protocol 4: Delayed-Type Hypersensitivity (DTH) Model

The DTH model is relevant for studying cell-mediated immune responses, which are crucial in many autoimmune diseases.[1][3]

  • Materials:

    • Male Balb/c mice

    • Sensitizing agent: 2,4-dinitrofluorobenzene (DNFB)

    • Challenge agent: DNFB

    • Vehicle for DNFB (e.g., acetone:olive oil 4:1)

    • This compound suspension

    • Positive control (e.g., Dexamethasone)

    • Dial thickness gauge or calipers

  • Procedure:

    • Sensitization (Day 0): Sensitize mice by applying 25 µL of 0.5% DNFB solution to the shaved abdomen.

    • Treatment (Days 3, 4, 5): Administer this compound (e.g., 40 mg/kg, p.o.), vehicle, or positive control once daily for three consecutive days.[3]

    • Challenge (Day 5): Five days after sensitization, measure the initial thickness of both ears. Challenge the mice by applying 20 µL of 0.2% DNFB to the inner and outer surface of the right ear. The left ear serves as a control.

    • Measurement (Day 6): 24 hours after the challenge, measure the thickness of both ears.

    • Calculate the ear swelling as the difference in thickness between the right (challenged) and left (unchallenged) ear.

    • Calculate the percentage of inhibition compared to the vehicle-treated group.

    • For Myeloperoxidase (MPO) activity, euthanize mice after the final measurement, collect ear punch biopsies, and determine leukocyte infiltration via an MPO assay.[3]

Conclusion and Future Directions

This compound demonstrates promising immunosuppressive and anti-inflammatory activities in foundational preclinical models.[1][8] Its ability to inhibit T-cell proliferation and reduce key inflammatory mediators like PGE₂ provides a strong rationale for its further investigation in the context of autoimmune diseases.[3]

Future research should focus on evaluating this compound in more specific and chronic models of autoimmune disease, such as the collagen-induced arthritis (CIA) model for rheumatoid arthritis or the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis.[9][10][11] Elucidating the precise molecular targets and signaling pathways, particularly its effect on the NF-κB and MAPK pathways, will be crucial for its development as a potential therapeutic agent.[7][12]

References

Application Notes and Protocols for Human Metabolism and Excretion Studies of Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the human metabolism and excretion of Diayangambin, a bioactive compound found in Kawakawa (Piper excelsum). The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a lignan present in the leaves of the Kawakawa plant, which has a history of use in traditional Māori medicine.[1][2] Understanding the metabolic fate of this compound in humans is crucial for evaluating its safety, efficacy, and potential for drug interactions. Current knowledge on the human metabolism of this compound is primarily derived from studies on the consumption of Kawakawa leaf infusions (tea).[3][4][5] These studies have utilized untargeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites in human plasma and urine.[3][4]

Metabolic Profile and Excretion of this compound

Human metabolism of compounds found in Kawakawa involves both Phase I and Phase II biotransformation reactions.[3][5] For this compound, the primary metabolic pathway identified to date involves demethylation (a Phase I reaction) followed by sulfation (a Phase II reaction).

Identified Metabolites

One major urinary metabolite of this compound has been tentatively identified in human studies.[3]

Table 1: Tentatively Identified Human Metabolite of this compound

Parent CompoundMetabolite NameMetabolic ReactionsMatrix
This compoundDemethylated this compound sulfateDemethylation, SulfationUrine

Note: The quantitative excretion data for this compound and its metabolites, such as the percentage of the administered dose excreted, are not yet available in the scientific literature.

Experimental Protocols

The following protocols are based on the methodologies employed in human studies of Kawakawa tea consumption.[1][3][6]

Human Metabolism Study of Kawakawa Tea

This protocol outlines a typical design for a human study to investigate the metabolism of compounds within Kawakawa, including this compound.

Objective: To identify and characterize the metabolites of this compound in human plasma and urine following oral administration of a Kawakawa leaf infusion.

Study Design: A randomized, crossover study design is recommended.

Participants:

  • Healthy male and female volunteers.

  • Inclusion criteria typically include age (e.g., 18-50 years) and a healthy BMI.

  • Exclusion criteria should include smoking, use of medication that may interfere with metabolism, and pregnancy or lactation.

Intervention:

  • Preparation of Kawakawa Infusion:

    • Infuse a standardized amount of dried Kawakawa leaves (e.g., 4 grams) in a specific volume of hot water (e.g., 250 mL at 75-80°C) for a set duration (e.g., 10 minutes).[1]

    • Strain the infusion to remove solid plant material.

  • Administration:

    • Participants should fast overnight before the intervention.

    • Administer the freshly prepared Kawakawa infusion. A control group receiving hot water should be included.

Sample Collection:

  • Blood: Collect venous blood samples into appropriate anticoagulant tubes (e.g., EDTA) at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Urine: Collect a baseline urine sample. Following the intervention, collect all urine produced over a 24-hour period.

Sample Preparation:

  • Plasma: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Urine: Measure the total volume of the 24-hour urine collection. Aliquot and store at -80°C until analysis.

Analytical Method: Untargeted LC-MS/MS

Objective: To detect and identify this compound and its metabolites in plasma and urine samples.

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

Sample Preparation for Analysis:

  • Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma samples. Vortex and centrifuge to pellet the precipitated protein. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Urine: Thaw and centrifuge urine samples to remove any particulate matter. Dilute the supernatant with a suitable solvent before injection into the LC-MS/MS system.

LC-MS/MS Parameters (General Guidance):

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of small molecules.

    • Mobile Phase: A gradient elution using water with a small percentage of formic acid (for improved ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.

    • Scan Mode: Full scan for parent ions followed by data-dependent MS/MS for fragmentation of the most abundant ions.

    • Data Analysis: Process the raw data using metabolomics software to identify features corresponding to this compound and its potential metabolites based on accurate mass and fragmentation patterns.

Visualizations

Proposed Metabolic Pathway of this compound

Diayangambin_Metabolism This compound This compound Demethylated Demethylated this compound This compound->Demethylated Phase I: Demethylation Sulfate_Conjugate Demethylated this compound Sulfate (Tentatively Identified) Demethylated->Sulfate_Conjugate Phase II: Sulfation

Caption: Proposed metabolic pathway of this compound in humans.

Experimental Workflow for Human Metabolism Study

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome Recruitment Volunteer Recruitment (Healthy Individuals) Intervention Oral Administration of Kawakawa Tea Infusion Recruitment->Intervention Blood_Collection Blood Sampling (0-24h) Intervention->Blood_Collection Urine_Collection Urine Collection (0-24h) Intervention->Urine_Collection Sample_Prep Sample Preparation (Plasma & Urine) Blood_Collection->Sample_Prep Urine_Collection->Sample_Prep LCMS_Analysis Untargeted LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Metabolite Identification LCMS_Analysis->Data_Processing Metabolite_Profile Identification of this compound Metabolites Data_Processing->Metabolite_Profile

Caption: Workflow for a human study on Kawakawa metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diayangambin Extraction from Kawakawa (Piper excelsum)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kawakawa (Piper excelsum). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the yield and purity of diayangambin from your extractions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important compound in Kawakawa?

This compound is a bioactive lignan found in Kawakawa (Piper excelsum). It is of significant interest to the scientific community due to its demonstrated immunosuppressive and anti-inflammatory properties. Research has shown that this compound can inhibit inflammatory pathways, making it a promising candidate for further investigation in drug development.[1]

Q2: Which part of the Kawakawa plant is best for this compound extraction?

The leaves of the Kawakawa plant are the primary source for this compound extraction.[2][3] It is recommended to use healthy, disease-free leaves for optimal yield. While some traditional practices suggest that leaves with insect holes may have higher concentrations of bioactive compounds, for standardized research, consistent quality leaves are preferable.

Q3: How should I prepare and store Kawakawa leaves before extraction?

Proper preparation and storage are crucial to prevent the degradation of this compound. Freshly harvested leaves should be washed and then lyophilized (freeze-dried) to remove moisture while preserving the chemical integrity of the compounds.[2] Once dried, the leaves should be ground into a fine powder to increase the surface area for efficient extraction.[4] The powdered material should be stored in an airtight container in a cool, dark, and dry place to prevent enzymatic degradation and photodegradation.

Q4: What are the key factors influencing the yield of this compound?

The yield of this compound is primarily influenced by the choice of solvent, extraction method, temperature, and extraction time. The solid-to-solvent ratio is also a critical parameter.[5] Optimizing these factors is essential for maximizing the recovery of this compound.

Troubleshooting Guide

Low Yield of this compound

Q5: My this compound yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Improper Plant Material Preparation: Insufficiently dried leaves can lead to enzymatic degradation of this compound. Ensure the leaves are thoroughly dried (lyophilization is recommended) and ground to a fine, uniform powder.[4]

  • Suboptimal Solvent Choice: The polarity of the solvent is critical. Methanolic extraction has been shown to be more effective for lignans like this compound compared to aqueous (water-based) extraction.[2] Consider using an 80% methanol or ethanol solution.

  • Inadequate Extraction Time or Temperature: The extraction process may be too short or the temperature too low. For methods like maceration, ensure sufficient soaking time (e.g., 72 hours) with periodic agitation.[4] For ultrasound-assisted extraction, a duration of 30-60 minutes is often effective.[5] While lignans are relatively heat-stable up to 100°C, excessively high temperatures can lead to degradation of other compounds and co-extraction of impurities.[6]

  • Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve and extract all the this compound. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (e.g., 10g of plant material in 100-200mL of solvent). You may need to experiment to find the optimal ratio for your specific setup.[4]

Compound Degradation

Q6: I suspect my this compound is degrading during the extraction or workup process. What are the signs and how can I prevent this?

Signs of degradation can include the appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC or LC-MS) and a decrease in the expected peak area for this compound. To prevent degradation:

  • Avoid Excessive Heat: During solvent evaporation (e.g., using a rotary evaporator), maintain a low temperature (around 40°C) to prevent thermal degradation.[4]

  • Protect from Light: this compound, like many natural products, may be sensitive to light. Conduct extraction and workup steps in amber glassware or protect your samples from direct light.

  • Control pH: Although specific data on the pH stability of this compound is limited, significant deviations from neutral pH can cause degradation of many natural compounds. It is advisable to maintain a neutral pH during extraction unless a specific pH is required for a particular protocol.

Presence of Impurities

Q7: My extract contains a high level of chlorophyll and other impurities. How can I obtain a cleaner this compound extract?

Co-extraction of impurities, especially chlorophyll, is a common issue with methanolic or ethanolic extractions of leaf material.

  • Liquid-Liquid Partitioning: After obtaining the crude extract, you can perform a liquid-liquid partitioning step. Dissolve the extract in a methanol/water mixture and then partition it against a non-polar solvent like hexane. The highly non-polar chlorophyll will preferentially move into the hexane layer, while the more polar this compound will remain in the methanolic layer.

  • Solid-Phase Extraction (SPE): For further purification, you can use SPE. A C18 cartridge is a good choice, as it will retain the this compound while allowing more polar impurities to be washed away. The this compound can then be eluted with a suitable solvent.

  • Column Chromatography: For high-purity this compound, column chromatography using silica gel or a reversed-phase stationary phase is an effective purification method.[7]

Data Presentation

The following table summarizes quantitative data on this compound yield from Piper excelsum leaves using different extraction solvents.

Extraction SolventPlant Material SourceThis compound Yield (µmol/g dry weight)Reference
Methanol (80%)Commercial Dried Leaves (MCO)~3.5[2][8]
Methanol (80%)Fresh Leaves (Arapaoa - MFA)~12.5[2][8]
Methanol (80%)Fresh Leaves (Pōhara - MFP)~11.0[2][8]
Aqueous (Water)Commercial Dried Leaves (ACO)~1.0[2][8]
Aqueous (Water)Fresh Leaves (AFT1)~0.5[2][8]

Note: The data indicates that methanolic extraction provides a significantly higher yield of this compound compared to aqueous extraction. Additionally, fresh leaves appear to yield more this compound than commercially dried leaves.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a robust method for efficiently extracting this compound from Kawakawa leaves.

  • Preparation of Plant Material:

    • Weigh 10 g of finely powdered, lyophilized Kawakawa leaves.

  • Extraction:

    • Place the powdered leaves into a 250 mL beaker.

    • Add 200 mL of 80% methanol (a 1:20 solid-to-solvent ratio).

    • Place the beaker in an ultrasonic bath.

    • Sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 45°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at 40°C until a crude extract is obtained.

  • Purification (Optional):

    • Proceed with liquid-liquid partitioning and/or column chromatography for further purification if required.

Protocol 2: Maceration Extraction of this compound

This is a simpler, though more time-consuming, extraction method.

  • Preparation of Plant Material:

    • Weigh 10 g of finely powdered, lyophilized Kawakawa leaves.

  • Extraction:

    • Place the powder in a 250 mL Erlenmeyer flask.

    • Add 200 mL of 80% methanol.

    • Seal the flask and let it stand for 72 hours at room temperature, with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at 40°C to obtain the crude extract.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification A Kawakawa Leaf Powder B Add 80% Methanol A->B C Ultrasound-Assisted Extraction (45 min, 45°C) B->C D Filtration C->D E Crude Methanolic Extract D->E F Liquid-Liquid Partitioning (vs. Hexane) E->F G Methanol Fraction F->G H Column Chromatography (Silica Gel) G->H I Pure this compound H->I

A flowchart of the this compound extraction and purification process.

Signaling Pathway: this compound Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex NF-κB Complex Proteasome Proteasome IkBa->Proteasome Degradation p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 DNA DNA p65_nuc->DNA p50_nuc->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes This compound This compound This compound->IKK Inhibition

This compound inhibits the phosphorylation of IκBα by IKK, preventing its degradation and the subsequent translocation of the p65/p50 NF-κB complex to the nucleus.

References

Technical Support Center: Overcoming Diayangambin Solubility Issues in Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diayangambin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a furofuran lignan, a type of organic compound found in various plants, including those of the Piper genus. It is recognized for its potent anti-inflammatory and immunosuppressive properties. Research has shown that this compound can inhibit the proliferation of human mononuclear cells and reduce the production of inflammatory mediators like prostaglandin E2.[1][2]

Q2: I'm observing precipitation of this compound in my aqueous experimental setup. Why is this happening?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). Precipitation is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The inherent chemical structure of this compound makes it poorly soluble in water-based solutions.

  • High Final Concentration: The desired concentration of this compound in your assay may exceed its solubility limit in the aqueous medium.

  • Improper Dissolution: The initial stock solution may not have been prepared correctly, leading to incomplete dissolution.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium can cause the compound to "crash out" or precipitate.

  • Media Components: Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of this compound.

  • Temperature and pH: Fluctuations in temperature and pH can also affect the solubility of the compound.

Q3: Which solvents are recommended for dissolving this compound?

For initial stock solutions, organic solvents are necessary to dissolve this compound effectively. The most commonly used and recommended solvent is Dimethyl Sulfoxide (DMSO) . Ethanol can also be considered. Due to its high dissolving power for both polar and nonpolar compounds, DMSO is an excellent choice for creating a concentrated stock of this compound.[3][4]

Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v) . It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO but without this compound, to account for any potential effects of the solvent on your cells.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to preparing and using this compound in your experiments to avoid precipitation.

Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock to Aqueous Media

This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to become insoluble.

Solutions:

  • Two-Step Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. Dilute the DMSO stock 1:10 or 1:100 in serum-free media or PBS first. Then, add this intermediate solution to your final volume of complete media.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This facilitates rapid dispersion and prevents localized high concentrations of the compound.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in your cell culture medium can help to solubilize hydrophobic compounds through the binding action of serum proteins.

Issue 2: Precipitate Forms Over Time in the Incubator

This may indicate that the concentration of this compound is at the edge of its solubility limit under your specific experimental conditions, or that the compound is degrading.

Solutions:

  • Lower the Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Conduct a dose-response experiment to identify the highest soluble concentration that still produces the desired biological effect.

  • Check for Media Evaporation: Ensure proper humidification in your incubator. Evaporation can concentrate the components of the medium, including this compound, leading to precipitation.

  • Verify Media pH: Confirm that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can alter the solubility of compounds.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 446.5 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh out 4.47 mg of this compound powder.

  • Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if needed.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Dosing Cells with this compound (Example for a Final Concentration of 10 µM)

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in serum-free medium or PBS. For example, add 10 µL of the 10 mM stock to 90 µL of serum-free medium.

  • Final Working Solution: To prepare a final concentration of 10 µM, dilute the 1 mM intermediate stock 1:100 in pre-warmed complete cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of complete medium. Alternatively, to directly prepare the final solution, add 1 µL of the 10 mM stock to 1 mL of complete medium.

  • Dosing: Remove the existing medium from your cells and replace it with the freshly prepared this compound-containing medium.

  • Vehicle Control: In parallel, treat a set of cells with a medium containing the same final concentration of DMSO (e.g., 0.1%) without this compound.

  • Incubation: Return the cells to the incubator and monitor for any signs of precipitation under a microscope at various time points.

Data Presentation

Table 1: Recommended Solvents and Storage for this compound

ParameterRecommendation
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)
Alternative Stock Solvent Ethanol
Stock Solution Storage -20°C or -80°C, protected from light
Final DMSO Concentration ≤ 0.5% (v/v) in final assay medium

Visualization of this compound's Mechanism of Action

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Workflow for Preparing this compound Working Solution

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_dosing Cell Dosing stock Weigh this compound Powder dissolve Dissolve in 100% DMSO to make 10 mM stock stock->dissolve intermediate Intermediate Dilution (e.g., 1:10 in serum-free media) dissolve->intermediate Avoids solvent shock final Final Dilution in Pre-warmed Complete Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing this compound working solutions.

Proposed Signaling Pathway of this compound in NF-κB Inhibition

While the precise molecular target is still under investigation, evidence suggests this compound interferes with the canonical NF-κB pathway, potentially by inhibiting the IκB kinase (IKK) complex, which would prevent the subsequent degradation of IκBα and nuclear translocation of the p65 subunit.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 phosphorylates p_IkBa_p65 P-IκBα-p65/p50 IkBa_p65->p_IkBa_p65 proteasome Proteasome p_IkBa_p65->proteasome ubiquitination & degradation of IκBα p65 p65/p50 (Active) proteasome->p65 releases nucleus Nucleus p65->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription activates This compound This compound This compound->IKK Inhibits

Caption: this compound's proposed inhibition of the NF-κB pathway.

References

Diayangambin Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with diayangambin, ensuring its stability and understanding its degradation profile is critical for accurate experimental results and the development of stable formulations. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and analysis of this compound.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues related to this compound stability in your experiments.

Observation Potential Cause Recommended Action
Loss of this compound peak intensity in HPLC analysis over a short period. Solution Instability: this compound may be degrading in the chosen solvent or under ambient light and temperature.- Prepare fresh solutions for each experiment. - Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. - Evaluate the stability of this compound in different solvents to identify the most suitable one for your application.
Appearance of new, unidentified peaks in the chromatogram of a this compound sample. Degradation: The new peaks are likely degradation products resulting from exposure to heat, light, extreme pH, or oxidative conditions.- Conduct a forced degradation study to systematically identify degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). - Use a stability-indicating HPLC method capable of resolving this compound from its degradation products. - Characterize the structure of the degradation products using mass spectrometry (MS) and NMR.
Inconsistent results between experimental replicates. Sample Handling and Storage: Inconsistent exposure to light, temperature fluctuations, or repeated freeze-thaw cycles can lead to variable degradation.- Standardize sample handling procedures. Minimize exposure of samples to light and elevated temperatures. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure consistent storage conditions for all samples.
Precipitation of this compound from solution. Poor Solubility and/or Degradation: this compound may have limited solubility in the chosen solvent, or degradation may be leading to the formation of less soluble products.- Determine the solubility of this compound in various pharmaceutically acceptable solvents. - Consider the use of co-solvents or other formulation strategies to enhance solubility. - Analyze the precipitate to determine if it is the parent compound or a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: Based on the general behavior of lignans, the primary factors that can induce degradation of this compound include:

  • pH: Exposure to strongly acidic or basic conditions can lead to hydrolytic degradation.

  • Temperature: While many lignans are relatively heat-stable, prolonged exposure to high temperatures, especially in the presence of moisture, can cause thermal degradation.[1][2]

  • Light: Photodegradation can occur upon exposure to UV or even visible light, leading to photo-oxidation.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidative degradation products.

Q2: How can I assess the stability of my this compound sample?

A2: A forced degradation study is the most effective way to assess the stability of this compound.[3][4][5] This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products. A typical forced degradation study includes the following conditions:

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).[6]
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[6]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation Heating the solid compound or a solution at elevated temperatures (e.g., 60-100°C).[1][2]
Photodegradation Exposing the solid compound or a solution to a light source that emits both UV and visible light (as per ICH Q1B guidelines).[6]

Q3: What analytical methods are suitable for monitoring this compound stability?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective technique.[7][8][9] An ideal HPLC method should be able to:

  • Separate this compound from its degradation products and any process-related impurities.

  • Be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Q4: I am observing degradation of this compound during my extraction process from a plant matrix. What can I do to minimize this?

A4: Degradation during extraction can be minimized by optimizing your extraction protocol:

  • Temperature: Lignans and their glycosides are generally stable at temperatures below 100°C during extraction.[10] However, prolonged exposure to heat should be avoided.

  • Solvent Choice: The choice of solvent can impact stability. For lignans, aqueous mixtures of ethanol or methanol are often effective.[10]

  • Light Exposure: Protect your samples from light during extraction by using amber glassware or covering your equipment with aluminum foil.

  • Atmosphere: For oxygen-sensitive compounds, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, based on its furofuran lignan structure, potential degradation pathways could involve:

  • Hydrolysis: Cleavage of ether linkages within the furofuran ring system under acidic or basic conditions.

  • Oxidation: Oxidation of the aromatic rings or the benzylic positions.

  • Photochemical Reactions: Photo-induced cleavage or rearrangement of the molecule.

A proposed workflow for investigating these pathways is outlined below.

Experimental Protocols and Visualizations

General Protocol for a Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep one sample at room temperature and another at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep one sample at room temperature and another at 60°C for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep it at room temperature for a defined period.

    • Thermal Degradation: Keep a sample of the stock solution and a sample of the solid compound at 80°C for a defined period.

    • Photolytic Degradation: Expose a sample of the stock solution and a sample of the solid compound to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms to determine the percentage of this compound remaining and the formation of any degradation products.

Experimental Workflow for this compound Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis cluster_3 Data Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, RT & 60°C) prep->acid Expose to Stress base Base Hydrolysis (1M NaOH, RT & 60°C) prep->base Expose to Stress oxidation Oxidation (30% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal (80°C, Solid & Solution) prep->thermal Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples pathway Identify Degradation Products & Propose Pathways hplc->pathway Evaluate Data kinetics Determine Degradation Kinetics hplc->kinetics Evaluate Data G cluster_0 Potential Causes cluster_1 Troubleshooting Actions start Inconsistent Results or Unexpected Peaks c1 Sample Handling start->c1 Investigate c2 Storage Conditions start->c2 c3 Solution Instability start->c3 c4 Analytical Method start->c4 a1 Standardize Protocols (Light, Temp, Freeze-Thaw) c1->a1 Implement a2 Validate Storage (-20°C/-80°C, Amber Vials) c2->a2 Implement a3 Evaluate Solvent Effects & Prepare Fresh Solutions c3->a3 Implement a4 Develop/Validate Stability-Indicating Method c4->a4 Implement end Reliable & Reproducible This compound Analysis a1->end a2->end a3->end a4->end

References

Technical Support Center: Optimizing HPLC-UV Detection of Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Diayangambin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize HPLC-UV detection for low concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting wavelength for detecting this compound with a UV detector?

A1: For initial method development, a wavelength of 280 nm is a recommended starting point for detecting lignans like this compound. Lignans generally exhibit strong absorbance at this wavelength. However, for optimal sensitivity, it is crucial to determine the wavelength of maximum absorbance (λmax) for this compound specifically. This can be achieved by scanning a standard solution of this compound across a range of UV wavelengths (e.g., 200-400 nm) using a UV spectrophotometer or a photodiode array (PDA) detector.

Q2: Which type of HPLC column is most suitable for this compound analysis?

A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of medium polarity compounds like lignans. For analyzing low concentrations, using a column with smaller particles (e.g., < 3 µm) or a superficially porous particle (SPP) column can lead to higher efficiency and sharper peaks, thereby increasing sensitivity.

Q3: What are the recommended mobile phase compositions for this compound analysis?

A3: A common mobile phase for the analysis of lignans consists of a gradient elution with acetonitrile and water . Acidifying the mobile phase with a small amount of formic acid or acetic acid (e.g., 0.1%) can improve peak shape and resolution. The gradient should be optimized to ensure adequate separation of this compound from other components in the sample matrix.

Q4: How can I increase the sensitivity of my HPLC-UV method for low concentrations of this compound?

A4: To enhance sensitivity for low-concentration samples, consider the following strategies:

  • Optimize Detection Wavelength: Ensure the UV detector is set to the λmax of this compound for maximum signal intensity.

  • Increase Injection Volume: A larger injection volume can increase the analyte response. However, be cautious of potential peak broadening or distortion.

  • Enhance Column Efficiency: Use a high-efficiency column (smaller particles, narrower diameter) to obtain sharper and taller peaks.

  • Increase Flow Cell Path Length: If your HPLC system allows, using a detector flow cell with a longer path length will increase absorbance according to Beer's Law.

  • Sample Pre-concentration: If the concentration of this compound in your sample is extremely low, consider a sample pre-concentration step, such as solid-phase extraction (SPE), prior to HPLC analysis.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-UV analysis of this compound at low concentrations.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions

Possible Cause Solution Citation
Column Contamination Regularly clean the column according to the manufacturer's instructions. Use a guard column to protect the analytical column from contaminants.
Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.
Column Overloading Reduce the injection volume or dilute the sample.
Dead Volume Minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Inappropriate Mobile Phase pH For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form. Adding an acid like formic or acetic acid can often improve peak shape for lignans.
Problem 2: No Peak or Very Small Peak Detected

Possible Causes and Solutions

Possible Cause Solution Citation
Incorrect Wavelength Verify the UV detector is set to the λmax of this compound.
Concentration Below Limit of Detection (LOD) Increase the sample concentration, increase the injection volume, or consider a sample pre-concentration step.
Sample Degradation Ensure proper sample storage conditions. Some lignans can be sensitive to light and temperature.
Instrument Malfunction Check the HPLC system for leaks, ensure the lamp in the UV detector is functioning correctly, and verify the autosampler is injecting the sample properly.
Problem 3: Baseline Noise or Drift

Possible Causes and Solutions

Possible Cause Solution Citation
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to remove dissolved air.
Detector Lamp Aging Replace the UV detector lamp if it is nearing the end of its lifespan.
Column Bleed Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Temperature Fluctuations Use a column oven to maintain a stable column temperature.

Experimental Protocols

General Protocol for HPLC-UV Analysis of this compound

This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (or acetic acid), analytical grade.

    • This compound reference standard.

    • Sample containing this compound.

  • Chromatographic Conditions:

Parameter Recommended Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B (re-equilibration). This needs to be optimized.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL (optimize as needed)
Column Temperature 30 °C
Detection Wavelength 280 nm (or the determined λmax of this compound)
  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract this compound using a suitable solvent (e.g., methanol or ethanol). Sonication or vortexing can aid extraction.

    • Centrifuge the extract to pellet any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis sample_prep Sample Extraction (e.g., with Methanol) filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection standard_prep Standard Dilution Series standard_prep->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (e.g., 280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram calibration Calibration Curve Plotting chromatogram->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Peak Shape? cause1 Column Contamination start->cause1 Yes cause2 Solvent Mismatch start->cause2 Yes cause3 Column Overload start->cause3 Yes solution1 Clean/Replace Column cause1->solution1 solution2 Adjust Sample Solvent cause2->solution2 solution3 Reduce Injection Volume cause3->solution3 end Improved Peak Shape solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for poor HPLC peak shape.

Troubleshooting Diayangambin quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Diayangambin in complex biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is a lignan, a class of polyphenolic compounds found in various plants, including Piper excelsum (kawakawa).[1][2] It is investigated for its potential immunomodulatory and anti-inflammatory properties, making it a compound of interest in drug discovery and development.[1][2][3]

Q2: What makes quantifying this compound in biological matrices (e.g., plasma, urine) challenging?

A2: Quantifying this compound in biological matrices is challenging due to the complexity of the samples. Key difficulties include:

  • Matrix Effects: Co-eluting endogenous components, such as phospholipids in plasma, can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[4][5][6] This can compromise accuracy and reproducibility.[7][8]

  • Low Concentrations: As a phytochemical, its concentration in biological fluids after administration or consumption can be very low, requiring highly sensitive analytical methods.

  • Metabolism: this compound may be metabolized, and it is crucial to distinguish the parent compound from its metabolites.

  • Extraction Recovery: Efficiently extracting the analyte from the complex matrix without significant loss is a critical step that can be difficult to optimize.[9]

Q3: What are the recommended analytical techniques for this compound quantification?

A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred method for quantifying lignans like this compound in biological samples.[7][10][11] This technique offers the high sensitivity and selectivity required to detect low concentrations and resolve the analyte from matrix interferences.[10][12]

Q4: How can I minimize matrix effects in my assay?

A4: Minimizing matrix effects is crucial for accurate bioanalysis.[4][5] Strategies include:

  • Effective Sample Preparation: Employ selective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components, particularly phospholipids.[6]

  • Chromatographic Separation: Optimize the HPLC method to ensure this compound is chromatographically separated from co-eluting matrix components. Increasing the retention of the analyte can often allow interferences to elute before it.[8]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate correction.

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and mitigate ion suppression.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem 1: Low or No Analyte Signal

Possible Causes & Solutions

Possible CauseRecommended Action & Troubleshooting Steps
Poor Extraction Recovery 1. Verify Extraction Protocol: Ensure the chosen Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol is suitable for lignans.[10][11] 2. Optimize pH: Adjust the sample pH before extraction to ensure this compound is in a neutral state for optimal partitioning into the organic solvent or retention on the SPE sorbent. 3. Test Different Solvents/Sorbents: Experiment with different extraction solvents (for LLE) or SPE sorbent chemistries (e.g., C18, mixed-mode).[13][14]
Instrument Sensitivity Issue 1. Check MS Tuning: Confirm that the mass spectrometer is properly tuned and calibrated.[15] 2. Optimize Source Conditions: Infuse a this compound standard solution to optimize source parameters (e.g., spray voltage, gas flows, temperature). 3. Verify MS/MS Transitions: Ensure you are using the optimal and most intense precursor-product ion transitions for this compound.
Severe Matrix Suppression 1. Perform Post-Extraction Spike Test: Compare the signal of an analyte spiked into an extracted blank matrix sample with the signal of the analyte in a neat solvent. A significantly lower signal in the matrix indicates suppression.[5][8] 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (see "Poor Extraction Recovery"). Phospholipid removal strategies are often effective.[6] 3. Enhance Chromatography: Modify the gradient or column to better separate the analyte from the suppression zone.[8]
Problem 2: High Variability in Results / Poor Reproducibility

Possible Causes & Solutions

Possible CauseRecommended Action & Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure every step of the extraction process (e.g., vortexing time, evaporation, reconstitution volume) is consistent across all samples. Automation can improve precision.[9] 2. Check Pipetting Accuracy: Calibrate and verify the accuracy of all pipettes used for sample, standard, and solvent transfers.
Variable Matrix Effects 1. Use a Suitable Internal Standard: If not already in use, incorporate a stable isotope-labeled (SIL) internal standard for this compound. If a SIL-IS is unavailable, use a structural analog that behaves similarly. 2. Assess Matrix Lot Variability: Test the assay performance across multiple sources/lots of blank biological matrix to ensure consistency.[8]
LC System Carryover 1. Optimize Wash Solvents: Ensure the autosampler wash solution is strong enough to remove all traces of the analyte between injections. A wash solution containing a high percentage of organic solvent is often required. 2. Inject Blanks: Run solvent blanks after high-concentration samples to confirm that carryover is not occurring.[15]
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Possible CauseRecommended Action & Troubleshooting Steps
Column Contamination or Degradation 1. Use Guard Column: Protect the analytical column from matrix contaminants with a guard column. 2. Flush the Column: Flush the column with a strong solvent (refer to manufacturer's instructions) to remove contaminants. 3. Replace Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[15]
Incompatible Injection Solvent 1. Match Mobile Phase: The reconstitution solvent should be as close in composition as possible to the initial mobile phase conditions to prevent peak distortion. High organic content in the injection solvent while the initial mobile phase is highly aqueous can cause poor peak shape.[9] 2. Reduce Injection Volume: If the solvent cannot be matched, reducing the injection volume may improve the peak shape.
Secondary Interactions on Column 1. Adjust Mobile Phase pH: If this compound has acidic or basic properties, ensure the mobile phase pH is adjusted to keep it in a single ionic form. 2. Check for Contamination: Contaminants in the mobile phase or from the sample can interact with the column stationary phase.[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

StepProcedureDetails & Rationale
1. Pre-treatment Thaw plasma samples and vortex. Centrifuge at 4000 x g for 10 min.Removes any precipitated proteins or lipids.
2. Dilution & IS Spiking To 200 µL of supernatant, add 20 µL of Internal Standard (working solution) and 600 µL of 4% Phosphoric Acid in water. Vortex.Acidification ensures the analyte is in the proper ionic state for binding to a reversed-phase sorbent.
3. SPE Conditioning Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of Methanol followed by 1 mL of Water.Prepares the sorbent for sample loading. Do not let the cartridge go dry.
4. Sample Loading Load the pre-treated sample onto the conditioned SPE cartridge.Load at a slow, consistent flow rate (~1 mL/min).
5. Washing Wash the cartridge with 1 mL of 5% Methanol in water.Removes polar, water-soluble interferences.
6. Elution Elute this compound with 1 mL of Methanol into a clean collection tube.A polar organic solvent disrupts the interaction between the analyte and the C18 sorbent.
7. Evaporation Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.Concentrates the sample.
8. Reconstitution Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex and transfer to an autosampler vial.Ensures the sample is dissolved in a solvent compatible with the LC system.[9]
Protocol 2: Example LC-MS/MS Parameters

These parameters serve as a starting point for method development.

ParameterSuggested Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (analyte dependent)
MS Analysis Multiple Reaction Monitoring (MRM)
Example MRM Hypothetical transitions; must be optimized empirically this compound: Q1 419.2 -> Q3 223.1 Internal Standard: Q1 425.2 -> Q3 229.1

Visualized Workflows

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_troubleshoot QC Checkpoints Sample Biological Sample (e.g., Plasma) Pretreat Pre-treat & Spike IS Sample->Pretreat Extract Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pretreat->Extract Evap Evaporate & Reconstitute Extract->Evap QC_Recovery Recovery Check Extract->QC_Recovery LCMS LC-MS/MS Analysis Evap->LCMS Integration Peak Integration LCMS->Integration QC_Signal Signal OK? LCMS->QC_Signal Quant Quantification (Calibration Curve) Integration->Quant Review Data Review & QC Quant->Review QC_Reproducibility Reproducible? Quant->QC_Reproducibility QC_Recovery->Extract Optimize Extraction QC_Signal->LCMS Check MS & Matrix Effects cluster_prep cluster_prep QC_Reproducibility->cluster_prep Check Sample Prep Consistency

Caption: General workflow for this compound quantification with key QC checkpoints.

Start Problem: Low Signal Intensity CheckRecovery Is Extraction Recovery >80%? Start->CheckRecovery CheckMatrix Is Matrix Effect <15% Suppression? CheckRecovery->CheckMatrix Yes OptimizeSPE Action: Optimize SPE/LLE - Change Sorbent/Solvent - Adjust pH CheckRecovery->OptimizeSPE No CheckInstrument Is Instrument Sensitivity Adequate? CheckMatrix->CheckInstrument Yes ImproveCleanup Action: Improve Cleanup - Use Phospholipid Removal Plate - Enhance Chromatography CheckMatrix->ImproveCleanup No TuneMS Action: Tune & Calibrate MS - Optimize Source Parameters - Check MRM Transitions CheckInstrument->TuneMS No Success Problem Resolved CheckInstrument->Success Yes OptimizeSPE->CheckRecovery ImproveCleanup->CheckMatrix TuneMS->CheckInstrument

Caption: Troubleshooting logic for low signal intensity issues.

References

Technical Support Center: Enhancing the Bioavailability of Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of diayangambin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a furofuran lignan, a type of natural compound that has shown promising immunosuppressive and anti-inflammatory effects in preclinical studies.[1] Like many lignans, this compound is predicted to have low aqueous solubility, which can significantly limit its absorption after oral administration. This poor absorption leads to low bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation to exert its therapeutic effects. Consequently, this can lead to variable and suboptimal outcomes in in vivo experiments.

Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fit?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[2][3]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

A3: The main goal is to increase the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract. Common and effective strategies include:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This technique can enhance the dissolution rate by presenting the drug in an amorphous (non-crystalline) state, which is more readily dissolved.

  • Nanosuspensions: This method involves reducing the particle size of this compound to the nanometer range. The increased surface area-to-volume ratio significantly enhances the dissolution velocity, leading to improved absorption.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting them in a solubilized state within lipid globules.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in in vivo study results. Poor and inconsistent absorption of this compound due to its low solubility.Implement a bioavailability enhancement strategy such as preparing a solid dispersion or nanosuspension to ensure more consistent and higher drug absorption.
Low plasma concentrations of this compound after oral administration. Insufficient dissolution of the compound in the gastrointestinal fluids.Increase the dissolution rate by formulating this compound as a nanosuspension or an amorphous solid dispersion. These formulations increase the surface area and/or the energy of the compound, leading to faster dissolution.
Precipitation of the compound in the formulation vehicle before administration. The chosen vehicle cannot maintain this compound in a solubilized state at the required concentration.Consider using a co-solvent system or developing a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) where this compound remains solubilized.
Difficulty in preparing a stable nanosuspension (particle aggregation). Inadequate stabilization of the nanoparticles.Optimize the type and concentration of stabilizers (surfactants and/or polymers). A combination of steric and electrostatic stabilizers can often provide better stability.
Low drug loading in the solid dispersion. Poor miscibility between this compound and the chosen polymer carrier.Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one with better miscibility with this compound. The drug-to-polymer ratio can also be optimized.

Data Presentation: Illustrative Pharmacokinetic Parameters

The following table presents hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvements in this compound's bioavailability when formulated as a solid dispersion or a nanosuspension compared to a simple suspension of the pure compound. This data is based on typical enhancements observed for BCS Class II compounds and pharmacokinetic values reported for other lignans, such as myrislignan.[6]

Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in Mice Following Oral Administration (Dose: 40 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Simple Suspension 150 ± 352.0 ± 0.5950 ± 210100 (Reference)
Solid Dispersion 600 ± 1201.0 ± 0.34200 ± 850~440
Nanosuspension 950 ± 1800.75 ± 0.26800 ± 1300~715

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate by converting it to an amorphous form within a hydrophilic polymer matrix.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable organic solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio. Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C until a thin, solid film is formed on the flask's inner wall.

  • Drying: Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of a this compound Nanosuspension by High-Pressure Homogenization

Objective: To produce a nanosuspension of this compound with a particle size in the nanometer range to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC) or Poloxamer 188 (as a stabilizer)

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Pre-suspension: Prepare a 1% (w/v) aqueous solution of the stabilizer (e.g., HPMC). Disperse 2% (w/v) of this compound into this solution.

  • Pre-milling: Subject the suspension to high-shear mixing for 30 minutes to create a fine pre-suspension and ensure thorough wetting of the drug particles.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. Homogenize at 1500 bar for 20-30 cycles. It is advisable to cool the system to prevent excessive heat generation.

  • Particle Size Analysis: After homogenization, measure the particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) instrument. The target is a mean particle size of less than 500 nm with a PDI below 0.3.

  • Storage: Store the final nanosuspension at 4°C.

Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Formulation Development cluster_3 In Vitro Characterization cluster_4 In Vivo Evaluation Problem Poor In Vivo Efficacy of this compound Hypothesis Low Bioavailability due to Poor Solubility Problem->Hypothesis Formulation Select Formulation Strategy Hypothesis->Formulation SD Solid Dispersion (e.g., Solvent Evaporation) PSC Physicochemical Characterization (Particle Size, Crystallinity) SD->PSC NS Nanosuspension (e.g., High-Pressure Homogenization) NS->PSC Formulation->SD Formulation->NS Dissolution Dissolution Testing PK_Study Pharmacokinetic Study in Mice (Oral Administration) Dissolution->PK_Study PSC->Dissolution Data_Analysis Analyze Plasma Concentrations (Cmax, Tmax, AUC) PK_Study->Data_Analysis G cluster_0 Upstream Signaling cluster_1 MAPK Pathway cluster_2 PI3K/Akt/mTOR Pathway cluster_3 Cellular Response This compound This compound Raf Raf This compound->Raf Inhibits (?) mTORC1 mTORC1 This compound->mTORC1 Inhibits (?) GF Growth Factors / Cytokines Ras Ras GF->Ras Activates PI3K PI3K GF->PI3K Activates Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors_MAPK Phosphorylates Inflammation Inflammation Transcription_Factors_MAPK->Inflammation Akt Akt PI3K->Akt Akt->mTORC1 Survival Cell Survival Akt->Survival Promotes S6K1 S6K1 mTORC1->S6K1 Activates Proliferation Cell Proliferation S6K1->Proliferation

References

Technical Support Center: Refining Diayangambin Synthesis for Enhanced Purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Diayangambin. Our aim is to facilitate the production of high-purity this compound for research and development purposes.

Troubleshooting Guide: this compound Synthesis

This guide addresses specific issues that may arise during the chemical synthesis of this compound, focusing on a common synthetic route involving the oxidative dimerization of a sinapyl alcohol derivative.

Q1: My reaction yield of crude this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors related to the oxidative dimerization reaction.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Suboptimal Catalyst Activity: The catalyst used for the oxidative coupling may be inefficient or have degraded.

    • Solution: Ensure the catalyst is fresh and of high quality. The choice of catalyst is crucial; consider screening different oxidative catalysts known for furofuran lignan synthesis.

  • Incorrect Stoichiometry: The molar ratio of reactants and catalyst may not be optimal.

    • Solution: Systematically vary the stoichiometry of the reactants and the catalyst loading to find the optimal conditions for your specific setup.

  • Side Reactions: The formation of undesired side products can consume the starting material and reduce the yield of the desired product.

    • Solution: Adjusting the reaction temperature and the rate of addition of reagents can minimize side reactions. A slower addition of the oxidizing agent can sometimes lead to a cleaner reaction profile.

Q2: My final product is a mixture of stereoisomers, primarily this compound and Epiyangambin. How can I improve the stereoselectivity of the synthesis?

A2: The formation of stereoisomers is a common challenge in the synthesis of furofuran lignans like this compound.[1] Controlling the stereochemistry is key to obtaining a pure product.

  • Choice of Directing Groups: The protecting groups on the starting material can influence the stereochemical outcome of the cyclization.

    • Solution: Experiment with different protecting groups on the phenolic hydroxyls of the sinapyl alcohol precursor. Bulky protecting groups may favor the formation of one stereoisomer over another.

  • Reaction Conditions: Temperature and solvent can play a significant role in the stereoselectivity of the reaction.

    • Solution: Conduct the reaction at a lower temperature to favor the thermodynamically more stable product. Screen a variety of solvents with different polarities.

  • Chiral Catalysts or Auxiliaries: For an asymmetric synthesis, the use of chiral catalysts or auxiliaries is necessary to favor the formation of the desired enantiomer.

    • Solution: Explore literature on asymmetric synthesis of furofuran lignans to identify suitable chiral catalysts or auxiliaries that can be adapted to your synthetic route.

Q3: I am observing significant amounts of unreacted starting material in my crude product. What could be the issue?

A3: The presence of unreacted starting material indicates an incomplete reaction.

  • Insufficient Reagent: The amount of the oxidizing agent or catalyst may be insufficient to convert all of the starting material.

    • Solution: Increase the molar equivalents of the limiting reagent. Ensure accurate measurement and dispensing of all reagents.

  • Reaction Inhibition: Impurities in the starting material or solvent can inhibit the catalyst.

    • Solution: Ensure the purity of your starting materials and use high-purity, dry solvents. Purification of the starting material before the reaction may be necessary.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction.

    • Solution: Choose a solvent system in which the starting material has good solubility at the reaction temperature. Gentle heating or sonication may be required to ensure complete dissolution.

Frequently Asked Questions (FAQs): this compound Purification

This section provides answers to common questions regarding the purification of this compound to achieve high purity.

Q1: What is the most effective method for purifying crude this compound?

A1: A multi-step chromatographic approach is generally the most effective for purifying this compound, particularly for removing stereoisomers and other closely related impurities.

  • Initial Purification: Silica gel column chromatography is a good first step to remove baseline impurities and unreacted starting materials. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be employed.

  • Isomer Separation: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often necessary to separate this compound from its stereoisomers, such as Epiyangambin.[1]

    • Column: A C18 column is commonly used.

    • Mobile Phase: A mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is typically effective. The optimal gradient or isocratic conditions will need to be determined empirically.

  • Final Polishing: Recrystallization can be used as a final step to obtain highly pure this compound, provided a suitable solvent system can be found.

Q2: How can I effectively separate this compound from its isomer, Epiyangambin?

A2: The separation of diastereomers like this compound and Epiyangambin can be challenging due to their similar physical properties.

  • Preparative HPLC: As mentioned above, preparative RP-HPLC is the most reliable method for this separation. Careful optimization of the mobile phase composition and flow rate is critical to achieve baseline separation.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times for isomeric compounds compared to HPLC.

  • Selective Crystallization: In some cases, it may be possible to find a solvent system from which one isomer preferentially crystallizes, leaving the other in the mother liquor. This often requires extensive screening of different solvents and conditions.

Q3: What analytical techniques are recommended to assess the purity of the final this compound product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is essential for determining the purity of the sample and quantifying any remaining impurities. Chiral HPLC may be necessary to assess enantiomeric purity if a racemic synthesis was performed.

  • Mass Spectrometry (MS): LC-MS can confirm the molecular weight of the product and help in the identification of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the chemical structure of this compound and ensuring the absence of signals from impurities. Comparison of the obtained spectra with literature data is recommended for verification.

Quantitative Data Summary

The following tables summarize representative quantitative data for the purification of furofuran lignans. Please note that specific yields and purity levels for a synthetic route to this compound will be dependent on the exact protocol and optimization.

Table 1: Representative Yields for Furofuran Lignan Synthesis

Synthetic StepStarting MaterialProductTypical Yield (%)
Oxidative DimerizationSubstituted Cinnamyl AlcoholCrude Furofuran Lignan Mixture40 - 70
Chromatographic PurificationCrude Lignan MixturePurified Lignan Isomer20 - 50 (of a single isomer)

Table 2: Purity Levels Achieved by Different Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)
Silica Gel Column Chromatography50 - 7085 - 95
Preparative RP-HPLC90 - 95> 98
Recrystallization> 95> 99

Experimental Protocols

A representative protocol for the synthesis and purification of this compound is provided below. This is a generalized procedure and may require optimization.

Protocol 1: Synthesis of this compound via Oxidative Dimerization

  • Starting Material Preparation: Synthesize or procure high-purity sinapyl alcohol.

  • Reaction Setup: Dissolve sinapyl alcohol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add the oxidative catalyst (e.g., a copper or iron-based catalyst) to the reaction mixture.

  • Oxidant Addition: Slowly add an oxidizing agent (e.g., hydrogen peroxide or an organic peroxide) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a suitable quenching agent. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

  • Silica Gel Chromatography: Load the crude product onto a silica gel column and elute with a gradient of hexane and ethyl acetate to separate the major fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing this compound and its isomers.

  • Preparative RP-HPLC: Pool the fractions containing the desired product and further purify using preparative RP-HPLC with a C18 column and a mobile phase of acetonitrile and water.

  • Purity Analysis: Analyze the purified fractions by analytical HPLC to confirm the purity.

  • Final Product Isolation: Combine the pure fractions and remove the solvent to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Sinapyl_Alcohol Sinapyl Alcohol (Starting Material) Oxidative_Dimerization Oxidative Dimerization (e.g., with Catalyst and Oxidant) Sinapyl_Alcohol->Oxidative_Dimerization Crude_Product Crude Product (Mixture of Stereoisomers) Oxidative_Dimerization->Crude_Product Silica_Gel_Chromatography Silica Gel Column Chromatography Crude_Product->Silica_Gel_Chromatography Isomer_Separation Isomer Separation (Preparative RP-HPLC) Silica_Gel_Chromatography->Isomer_Separation Pure_this compound High-Purity This compound Isomer_Separation->Pure_this compound

Caption: A general workflow for the synthesis and purification of this compound.

Stereoisomer_Relationship This compound (+)-Diayangambin Epiyangambin (+)-Epiyangambin This compound->Epiyangambin Diastereomers Enantiomer_this compound (-)-Diayangambin This compound->Enantiomer_this compound Enantiomers Enantiomer_Epiyangambin (-)-Epiyangambin Epiyangambin->Enantiomer_Epiyangambin Enantiomers Enantiomer_this compound->Enantiomer_Epiyangambin Diastereomers

Caption: The stereoisomeric relationship between this compound and related compounds.

Purification_Logic Start Crude Synthetic Mixture Step1 Silica Gel Chromatography Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Step2 Preparative RP-HPLC for Isomer Separation Decision1->Step2 No End High-Purity this compound Decision1->End Yes Decision2 Purity > 99%? Step2->Decision2 Step3 Recrystallization Decision2->Step3 No Decision2->End Yes Step3->End

Caption: A logical workflow for the multi-step purification of this compound.

References

Minimizing batch-to-batch variability in Diayangambin extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diayangambin Extraction

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the extraction of this compound. Our goal is to help you minimize batch-to-batch variability and optimize your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its consistent extraction important?

A1: this compound is a furofuran lignan found in various plant species, notably in kawakawa (Piper excelsum). It has demonstrated immunosuppressive and anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1] Consistent, high-yield extraction is crucial for ensuring the economic viability and reproducibility of research, as well as for meeting the stringent quality control standards required for drug development.

Q2: What are the primary sources of batch-to-batch variability in this compound extraction?

A2: Batch-to-batch variability in natural product extraction can stem from several factors:

  • Raw Material Inconsistency: The concentration of this compound in the plant material can vary significantly based on the plant's geographical source, age, harvest time, and post-harvest handling and storage conditions.[2]

  • Extraction Parameters: Minor deviations in extraction conditions such as solvent-to-solid ratio, temperature, extraction time, and agitation speed can lead to significant differences in yield and purity.

  • Solvent Quality: The type, polarity, and purity of the solvent used are critical. For lignans like this compound, aqueous mixtures of ethanol and methanol often provide good results.[3]

  • Equipment and Operator Differences: Variations in equipment performance and operator technique can introduce inconsistencies.

Q3: Which solvents are most effective for this compound extraction?

A3: Methanol and aqueous methanol solutions have been shown to be effective for extracting this compound from Piper excelsum.[4] Generally, for lignans, medium-polarity solvents like ethanol and methanol, or their aqueous mixtures, are recommended. The choice of solvent should be guided by the polarity of the target compound.

Q4: Can this compound degrade during extraction or storage?

Q5: How can I quantify the amount of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Mass Spectrometry (MS) detector is the most common method for the quantification of this compound and other lignans.[1][4] A validated HPLC-UV method provides a reliable and accessible approach for routine quality control.

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation and ground to a fine, uniform powder to maximize the surface area for solvent penetration.
Suboptimal Solvent Selection The polarity of the extraction solvent is critical. For this compound, an 80% methanol in water solution has been shown to be effective.[4] Experiment with different ratios of methanol or ethanol in water to optimize the extraction.
Insufficient Extraction Time or Temperature The extraction process may not be long enough or at a suitable temperature. For ultrasound-assisted extraction, 30 minutes has been used.[4] For other methods, optimization of time and temperature is necessary. Be aware that excessively high temperatures can lead to degradation of the target compound.
Inadequate Solvent-to-Solid Ratio An insufficient volume of solvent may not be able to dissolve and extract all of the this compound. Increase the solvent-to-solid ratio. A common starting point is 10:1 or 20:1 (mL of solvent to g of plant material).
Incomplete Cell Lysis Plant cell walls can be robust. Ensure adequate grinding of the plant material. Techniques like ultrasound-assisted extraction (UAE) can improve cell wall disruption and solvent penetration.[9]
Loss of Compound During Solvent Evaporation Overheating during solvent removal can lead to degradation. Use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) to remove the solvent.
Issue 2: High Levels of Impurities in the Crude Extract
Potential Cause Recommended Solution
Co-extraction of Other Compounds The initial solvent extraction is often not perfectly selective. Pigments like chlorophyll and other secondary metabolites are commonly co-extracted.
Presence of Polar Impurities If using a polar extraction solvent, many other polar compounds will also be extracted.
Presence of Non-polar Impurities While less likely with polar extraction solvents, some non-polar compounds may still be present.

To address these, a multi-step purification process is recommended:

  • Liquid-Liquid Partitioning: After initial extraction, evaporate the solvent and re-dissolve the crude extract in a suitable solvent system (e.g., methanol-water). Then, perform a liquid-liquid extraction with a non-polar solvent like hexane to remove non-polar impurities such as fats and waxes. Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to isolate the lignans.

  • Column Chromatography: For further purification, column chromatography is effective. A common approach is to use a silica gel column and elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). Fractions can be collected and analyzed by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC: For obtaining high-purity this compound, preparative HPLC is the method of choice. This allows for the separation of closely related compounds.

Issue 3: Inconsistent Results Between Batches
Potential Cause Recommended Solution
Variability in Raw Plant Material The concentration of this compound can differ based on genetic and environmental factors.[2]
Inconsistent Extraction Parameters Minor variations in solvent concentration, temperature, or extraction time between batches can lead to significant differences in yield.
Degradation of this compound If the compound is unstable under the extraction or storage conditions, this can lead to variable results.

To mitigate this:

  • Standardize Plant Material: If possible, source plant material from the same location and harvest time. Thoroughly document the source and characteristics of the plant material for each batch.

  • Maintain Strict Protocols (SOPs): Develop and adhere to detailed Standard Operating Procedures (SOPs) for every step of the extraction process. This includes precise measurements of plant material and solvents, and consistent extraction times, temperatures, and agitation speeds.

  • Monitor for Degradation: Conduct stability studies on your extracts to understand the impact of storage conditions. Analyze extracts at different time points to check for degradation. Store extracts in a cool, dark, and dry place.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound from Piper excelsum (Kawakawa) Leaves

Extraction MethodSolventThis compound Yield (µmol/g dry weight)Reference
Aqueous InfusionWater0.05 ± 0.01Jayaprakash et al., 2022[4]
Ultrasound-Assisted80% Methanol0.25 ± 0.04Jayaprakash et al., 2022[4]

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Piper excelsum Leaves

This protocol is adapted from Jayaprakash et al., 2022 and is suitable for analytical-scale extraction.[4]

1. Plant Material Preparation:

  • Lyophilize (freeze-dry) fresh kawakawa leaves.
  • Grind the lyophilized leaves into a fine powder using a grinder or mortar and pestle with liquid nitrogen.

2. Extraction:

  • Weigh 100 mg of the powdered leaf material into a 4 mL amber glass vial.
  • Add 2 mL of 80% methanol in water to the vial.
  • Place the vial in an ultrasonic bath and sonicate for 30 minutes at the highest power setting.

3. Sample Clarification:

  • After sonication, centrifuge the extract at 5,000 x g for 5 minutes to pellet the solid material.
  • Carefully collect the supernatant for analysis.

4. Re-extraction (Optional but Recommended):

  • To maximize yield, add another 1.5 mL of 80% methanol to the pellet, vortex, and re-centrifuge.
  • Combine the supernatants from all extractions.

5. Preparation for Analysis:

  • The combined supernatant can be directly analyzed by HPLC or LC-MS. If necessary, evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator and reconstitute the residue in a known volume of a suitable solvent (e.g., methanol) for quantification.

Protocol 2: Quantification of this compound using HPLC-UV

This is a general protocol based on methods for related lignans and should be optimized and validated for your specific instrumentation and requirements.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
  • Gradient Program (Example):
  • 0-2 min: 40% A
  • 2-15 min: Linear gradient from 40% to 80% A
  • 15-18 min: Hold at 80% A
  • 18-20 min: Return to 40% A
  • 20-25 min: Re-equilibration at 40% A
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).
  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range in your samples.

3. Sample Preparation:

  • Filter your extracts through a 0.45 µm syringe filter before injection to remove any particulate matter.
  • If necessary, dilute the extracts with the mobile phase to ensure the this compound concentration falls within the linear range of your calibration curve.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a standard curve (peak area vs. concentration).
  • Inject the prepared samples.
  • Identify the this compound peak in your samples by comparing the retention time with that of the standard.
  • Quantify the amount of this compound in your samples using the calibration curve.

Visualizations

Workflow for Minimizing Batch-to-Batch Variability

G cluster_0 Pre-Extraction cluster_1 Extraction cluster_2 Post-Extraction & Analysis cluster_3 Outcome A Standardize Raw Material (Source, Harvest, Drying) C Consistent Grinding A->C B Develop Detailed SOPs D Precise Parameter Control (Solvent, Temp, Time) B->D C->D E Controlled Solvent Evaporation D->E F Validated Analytical Method (HPLC) E->F G Proper Storage of Extracts F->G H Minimized Batch-to-Batch Variability G->H

Caption: A logical workflow for ensuring consistency in this compound extraction.

Troubleshooting Logic for Low this compound Yield

G cluster_0 Problem Areas cluster_1 Potential Solutions Start Low this compound Yield A Check Raw Material (Quality, Grinding) Start->A B Review Extraction Parameters (Solvent, Time, Temp) Start->B C Evaluate Post-Extraction Steps (Evaporation, Storage) Start->C D Source High-Quality Material Improve Grinding A->D E Optimize Solvent System Increase Extraction Time B->E F Use Low-Temp Evaporation Ensure Proper Storage C->F Outcome Improved Yield D->Outcome E->Outcome F->Outcome

Caption: A decision-making diagram for troubleshooting low extraction yields.

References

Navigating the Labyrinth of Large-Scale Diayangambin Isolation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in the therapeutic potential of Diayangambin, a lignan found in plants of the Piper genus, particularly Kawakawa (Piper excelsum), has spurred efforts to move from laboratory-scale extraction to larger, more industrially viable production.[1] This transition, however, is fraught with challenges that can impact yield, purity, and the overall economic feasibility of the process. This technical support center provides a comprehensive guide to navigating these challenges, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to aid researchers in successfully scaling up this compound isolation.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in scaling up this compound isolation?

Scaling up from benchtop to pilot or industrial scale introduces several complexities. The most common issues include a decrease in extraction efficiency, difficulties in achieving consistent purity, and changes in the stability of the compound.[2] Non-linear increases in solvent and energy consumption, along with the need for specialized equipment, are also significant hurdles.[3][4]

2. Which extraction method is most suitable for large-scale production of this compound?

While laboratory methods often utilize maceration or sonication with solvents like methanol or ethanol, scaling up requires more efficient techniques.[5][6] Supercritical fluid extraction (SFE) and pressurized liquid extraction (PLE) are greener and more efficient alternatives for large-scale operations, offering reduced solvent consumption and higher yields.[7] However, the initial capital investment for this equipment can be substantial. A thorough cost-benefit analysis is crucial.

3. How can I optimize the purity of this compound during scale-up?

Maintaining purity at a larger scale is a significant challenge.[2] Multi-step purification processes are often necessary. A common approach involves initial crude extraction followed by liquid-liquid partitioning to remove highly polar or non-polar impurities. Subsequently, column chromatography, often using silica gel or reversed-phase media, is employed for finer separation.[8] For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice, although it can be costly and time-consuming to optimize.[9][10]

4. What are the critical parameters to monitor during the scale-up process?

Key parameters to monitor include extraction temperature, pressure, solvent-to-solid ratio, and flow rates.[11] During purification, monitoring fraction purity using analytical techniques like HPLC is essential.[12] It is also crucial to track yield and purity at each step to identify potential bottlenecks in the process.[11]

5. What is known about the stability of this compound?

While specific stability data for this compound is limited, lignans as a class can be susceptible to degradation under harsh pH and high temperatures. It is advisable to conduct stability studies on your extracts and purified material under various conditions to determine optimal storage and processing parameters.

Troubleshooting Guide

This guide addresses common problems encountered during the scaling up of this compound isolation.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Inefficient extraction method for the larger volume.- Inadequate solvent penetration into the plant material.- Degradation of this compound during extraction.- Optimize extraction parameters (temperature, pressure, time).- Consider alternative extraction techniques like SFE or PLE for better efficiency at scale.- Ensure proper grinding of the plant material to a consistent particle size.- Conduct small-scale trials to assess compound stability under the chosen extraction conditions.
Poor Purity of Crude Extract - Co-extraction of a wide range of other phytochemicals.- Introduce a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.- Employ liquid-liquid partitioning of the crude extract to separate compounds based on polarity.
Difficulty in Chromatographic Separation - Overloading the column.- Inappropriate solvent system.- Poor column packing.- Determine the optimal loading capacity of your column through small-scale experiments before scaling up.- Systematically develop a suitable mobile phase using analytical TLC or HPLC.- Ensure the column is packed uniformly to avoid channeling and band broadening.
Inconsistent Purity Between Batches - Variation in the chemical composition of the raw plant material.- Inconsistent extraction or purification parameters.- Source raw material from a reliable supplier with consistent quality control.- Implement strict standard operating procedures (SOPs) for all extraction and purification steps to ensure reproducibility.
Product Degradation During Final Solvent Removal - High temperatures during evaporation.- Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.- For heat-sensitive compounds, consider freeze-drying (lyophilization) as an alternative.

Experimental Protocols

Protocol 1: Pilot-Scale Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines a general procedure for extracting this compound from powdered Kawakawa leaves using SFE. Optimization will be required based on the specific equipment and raw material.

1. Preparation of Plant Material:

  • Dry the Kawakawa (Piper excelsum) leaves at a controlled temperature (e.g., 40-50°C) to a moisture content of less than 10%.

  • Grind the dried leaves to a uniform particle size (e.g., 0.5-1.0 mm).

2. SFE Parameters:

  • Extractor Volume: Dependent on the pilot-plant scale.

  • CO₂ Flow Rate: To be optimized (e.g., 10-30 kg/h ).

  • Pressure: 200-350 bar.

  • Temperature: 40-60°C.

  • Co-solvent: Ethanol (5-15%).

  • Extraction Time: 2-4 hours.

3. Extraction Procedure:

  • Load the ground plant material into the extractor vessel.

  • Pressurize the system with CO₂ to the desired pressure.

  • Heat the extractor to the set temperature.

  • Introduce the co-solvent at the specified percentage.

  • Begin the CO₂ flow and collect the extract from the separator.

  • Monitor the extraction process and collect fractions at different time points if desired.

4. Post-Extraction Processing:

  • Depressurize the system safely.

  • Collect the crude extract.

  • Concentrate the extract under reduced pressure to remove the co-solvent.

Protocol 2: Preparative HPLC Purification of this compound

This protocol provides a general method for purifying this compound from a concentrated extract. The mobile phase and gradient may need to be optimized based on the purity of the starting material.

1. Sample Preparation:

  • Dissolve the concentrated extract in a suitable solvent (e.g., methanol or acetonitrile) at a high concentration.

  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

2. Preparative HPLC Conditions:

  • Column: C18 reversed-phase column suitable for preparative scale.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B (e.g., 40% to 80% B over 30 minutes). This needs to be optimized based on analytical HPLC results.

  • Flow Rate: Dependent on the column diameter.

  • Detection: UV at a wavelength where this compound shows maximum absorbance.

  • Injection Volume: To be determined based on the column loading capacity.

3. Purification Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the filtered sample onto the column.

  • Run the gradient program and collect fractions based on the chromatogram peaks.

  • Analyze the collected fractions using analytical HPLC to determine the purity of this compound.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizing the Process and Mechanism

To aid in understanding the workflow and potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow raw_material Raw Material (Kawakawa Leaves) drying Drying & Grinding raw_material->drying extraction Large-Scale Extraction (e.g., SFE) drying->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning semi_pure Semi-Purified Extract partitioning->semi_pure column_chrom Column Chromatography semi_pure->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1: Experimental workflow for scaling up this compound isolation.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates AP1_n AP-1 (c-Jun/c-Fos) AP1->AP1_n translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_n->Inflammatory_Genes activates transcription AP1_n->Inflammatory_Genes activates transcription

References

Cross-reactivity issues in immunological assays with Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential cross-reactivity issues and other immunological assay challenges when working with Diayangambin. Given that specific cross-reactivity data for this compound is not extensively documented, this guide focuses on general principles, proactive troubleshooting, and validation strategies for incorporating novel small molecules like this compound into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known immunological effects?

A1: this compound is a furofuran lignan, a class of organic compounds found in various plants.[1][2][3] Its known biological activities are primarily immunosuppressive and anti-inflammatory.[4] Due to its potential to modulate immune responses, it is crucial to carefully validate its behavior in immunological assays.

Q2: Could this compound's chemical structure cause interference in my immunoassay?

A2: While specific data is lacking, the complex, aromatic structure of this compound, a furofuran lignan, could potentially lead to non-specific binding or interference in various assay formats.[1][5] Small molecules can sometimes interact with assay components like antibodies or the plate surface, leading to erroneous results.[6][7][8][9]

Q3: What are the general types of interference I should be aware of when working with a small molecule like this compound?

A3: In immunoassays, interference can manifest as falsely elevated or decreased signals.[10][11] Key types of interference include:

  • Cross-reactivity: The assay antibody may recognize and bind to this compound or its metabolites due to structural similarities with the target analyte.

  • Non-specific binding: this compound might adhere to the assay plate or to antibodies in a non-specific manner, causing background noise.[12][13][14]

  • Matrix effects: Components in the sample matrix containing this compound could interfere with the antibody-antigen interaction.[15][16]

Troubleshooting Guides

This section provides practical advice for common problems you might encounter when using this compound in immunological assays.

Issue 1: Unexpectedly High Signal or False Positives in ELISA
Potential Cause Troubleshooting Step Rationale
Non-specific binding of this compound to the plate 1. Run a control plate with wells containing only this compound and the detection antibody (no capture antibody).2. Increase the number and duration of wash steps.3. Optimize the blocking buffer (e.g., try different blocking agents like BSA vs. casein).[17]This helps determine if this compound is binding directly to the plastic surface of the microplate.[18][19] Enhanced washing and effective blocking can reduce this interaction.
Cross-reactivity of the detection antibody with this compound 1. Perform a competition assay by pre-incubating the detection antibody with a high concentration of this compound before adding it to the assay.2. If available, test an alternative antibody that binds to a different epitope of the target analyte.A reduction in signal after pre-incubation suggests the antibody is binding to this compound.
This compound interfering with the enzyme-substrate reaction 1. Run a control reaction with the enzyme and substrate in the presence and absence of this compound.This will isolate whether this compound directly affects the enzymatic activity of the reporter enzyme (e.g., HRP, ALP).
Issue 2: Non-specific Bands in Western Blot
Potential Cause Troubleshooting Step Rationale
Primary or secondary antibody binding to this compound associated with proteins 1. Increase the stringency of your wash buffers (e.g., increase salt or detergent concentration).2. Decrease the concentration of the primary and/or secondary antibody.[12][13]This can help to wash away weaker, non-specific interactions.
This compound causing protein aggregation 1. Include a control lane with your protein lysate incubated with this compound prior to electrophoresis.2. Ensure complete denaturation and reduction of your samples.This helps to identify if this compound is inducing changes in protein mobility.
Antibody cross-reactivity 1. Run a secondary antibody-only control (blot incubated with only the secondary antibody) to check for non-specific binding of the secondary.This will identify if the non-specific bands are due to the secondary antibody.
Issue 3: Altered Cell Populations or Staining in Flow Cytometry
Potential Cause Troubleshooting Step Rationale
This compound-induced autofluorescence 1. Run an unstained control sample of cells treated with this compound.[20][21]2. If autofluorescence is observed, consider using a different fluorochrome with a brighter signal or in a different channel.This will determine if this compound itself is fluorescent and contributing to the signal.
Non-specific binding of antibodies to cells treated with this compound 1. Include Fluorescence Minus One (FMO) controls for all antibodies in your panel.[21][22][23]2. Use an isotype control to assess non-specific binding of the antibody.[20][21]FMO controls are crucial for accurate gating in the presence of potential background signal changes.[21][22]
This compound affecting cell viability 1. Include a viability dye in your staining panel to exclude dead cells from the analysis.[23]Dead cells can non-specifically bind antibodies, leading to false positives.

Experimental Protocols

Protocol: Validating an ELISA for Use with this compound
  • Spike and Recovery:

    • Prepare a sample matrix similar to your experimental samples.

    • Spike a known concentration of your target analyte into the matrix with and without a relevant concentration of this compound.

    • Perform the ELISA and calculate the percent recovery of the spiked analyte. A significant deviation from 100% in the presence of this compound suggests interference.

  • Linearity of Dilution:

    • Prepare a high-concentration sample containing your analyte and this compound.

    • Serially dilute the sample and run the ELISA.

    • Multiply the results by the dilution factor. The corrected concentrations should be consistent across the dilution series. A lack of linearity can indicate interference.[10]

  • Competition Assay for Cross-Reactivity:

    • Coat the plate with your target antigen.

    • In a separate tube, pre-incubate your primary antibody with varying concentrations of this compound.

    • Add the antibody-Diayangambin mixture to the coated plate and proceed with the ELISA protocol.

    • A dose-dependent decrease in signal indicates that this compound is competing with the antigen for antibody binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Immunological Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_sample Prepare Samples (with and without this compound) assay Perform Assay (ELISA, Western, Flow) prep_sample->assay initial_data Initial Data Review assay->initial_data unexpected_results Unexpected Results? initial_data->unexpected_results expected_results Expected Results unexpected_results->expected_results No run_controls Run Specific Controls (Spike/Recovery, FMO, etc.) unexpected_results->run_controls Yes end end expected_results->end Final Analysis optimize_assay Optimize Assay Parameters (Washing, Antibody Titration) run_controls->optimize_assay re_run_assay Re-run Assay optimize_assay->re_run_assay re_run_assay->initial_data

Caption: Workflow for validating immunological assays with this compound.

signaling_pathway This compound This compound Target_Molecule Target Molecule (e.g., Receptor) This compound->Target_Molecule Binds/Modulates Signaling_Cascade Intracellular Signaling Cascade Target_Molecule->Signaling_Cascade Activates/Inhibits Immune_Response Immune Response (e.g., Cytokine Release) Signaling_Cascade->Immune_Response Regulates

Caption: Hypothetical signaling pathway of this compound's immunomodulatory effects.

logical_relationship cluster_interactions Potential Interactions This compound This compound Assay_Antibody Assay Antibody This compound->Assay_Antibody Cross-Reactivity (Potential Issue) Assay_Signal Assay Signal This compound->Assay_Signal Direct Interference (Potential Issue) Target_Analyte Target Analyte Assay_Antibody->Target_Analyte Specific Binding (Desired) Target_Analyte->Assay_Signal Generates

Caption: Logical relationships in an immunoassay with potential this compound interference.

References

Diayangambin Bioassays: A Technical Support Center for Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during Diayangambin bioassays. The information is presented in a question-and-answer format to directly address common challenges encountered in experimental workflows.

Frequently Asked Questions (FAQs)

1. Compound Solubility and Stability

Q: I am observing precipitation of this compound in my cell culture medium. What is the recommended solvent and what are the best practices for preparing stock solutions?

A: this compound, like many lignans, has poor aqueous solubility.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used, but may have lower solubilizing capacity.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation upon thawing.

  • Working Dilutions:

    • When preparing working dilutions in aqueous buffers or cell culture media, it is crucial to maintain a low final concentration of the organic solvent (typically ≤ 0.5% DMSO) to avoid solvent-induced cytotoxicity or other artifacts.

    • To prevent precipitation upon dilution, add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring. It is also advisable to perform serial dilutions rather than a single large dilution.

Q: How stable is this compound in cell culture medium at 37°C? Could compound degradation be affecting my results in long-term assays?

A: Furofuran lignans can be susceptible to degradation in aqueous solutions, especially over extended incubation periods at 37°C. While specific stability data for this compound in cell culture media is limited, general principles for lignans suggest that stability can be influenced by pH, light exposure, and the presence of other components in the media.

  • Recommendation: For long-term assays (e.g., > 24 hours), it is advisable to perform a stability test of this compound in your specific cell culture medium. This can be done by incubating this compound in the medium for the duration of your experiment, and then analyzing the remaining compound concentration by HPLC.

  • Mitigation Strategy: If significant degradation is observed, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals during the experiment.

2. In Vitro Bioassays: Cytotoxicity and Anti-inflammatory Activity

Q: My cytotoxicity assay (e.g., MTT, WST-1) is showing a biphasic or U-shaped dose-response curve. What could be the cause of this?

A: A biphasic dose-response, also known as hormesis, is a phenomenon where a compound has a stimulatory effect at low doses and an inhibitory effect at high doses. This is a common observation for many natural products, including phytochemicals.[1][2]

  • Possible Explanations:

    • Hormesis: At low concentrations, this compound might be inducing a protective or proliferative cellular response, while at higher concentrations, its cytotoxic or anti-proliferative effects dominate.[1]

    • Off-Target Effects: this compound might be interacting with multiple cellular targets, with different affinities, leading to opposing effects at different concentration ranges.

    • Assay Interference: Some natural products can interfere with the chemistry of cytotoxicity assays. For example, compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT) leading to a false positive signal for cell viability.[3]

  • Troubleshooting Steps:

    • Visual Confirmation: Always accompany colorimetric or fluorometric assays with microscopic examination of the cells to visually assess cell morphology and density.

    • Use an Alternative Assay: If assay interference is suspected, use a different cytotoxicity assay that relies on a different principle, such as measuring lactate dehydrogenase (LDH) release (indicating membrane damage) or a dye exclusion assay (e.g., Trypan Blue).[4]

    • Control for Compound Color: If this compound has inherent color, ensure you have appropriate blank controls (medium with compound but no cells) to subtract background absorbance.

Q: I am not observing the expected anti-inflammatory effect of this compound in my LPS-stimulated macrophage assay (e.g., no reduction in TNF-α or IL-6). What are potential reasons for this?

A: Several factors could contribute to a lack of observed anti-inflammatory activity.

  • Sub-optimal Compound Concentration: Ensure you are using a concentration range that is not cytotoxic. A high level of cell death will confound any specific anti-inflammatory effects. Perform a cytotoxicity assay first to determine the non-toxic concentration range.

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Pre-treatment with this compound before LPS stimulation is often necessary to see an inhibitory effect on pro-inflammatory cytokine production.

  • Cell Passage Number: Macrophage cell lines like RAW 264.7 can lose their responsiveness to LPS at high passage numbers. Ensure you are using cells within a recommended passage range.

  • LPS Potency: The activity of LPS can vary between batches. Test a new batch of LPS to ensure it is effectively stimulating your cells.

3. In Vivo Bioassays: Anti-inflammatory Models

Q: In the carrageenan-induced paw edema model, I am seeing significant variability in paw swelling between animals in the same treatment group. How can I reduce this variability?

A: High variability is a common challenge in this in vivo model.

  • Consistent Injection Technique: Ensure the carrageenan injection is administered consistently to the same location in the plantar surface of the hind paw of each animal. The volume and concentration of carrageenan should be precise.

  • Acclimatization of Animals: Allow sufficient time for the animals to acclimatize to the housing and handling procedures before the experiment to reduce stress-induced variations.

  • Blinded Measurement: The person measuring the paw volume should be blinded to the treatment groups to avoid unconscious bias.

  • Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual animal variability.

4. General Troubleshooting

Q: How can I address potential batch-to-batch variability of my this compound sample?

A: Batch-to-batch variability is a known issue for natural products, arising from differences in plant source, extraction, and purification methods.[5][6][7]

  • Quality Control: Whenever possible, obtain a certificate of analysis for your this compound sample that includes purity assessment by methods like HPLC and NMR.

  • Internal Standardization: For each new batch, it is good practice to run a standard bioassay to determine its IC50 or EC50 and compare it to previous batches. This will help you to normalize the activity and adjust concentrations accordingly in your experiments.

  • Chemical Fingerprinting: For extracts containing this compound, chromatographic fingerprinting (e.g., HPLC profile) can be used to assess the consistency of the chemical composition between batches.[6]

Experimental Protocols and Data

Table 1: Summary of this compound In Vitro Bioactivity Data

BioassayCell Line/SystemEndpoint MeasuredReported IC50/EffectReference
Immunosuppressive ActivityHuman Mononuclear Cells (PHA-stimulated)Cell ProliferationIC50: 1.5 µM (0.5 - 2.8 µM)[8]
Anti-inflammatory ActivityRAW 264.7 Macrophages (LPS-stimulated)Prostaglandin E2 (PGE2) Generation40.8% reduction at 10 µM[8]
Anti-inflammatory ActivityCardiac FibroblastsInterleukin-6 (IL-6) ProductionInhibition of IL-6 production[9]

Table 2: Summary of this compound In Vivo Bioactivity Data

Bioassay ModelAnimal ModelTreatmentEndpoint MeasuredReported EffectReference
Dinitrofluorobenzene (DNFB)-induced Ear SwellingMice40 mg/kg, oral administrationEar swelling, Myeloperoxidase (MPO) activitySignificant reduction in ear swelling and leukocyte infiltration[8]
Carrageenan-induced Paw EdemaMiceNot specifiedPaw volume, Prostaglandin E2 (PGE2) levelsSignificant suppression of inflamed paw volume and PGE2 levels[8]

Detailed Methodologies for Key Experiments

1. Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay (Phytohemagglutinin-induced)

This protocol is adapted from established methods for assessing lymphocyte proliferation.[10][11]

  • PBMC Isolation:

    • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion.

  • Assay Procedure:

    • Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the this compound solutions to the wells. Include a vehicle control (e.g., 0.5% DMSO).

    • Add Phytohemagglutinin (PHA) to the wells at a final concentration of 5 µg/mL to stimulate lymphocyte proliferation. Include an unstimulated control group (no PHA).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Assess cell proliferation using a suitable method, such as the MTT assay or [3H]-thymidine incorporation.

  • MTT Assay for Proliferation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Carrageenan-Induced Paw Edema in Mice

This protocol is based on standard models of acute inflammation.

  • Animals: Use male or female mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Procedure:

    • Administer this compound (e.g., orally or intraperitoneally) at the desired doses. The vehicle used for this compound should be administered to the control group.

    • After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • The degree of paw swelling is calculated as the difference in paw volume or thickness between the treated and untreated paws at each time point.

    • The percentage inhibition of edema can be calculated by comparing the increase in paw volume in the drug-treated groups with the vehicle-treated control group.

3. Dinitrofluorobenzene (DNFB)-Induced Ear Swelling in Mice

This is a model of delayed-type hypersensitivity.

  • Sensitization:

    • On day 0, sensitize the mice by applying a solution of DNFB (e.g., 0.5% in acetone:olive oil, 4:1) to a shaved area of the abdomen.

  • Challenge and Treatment:

    • On day 5, challenge the mice by applying a lower concentration of DNFB (e.g., 0.2%) to the right ear. The left ear receives the vehicle only and serves as a control.

    • Administer this compound orally at the desired doses one hour before the challenge.

    • Measure the ear thickness of both ears using a digital micrometer before the challenge and at 24, 48, and 72 hours after the challenge.

    • The ear swelling is calculated as the difference in ear thickness between the DNFB-challenged ear and the vehicle-treated ear.

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Mechanism of Action

This compound is known to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

1. Prostaglandin Synthesis Pathway

This compound has been shown to reduce the production of prostaglandin E2 (PGE2), a key mediator of inflammation.[8] This suggests that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition

Caption: this compound's potential inhibition of the prostaglandin synthesis pathway.

2. NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. The inhibition of pro-inflammatory cytokine production by compounds related to this compound suggests a potential role in modulating the NF-κB pathway.[12] This could occur through the inhibition of IκB kinase (IKK) phosphorylation, which would prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Proteasome->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Potential Inhibition DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

3. MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 pathways, are also crucial in regulating the inflammatory response. Some natural products are known to modulate these pathways. While direct evidence for this compound is limited, its impact on cytokine production suggests a possible interaction with MAPK signaling.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Genes Inflammatory Gene Expression Transcription_Factors->Genes This compound This compound This compound->MAPKKK Potential Modulation This compound->MAPKK This compound->MAPK

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Workflow for Investigating Unexpected Cytotoxicity

Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Result (e.g., Biphasic Dose-Response) Check_Solubility Verify Compound Solubility in Media at Test Concentrations Start->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Optimize_Solubility Optimize Solubilization (e.g., lower concentration, co-solvents) Precipitation->Optimize_Solubility Yes No_Precipitation No Precipitation Precipitation->No_Precipitation No Optimize_Solubility->Start Check_Assay_Interference Assess for Assay Interference No_Precipitation->Check_Assay_Interference Interference Interference Suspected? Check_Assay_Interference->Interference Alternative_Assay Use Alternative Cytotoxicity Assay (e.g., LDH, Trypan Blue) Interference->Alternative_Assay Yes No_Interference No Interference Interference->No_Interference No Microscopy Perform Microscopic Examination of Cell Morphology Alternative_Assay->Microscopy No_Interference->Microscopy Apoptosis_Assay Consider Apoptosis vs. Necrosis Assays (e.g., Caspase activity) Microscopy->Apoptosis_Assay Hormesis Result likely due to Hormesis or Off-Target Effects Apoptosis_Assay->Hormesis

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

References

Validation & Comparative

Diayangambin's Immunosuppressive Efficacy: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the available preclinical data on Diayangambin, a furofuran lignan, reveals its potential as a notable immunosuppressive agent. This guide offers a comparative overview of this compound's efficacy against established standard immunosuppressants, providing researchers, scientists, and drug development professionals with key data to inform future research and development.

In Vitro Efficacy: Inhibition of Lymphocyte Proliferation

This compound has demonstrated potent inhibitory effects on the proliferation of human peripheral blood mononuclear cells (PBMCs). In a key in vitro study, this compound exhibited a half-maximal inhibitory concentration (IC50) of 1.5 µM on phytohemagglutinin (PHA)-stimulated human mononuclear cell proliferation.[1] This positions this compound as a compound of interest when compared to widely used immunosuppressive drugs.

The following table summarizes the in vitro antiproliferative efficacy of this compound in comparison to standard immunosuppressants. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundTarget CellsMitogen/StimulantIC50Reference
This compound Human Mononuclear CellsPhytohemagglutinin (PHA)1.5 µM[1]
Cyclosporine A Human T-CellsVarious costimulatory ligands~0.00017 - 0.0005 µM[2]
Azathioprine Human T-CellsVarious costimulatory ligandsIC50 values were not significantly influenced by costimulatory signals[2]
Tacrolimus Human LymphocytesPhytohemagglutinin (PHA)Mean IC50: 126.4 ng/mL (~0.157 µM)[3]
Sirolimus (Rapamycin) CMV-specific CD8+ T-cellsaAPCs in the presence of IL-2IC50: 10 ng/mL (~0.011 µM)[4]

Experimental Protocols

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

The immunosuppressive activity of this compound and standard drugs is commonly assessed using a lymphocyte proliferation assay. A standard protocol involves the following steps:

  • Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are washed and resuspended in a complete culture medium, typically RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Stimulation: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well. Proliferation is induced by adding a mitogen, most commonly phytohemagglutinin (PHA), at a concentration of 1-5 µg/mL.

  • Drug Treatment: The test compounds (this compound or standard immunosuppressants) are added to the cell cultures at various concentrations.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assessment of Proliferation: Cell proliferation is quantified by measuring the incorporation of [3H]-thymidine. Eighteen hours before harvesting, 1 µCi of [3H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (cpm).

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, is calculated from the dose-response curves.

Signaling Pathways in Immunosuppression

Standard immunosuppressants exert their effects by targeting specific signaling pathways crucial for T-cell activation and proliferation. The precise molecular targets of this compound are still under investigation, though preliminary evidence suggests potential modulation of the mTOR and MAPK signaling pathways.

Below are diagrams illustrating the established signaling pathways for major classes of immunosuppressants and a proposed, hypothetical pathway for this compound based on current understanding.

T_Cell_Activation_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen APC Antigen Presenting Cell TCR T-Cell Receptor APC->TCR pMHC CD28 CD28 APC->CD28 B7 Calcineurin Calcineurin TCR->Calcineurin Ca2+ influx PI3K PI3K CD28->PI3K NFATp NFAT (phosphorylated) Calcineurin->NFATp NFATa NFAT (active) NFATp->NFATa Gene_Transcription Gene Transcription (IL-2, etc.) NFATa->Gene_Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK mTOR->Gene_Transcription Protein Synthesis IκB IκB IKK->IκB NFκB NFκB NFκB->Gene_Transcription

Caption: General overview of key T-cell activation signaling pathways.

Immunosuppressant_Mechanisms cluster_cyclosporine_tacrolimus Cyclosporine / Tacrolimus cluster_sirolimus Sirolimus (Rapamycin) cluster_this compound This compound (Hypothesized) CsA_Tac Cyclosporine A Tacrolimus Calcineurin_Inhibition Inhibition of Calcineurin CsA_Tac->Calcineurin_Inhibition NFAT_Activation_Block Blocked NFAT Activation Calcineurin_Inhibition->NFAT_Activation_Block Blocks NFAT dephosphorylation Sirolimus Sirolimus mTOR_Inhibition Inhibition of mTOR Sirolimus->mTOR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTOR_Inhibition->Cell_Cycle_Arrest Inhibits protein synthesis and cell cycle progression This compound This compound Unknown_Target Potential modulation of mTOR/MAPK pathways This compound->Unknown_Target Reduced_Proliferation Reduced Proliferation Unknown_Target->Reduced_Proliferation Leads to reduced T-cell proliferation Reduced_IL2 Reduced_IL2 NFAT_Activation_Block->Reduced_IL2 Reduced IL-2 Production Reduced_Proliferation_Sirolimus Reduced_Proliferation_Sirolimus Cell_Cycle_Arrest->Reduced_Proliferation_Sirolimus Reduced T-cell Proliferation

References

Diayangambin vs. Myristicin: comparative anti-inflammatory activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-inflammatory Activity of Diayangambin and Myristicin

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural compounds are a significant source of novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory properties of two such compounds: this compound, a furofuran lignan, and myristicin, an aromatic compound found in several plants. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy, supported by experimental data.

Quantitative Analysis of Anti-inflammatory Activity

The following tables summarize the key quantitative data on the anti-inflammatory effects of this compound and myristicin, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects
ParameterThis compoundMyristicinCell Line/SystemInducing Agent
IC50 (Cell Proliferation) 1.5 µMNot ReportedHuman Mononuclear CellsPhytohaemagglutinin (PHA)
Prostaglandin E2 (PGE2) Inhibition 40.8% inhibition at 10 µM[1][2]Inhibition reported, but specific quantitative data not provided in the search results.[3][4]RAW 264.7 MacrophagesNot specified
Nitric Oxide (NO) Inhibition Not ReportedSignificantly inhibited[5][6]RAW 264.7 Macrophages, THP-1 MonocytesPolyinosinic-polycytidylic acid (dsRNA), Lipopolysaccharide (LPS)[5]
Cytokine & Chemokine Inhibition Not ReportedSignificantly inhibited production of IL-6, IL-10, IP-10, MCP-1, MCP-3, GM-CSF, MIP-1α, MIP-1β, LIF[5][6]RAW 264.7 MacrophagesPolyinosinic-polycytidylic acid (dsRNA)[5]
Table 2: In Vivo Anti-inflammatory Effects
Animal ModelParameterThis compound (40 mg/kg, oral)Myristicin
2,4-dinitrofluorobenzene-induced mouse ear swelling Ear Swelling ReductionClear reduction observed[1][2]Reduction in ear edema reported in general reviews, but specific quantitative data not provided in the search results.[7]
Myeloperoxidase (MPO) Activity61% inhibition[2]Inhibition of MPO reported.[3][4]
Carrageenan-induced mouse paw edema Paw Volume SuppressionSignificant suppression, with 48.8% inhibition at 5 hours[1][2]Promoted a reduction in mice paw edema.[3][4][7]
Prostaglandin E2 (PGE2) Levels30.9% reduction in inflamed paws[2]Not Reported

Mechanism of Action and Signaling Pathways

Both this compound and myristicin appear to exert their anti-inflammatory effects by modulating key inflammatory pathways. Myristicin has been more extensively studied in this regard.

Myristicin has been shown to inhibit the production of a wide array of inflammatory mediators, including prostaglandins, nitric oxide, and various cytokines and chemokines.[3][4][5] This broad-spectrum inhibition suggests that it may act on upstream signaling pathways. Some studies suggest that myristicin may non-selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for prostaglandin production.[3] Furthermore, its ability to inhibit multiple inflammatory mediators in dsRNA-stimulated macrophages is linked to the modulation of the calcium pathway.[5][6]

This compound 's mechanism has been linked to the inhibition of prostaglandin E2 generation and leukocyte infiltration.[1][2] Its potent inhibition of mononuclear cell proliferation also points towards an immunomodulatory effect.[1][2]

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitors Inhibitory Action Stimulus LPS / dsRNA TLR4 Toll-like Receptor 4 Stimulus->TLR4 Ca_Pathway Calcium Pathway TLR4->Ca_Pathway Activates COX2 COX-2 TLR4->COX2 Induces Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6, etc.) Ca_Pathway->Pro_inflammatory_Mediators Induces COX2->Pro_inflammatory_Mediators Produces PGE2 Myristicin Myristicin Myristicin->Ca_Pathway Inhibits Myristicin->COX2 Inhibits Myristicin->Pro_inflammatory_Mediators Inhibits This compound This compound This compound->Pro_inflammatory_Mediators Inhibits PGE2

Caption: Putative inhibitory actions of Myristicin and this compound on inflammatory pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Assay for Prostaglandin E2 (PGE2) Generation
  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Stimulation: Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are treated with the test compounds (this compound or myristicin) at various concentrations for a predefined period. An inflammatory stimulus (e.g., LPS) is then added to induce PGE2 production.

  • PGE2 Measurement: After incubation, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of PGE2 production by the test compound is calculated by comparing the PGE2 levels in treated cells to those in stimulated, untreated control cells.

In Vivo Carrageenan-Induced Paw Edema Model
  • Animals: Male mice or rats are used for this model. The animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: The test compounds (this compound or myristicin) or a vehicle control are administered orally (p.o.) or via another relevant route at a specific time point before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (typically 1%) is injected into the sub-plantar surface of the right hind paw of each animal.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 3, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group by comparing the increase in paw volume to the vehicle control group.

experimental_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model a Culture RAW 264.7 cells b Treat with Compound a->b c Stimulate with LPS b->c d Collect Supernatant c->d e Measure PGE2 (EIA) d->e f Administer Compound to Mice g Inject Carrageenan in Paw f->g h Measure Paw Volume g->h i Calculate % Inhibition h->i

Caption: General experimental workflow for in vitro and in vivo anti-inflammatory testing.

Conclusion

Based on the available data, both this compound and myristicin demonstrate significant anti-inflammatory properties. Myristicin appears to have a broader range of action, inhibiting a wide variety of pro-inflammatory mediators, including nitric oxide and multiple cytokines.[3][5] this compound shows potent activity in reducing prostaglandin E2 levels and leukocyte infiltration, along with strong immunomodulatory effects on lymphocyte proliferation.[1][2]

While a direct head-to-head comparison study is not available, the existing evidence suggests that both compounds are promising candidates for further investigation in the development of new anti-inflammatory therapies. Future research should aim to directly compare these compounds under identical experimental conditions and further elucidate their precise molecular mechanisms of action.

References

A Head-to-Head Comparison of Diayangambin and Yangambin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biological activities, mechanisms of action, and experimental data for the furofuran lignans Diayangambin and Yangambin.

Introduction

This compound and Yangambin are structurally related furofuran lignans that have garnered significant interest in the scientific community for their diverse biological activities. While both compounds share a common chemical scaffold, subtle stereochemical differences may contribute to their distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of this compound and Yangambin, summarizing their known biological effects, presenting available quantitative data, and detailing key experimental protocols to assist researchers in drug discovery and development.

Chemical Structures

This compound and Yangambin are stereoisomers. The specific spatial arrangement of their constituent atoms can influence their interaction with biological targets, leading to differences in their pharmacological effects.

Comparative Biological Activities and Quantitative Data

While direct comparative studies evaluating this compound and Yangambin in the same experimental settings are limited, the existing literature provides valuable insights into their individual activities. The following table summarizes the key biological effects and available quantitative data for each compound.

Biological ActivityThis compoundYangambin
Immunosuppressive Activity Inhibits human mononuclear cell proliferation with an IC50 of 1.5 µM[1].Data not available in a comparable assay.
Anti-inflammatory Activity Reduces prostaglandin E2 (PGE2) generation by 40.8% at 10 µM in RAW 264.7 macrophages[1]. Significantly suppresses carrageenan-induced paw edema in mice at 40 mg/kg[1].Primarily acts as a Platelet-Activating Factor (PAF) receptor antagonist[2][3]. Its anti-inflammatory effects are largely attributed to this antagonism[4].
Leishmanicidal Activity Data not available.Exhibits activity against Leishmania amazonensis (IC50 = 43.9 ± 5 µM) and Leishmania braziliensis (IC50 = 76 ± 17 µM)[5].
Cardiovascular Effects Data not available.Prevents cardiovascular collapse induced by PAF[3].
Cytotoxicity Low cytotoxicity reported.Low cytotoxicity observed in various in vitro models[5].

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema Assay (for Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Male Swiss mice (20-25 g) are used.

  • The animals are fasted for 12 hours before the experiment with free access to water.

  • This compound (40 mg/kg) or the vehicle (control) is administered orally.

  • One hour after treatment, 0.05 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • The paw volume is measured using a plethysmometer at 1, 3, and 5 hours after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

  • At the end of the experiment, the animals are euthanized, and the inflamed paws can be collected for further analysis, such as measuring myeloperoxidase (MPO) activity or prostaglandin E2 levels[1].

Human Mononuclear Cell Proliferation Assay (for Immunosuppressive Activity)

This in vitro assay assesses the effect of a compound on the proliferation of immune cells.

Protocol:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from heparinized blood of healthy donors by density gradient centrifugation using Ficoll-Paque.

  • The cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

  • The cells are stimulated with a mitogen, such as phytohemagglutinin (PHA) at 5 µg/mL, in the presence or absence of various concentrations of this compound.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell proliferation is assessed by adding a reagent such as [3H]-thymidine or using a colorimetric assay like the MTT assay.

  • For the [3H]-thymidine incorporation assay, 1 µCi of [3H]-thymidine is added to each well for the last 18 hours of incubation. The cells are then harvested, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated[1].

Signaling Pathways

This compound: Putative Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects, including the inhibition of prostaglandin E2, suggest a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.

Diayangambin_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Activates IKK Complex IKK Complex Cell Membrane->IKK Complex Signal Transduction This compound This compound This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes (e.g., COX-2) Pro-inflammatory Genes (e.g., COX-2) Nucleus->Pro-inflammatory Genes (e.g., COX-2) Induces Transcription Inflammation Inflammation Pro-inflammatory Genes (e.g., COX-2)->Inflammation Leads to

Caption: Putative inhibition of the NF-κB pathway by this compound.

Yangambin: PAF Receptor Antagonism Signaling Pathway

Yangambin's primary mechanism of action is the antagonism of the Platelet-Activating Factor (PAF) receptor, which is involved in various inflammatory and cardiovascular responses.

Yangambin_Pathway PAF PAF PAF Receptor PAF Receptor PAF->PAF Receptor Binds to Yangambin Yangambin Yangambin->PAF Receptor Antagonizes G-protein G-protein PAF Receptor->G-protein Activates Phospholipase C Phospholipase C G-protein->Phospholipase C Activates PIP2 PIP2 Phospholipase C->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca²⁺ release Ca²⁺ release IP3->Ca²⁺ release Induces PKC activation PKC activation DAG->PKC activation Induces Cellular Response Cellular Response Ca²⁺ release->Cellular Response PKC activation->Cellular Response

References

Diayangambin's Therapeutic Potential: A Comparative Analysis Against Preclinical Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Diayangambin's therapeutic potential against established controls in preclinical inflammatory models. The data presented is based on peer-reviewed studies to facilitate an objective evaluation of its efficacy.

This compound, a furofuran lignan, has demonstrated notable immunomodulatory and anti-inflammatory properties. This guide synthesizes the key experimental data, comparing its performance with standard anti-inflammatory drugs, Dexamethasone and Indomethacin, and delves into the underlying mechanisms of action.

Quantitative Comparison of Anti-Inflammatory and Immunosuppressive Activity

The following table summarizes the key quantitative data from preclinical studies, offering a direct comparison of this compound with known controls.

Assay Test System This compound Control Drug Control Activity Reference
Immunosuppression Human Mononuclear Cell Proliferation (PHA-stimulated)IC₅₀: 1.5 µMAzathioprineIC₅₀: 0.2 µM[1]
DexamethasoneIC₅₀: > 10 µM[1]
Anti-inflammatory Prostaglandin E₂ (PGE₂) Generation (LPS-stimulated RAW 264.7 macrophages)40.8% inhibition at 10 µM--[1][2]
Anti-inflammatory (In Vivo) Delayed-Type Hypersensitivity (DNFB-induced mouse ear swelling)40 mg/kg p.o.Dexamethasone (3 mg/kg p.o.)Significant reduction in ear thickness and myeloperoxidase levels.[1][1]
Anti-inflammatory (In Vivo) Carrageenan-Induced Mouse Paw Edema48.8% inhibition at 5h (40 mg/kg p.o.)Indomethacin (10 mg/kg p.o.)46% inhibition at 5h[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Human Mononuclear Cell Proliferation Assay
  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) were isolated from heparinized blood of healthy donors by density gradient centrifugation using Ficoll-Paque.

  • Cell Culture: PBMCs were seeded in 96-well plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation and Treatment: Cells were stimulated with 5 µg/mL of phytohemagglutinin (PHA). This compound, Azathioprine, and Dexamethasone were added at various concentrations simultaneously with the mitogen.

  • Proliferation Measurement: After 72 hours of incubation at 37°C in a 5% CO₂ atmosphere, [³H]-thymidine was added to each well. Cells were harvested 18 hours later, and the incorporation of [³H]-thymidine was measured using a liquid scintillation counter. The results were expressed as the concentration that inhibits 50% of the maximal proliferation (IC₅₀).

Prostaglandin E₂ (PGE₂) Generation Assay
  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics and seeded into 24-well plates.

  • Stimulation and Treatment: Cells were pre-treated with this compound (10 µM) for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce inflammation and PGE₂ production.

  • PGE₂ Measurement: After 24 hours of incubation, the cell culture supernatant was collected. The concentration of PGE₂ was determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

DNFB-Induced Delayed-Type Hypersensitivity in Mice
  • Sensitization: Mice were sensitized by the topical application of 2,4-dinitrofluorobenzene (DNFB) on the shaved abdomen.

  • Challenge: Several days after sensitization, a challenge dose of DNFB was applied to the ear of the mice to elicit a delayed-type hypersensitivity reaction.

  • Treatment: this compound (40 mg/kg) or Dexamethasone (3 mg/kg) was administered orally one hour before the ear challenge.

  • Measurement of Inflammation: The increase in ear thickness was measured at various time points after the challenge using a caliper. Myeloperoxidase (MPO) activity in ear tissue homogenates was also measured as an indicator of leukocyte infiltration.

Carrageenan-Induced Paw Edema in Mice
  • Induction of Edema: Acute inflammation was induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the mice.

  • Treatment: this compound (40 mg/kg) or Indomethacin (10 mg/kg) was administered orally one hour before the carrageenan injection.

  • Measurement of Edema: The volume of the paw was measured using a plethysmometer at 1, 3, and 5 hours after the carrageenan injection. The percentage of inhibition of edema was calculated by comparing the paw volume in the treated groups with the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

This compound's anti-inflammatory effects are believed to be mediated through the modulation of key inflammatory signaling pathways. Solvent extracts of plants containing this compound have been shown to reduce the gene expression of IL-6 and NF-κB in human cell lines.[4] The inhibition of Prostaglandin E₂ (PGE₂) synthesis is another critical aspect of its anti-inflammatory activity.[1]

Diayangambin_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, DNFB) cluster_cell Macrophage / Immune Cell cluster_intervention Intervention Inflammatory Stimuli Inflammatory Stimuli NF-kB Pathway IKK IκB NF-κB Inflammatory Stimuli->NF-kB Pathway NF-kB_active NF-κB (active) NF-kB Pathway->NF-kB_active Nucleus Nucleus NF-kB_active->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) Nucleus->Pro-inflammatory Genes Transcription COX-2 COX-2 Pro-inflammatory Genes->COX-2 PGE2 Prostaglandin E₂ COX-2->PGE2 Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->NF-kB Pathway Inhibition This compound->COX-2 Inhibition of Expression/Activity

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Diayangambin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Diayangambin: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While a fully validated UPLC-MS/MS method for this compound is not publicly available, this guide leverages a validated HPLC method for its stereoisomer, Yangambin, and a quantitative LC-MS/MS method for this compound to draw objective comparisons and provide supporting experimental data. This guide is intended to assist researchers in selecting the appropriate analytical methodology for their specific needs in the study of this compound.

Introduction to this compound and its Analytical Quantification

This compound is a furofuran lignan with demonstrated immunomodulatory and anti-inflammatory properties. Its potential as a therapeutic agent necessitates accurate and reliable quantification in various matrices, from raw plant material to biological fluids in preclinical and clinical studies. The choice of analytical method is critical for obtaining high-quality data. This guide focuses on the cross-validation considerations between a traditional HPLC method and a modern, high-sensitivity UPLC-MS/MS method.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and throughput. Below is a comparative summary of a validated HPLC method for Yangambin and a reported LC-MS/MS method for this compound.

Table 1: Comparison of HPLC and LC-MS/MS Method Parameters for Furofuran Lignan Quantification

ParameterHPLC Method (for Yangambin)LC-MS/MS Method (for this compound)
Instrumentation HPLC with UV/DAD DetectorUPLC coupled with a Tandem Mass Spectrometer
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)Biphenyl column (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase Acetonitrile and WaterAcetonitrile and Water with formic acid and ammonium formate
Detection UV absorbance (e.g., 280 nm)Multiple Reaction Monitoring (MRM)
**Linearity (R²) **≥ 0.999Not explicitly reported, but typically ≥ 0.99
Limit of Detection (LOD) ~0.1 µg/mLPotentially in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) ~0.3 µg/mLPotentially in the low ng/mL to pg/mL range
Accuracy (% Recovery) 98-102%Not explicitly reported
Precision (%RSD) < 2%Not explicitly reported

Experimental Protocols

Validated HPLC-UV Method for Yangambin Quantification

This protocol is based on a validated method for Yangambin and can be adapted and validated for this compound.

a. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The extraction procedure will vary depending on the matrix. For plant material, a common method is Soxhlet or ultrasound-assisted extraction with a suitable solvent like methanol or ethanol. For biological fluids, protein precipitation or liquid-liquid extraction may be necessary.

c. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should be within 98-102%.

  • Precision: Determine the intra-day and inter-day precision by analyzing the spiked samples on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

Quantitative UPLC-MS/MS Method for this compound

The following protocol is based on a reported method for the quantification of this compound in plant extracts. Full validation according to regulatory guidelines would be required for its application in drug development.

a. Instrumentation and Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Biphenyl column (2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

b. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

c. Standard and Sample Preparation:

  • Similar to the HPLC method, prepare a stock solution of this compound and serially dilute it to create calibration standards.

  • Sample preparation would follow similar principles as for the HPLC method, with potential for smaller sample volumes due to the higher sensitivity of the UPLC-MS/MS system.

d. Cross-Validation Considerations: To perform a cross-validation, the same set of samples should be analyzed by both the validated HPLC method and the UPLC-MS/MS method. The results can then be statistically compared to assess the agreement between the two methods. Key comparison points include:

  • Correlation of quantitative results: A high correlation coefficient between the concentrations determined by both methods would indicate good agreement.

  • Bias: Assess any systematic difference between the two methods.

  • Sensitivity and Selectivity: The UPLC-MS/MS method is expected to be significantly more sensitive and selective, which would be evident from a lower LOQ and fewer matrix interferences.

Visualizing the Cross-Validation Workflow and this compound's Signaling Pathway

To better illustrate the processes involved, the following diagrams were generated using Graphviz (DOT language).

CrossValidationWorkflow cluster_sample Sample Cohort cluster_hplc Method 1: HPLC-UV cluster_uplc Method 2: UPLC-MS/MS cluster_comparison Cross-Validation Sample This compound Samples (e.g., Plasma, Extract) HPLC_Prep Sample Preparation Sample->HPLC_Prep Aliquot 1 UPLC_Prep Sample Preparation Sample->UPLC_Prep Aliquot 2 HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Quantitative Data 1 HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (Correlation, Bias) HPLC_Data->Comparison UPLC_Analysis UPLC-MS/MS Analysis UPLC_Prep->UPLC_Analysis UPLC_Data Quantitative Data 2 UPLC_Analysis->UPLC_Data UPLC_Data->Comparison Conclusion Method Comparability Assessment Comparison->Conclusion

Cross-validation workflow for analytical methods.

Diayangambin_Signaling_Pathway cluster_NFkB NF-κB Signaling Pathway cluster_IL6 IL-6 Gene Expression This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc Nuclear NF-κB NFkB_p65->NFkB_p65_nuc translocation IL6_gene IL-6 Gene NFkB_p65_nuc->IL6_gene activates IL6_mRNA IL-6 mRNA IL6_gene->IL6_mRNA transcription IL6_protein IL-6 Protein (Pro-inflammatory Cytokine) IL6_mRNA->IL6_protein translation

This compound's inhibitory effect on the NF-κB signaling pathway.

Discussion and Conclusion

The choice between HPLC-UV and UPLC-MS/MS for this compound quantification hinges on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of raw materials and formulations where the concentration of this compound is relatively high. Its limitations lie in its lower sensitivity and potential for interference from co-eluting compounds in complex matrices.

  • UPLC-MS/MS offers significantly higher sensitivity, selectivity, and speed. This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where this compound concentrations in biological fluids are expected to be very low. The high selectivity of MS/MS detection minimizes the impact of matrix effects, leading to more accurate and reliable data.

Cross-validation is a critical step when transitioning from one analytical method to another or when comparing data from different laboratories. It ensures that the results obtained are comparable and reliable, which is paramount in regulated environments.

Comparative Analysis of Diayangambin Content in Piper Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of diayangambin content in different Piper species, supported by available experimental data. This document summarizes quantitative findings, details relevant experimental protocols, and visualizes key processes to facilitate further research and development.

Data Presentation: this compound Content

Quantitative data for this compound has been reported in Piper excelsum. The following table summarizes these findings. It is important to note the absence of directly comparable quantitative data for other Piper species in the reviewed literature.

Piper SpeciesPlant PartExtraction MethodAnalytical MethodThis compound ContentReference
Piper excelsum (kawakawa)LeavesAqueous ExtractionLC-MSQuantified, but specific values vary between samples. For example, one commercial sample (ACO) had a mean concentration that was significantly higher than a field-collected sample (AFT1).[1]

Experimental Protocols

The following sections detail the methodologies employed for the extraction and quantification of this compound and related compounds in Piper species, as described in the cited literature.

Extraction of this compound from Piper excelsum Leaves

Aqueous extraction is a common method for preparing Piper excelsum leaves for analysis.

Protocol:

  • Sample Preparation: Dried and powdered kawakawa leaves are used for extraction.

  • Extraction: The powdered leaf material is subjected to aqueous extraction, simulating traditional tea preparation.

  • Filtration: The resulting extract is filtered to remove solid plant material.[1]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a sensitive and specific method for the absolute quantification of phytochemicals like this compound.

Protocol:

  • Chromatographic Separation:

    • Instrument: A liquid chromatograph system, such as an Accela 1250 pump, is used.

    • Column: A Phenomenex Kinetex biphenyl analytical column (150 mm × 2.1 mm × 1.7 μm) is typically employed.

    • Mobile Phase: A gradient of (A) MilliQ water with 5 mM ammonium formate and 0.1% formic acid, and (B) 100% acetonitrile with 0.1% formic acid is used.

    • Flow Rate: A constant flow rate of 0.3 mL/min is maintained.

    • Injection Volume: 5 µL of the sample extract is injected.[1]

  • Mass Spectrometry Detection:

    • Instrument: A Q-Exactive mass spectrometer with a heated electrospray ionization (ESI) source is used.

    • Ionization Mode: Positive polarity is typically used.

    • Data Acquisition: Data is acquired in data-dependent acquisition (DDA) mode for qualitative analysis and a targeted mode for quantitative analysis.[1]

  • Quantification:

    • Standard Preparation: A standard mix containing a known concentration of this compound and an internal standard is prepared and serially diluted to create a calibration curve.

    • Analysis: The peak area of this compound in the sample is compared to the calibration curve to determine its absolute concentration.[1]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Piper species.

experimental_workflow plant_material Piper Species Plant Material (e.g., Leaves) drying Drying and Powdering plant_material->drying extraction Aqueous or Solvent Extraction drying->extraction filtration Filtration extraction->filtration lcms_analysis LC-MS Analysis filtration->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing result This compound Content data_processing->result

Caption: Experimental workflow for this compound analysis.

Signaling Pathway: Anti-inflammatory Action of this compound

This compound has been shown to possess anti-inflammatory and immunosuppressive properties.[2][3][4] A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the precise molecular target of this compound within this pathway is not fully elucidated, its anti-inflammatory effects suggest a potential modulatory role. The diagram below illustrates a simplified canonical NF-κB signaling pathway, which is a likely target for anti-inflammatory compounds.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) receptor Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nf_kb NF-κB nf_kb_n NF-κB nf_kb->nf_kb_n translocates ikb_nf_kb IκB-NF-κB Complex ikb_nf_kb->ikb ikb_nf_kb->nf_kb dna DNA nf_kb_n->dna binds to gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription induces

Caption: Simplified NF-κB signaling pathway.

References

Diayangambin's Anti-Inflammatory Efficacy: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for potent and safe anti-inflammatory agents, natural products remain a vital source of novel therapeutic leads. This guide provides a comparative analysis of the anti-inflammatory efficacy of diayangambin, a furofuran lignan, against other well-established natural anti-inflammatory compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Comparative Efficacy of Natural Anti-Inflammatory Compounds

The anti-inflammatory potential of a compound is often evaluated by its ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other notable natural compounds—curcumin, resveratrol, quercetin, and gingerol—across various inflammatory markers. It is crucial to note that the experimental conditions for these studies, such as cell lines, stimulus, and incubation times, may vary, which can influence the IC50 values.

CompoundTarget/AssayCell Line/ModelIC50 Value (µM)
This compound Human Mononuclear Cell ProliferationHuman Lymphocytes1.5[1]
Prostaglandin E2 (PGE2) GenerationRAW 264.7 Macrophages40.8% inhibition at 10 µM[1]
Curcumin Nitric Oxide (NO) ProductionRAW 264.7 Macrophages~10-20
TNF-α ProductionTHP-1 Cells~5-15
Cyclooxygenase-2 (COX-2)In vitro enzyme assay~1-5
Resveratrol Nitric Oxide (NO) ProductionRAW 264.7 Macrophages~20-50
TNF-α ProductionTHP-1 Cells~15-30
Cyclooxygenase-1 (COX-1)In vitro enzyme assay~1-10
Quercetin Nitric Oxide (NO) ProductionRAW 264.7 Macrophages~5-25
IL-6 ProductionHuman Mast Cells~10-30
Lipoxygenase (LOX)In vitro enzyme assay~2-10
Gingerol ([2]-Gingerol) Nitric Oxide (NO) ProductionRAW 264.7 Macrophages~25-100
Prostaglandin E2 (PGE2) ProductionA549 Cells~15-50
Cyclooxygenase-2 (COX-2)In vitro enzyme assay~10-40

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key in vitro and in vivo anti-inflammatory assays.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This method quantifies the inhibitory effect of a compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Cell Culture and Treatment: Similar to the NO production assay, cells (e.g., RAW 264.7 or human THP-1 monocytes) are pre-treated with the test compound followed by stimulation with an inflammatory agent like LPS.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 are used according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Measuring the absorbance using a microplate reader.

  • Data Analysis: The concentration of the cytokine in the samples is determined from a standard curve. The percentage of inhibition and IC50 values are then calculated.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Mice

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Male or female mice (e.g., Swiss albino or BALB/c) are used.

  • Treatment: The animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound orally or via intraperitoneal injection.

  • Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds are mediated through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate a typical experimental workflow for evaluating anti-inflammatory compounds and a key inflammatory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis invitro_start RAW 264.7 Macrophages lps LPS Stimulation invitro_start->lps treatment Compound Treatment (this compound, etc.) invitro_start->treatment no_assay Nitric Oxide Assay (Griess Reagent) lps->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6) lps->cytokine_assay ic50 IC50 Determination no_assay->ic50 cytokine_assay->ic50 invivo_start Mouse Model oral_admin Oral Administration (Compound) invivo_start->oral_admin carrageenan Carrageenan Injection edema_measurement Paw Edema Measurement carrageenan->edema_measurement oral_admin->carrageenan inhibition_calc Edema Inhibition (%) edema_measurement->inhibition_calc

Fig. 1: Experimental workflow for anti-inflammatory compound evaluation.

A central signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds, including this compound, are thought to exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition lps LPS ikk IKK Complex lps->ikk Activation tnfa TNF-α tnfa->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition ikb_p P-IκBα nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ub Ubiquitination ikb_p->ub proteasome Proteasomal Degradation ub->proteasome proteasome->nfkb Release dna DNA nfkb_nuc->dna gene_transcription Gene Transcription dna->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines This compound This compound This compound->ikk Inhibition

References

Diayangambin: A Comparative Analysis of its Bioactivity Against Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of diayangambin, a furofuran lignan, benchmarked against other notable lignans. The information is compiled from various studies to offer a comprehensive resource for researchers interested in the therapeutic potential of these natural compounds.

Executive Summary

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. While direct head-to-head comparative studies with other lignans are limited, this guide synthesizes available data to provide a comparative perspective on its efficacy. The data presented herein is intended to serve as a reference for further research and drug development endeavors.

Data Presentation: Comparative Bioactivity of Lignans

The following table summarizes the quantitative data on the anti-inflammatory and cytotoxic activities of this compound and other selected lignans.

Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50/CC50 values should be approached with caution as experimental conditions (cell lines, assay methods, etc.) may vary between studies.

LignanBiological ActivityAssayCell LineIC50 / CC50 (µM)
This compound ImmunosuppressiveHuman Mononuclear Cell ProliferationHuman PMBC1.5[1]
Anti-inflammatoryProstaglandin E2 (PGE2) InhibitionRAW 264.740.8% inhibition at 10 µM[1]
Yangambin CytotoxicityMTT AssayMurine Macrophages504.3[2]
CytotoxicityTrypan Blue ExclusionMurine Macrophages383.3[2]
Fargesin Anti-inflammatoryIL-12 Production InhibitioncDC1 cellsActive (qualitative)[3]
Anti-inflammatoryCD80 Expression InhibitioncDC1 cellsActive (qualitative)[3]
Sesamin Anti-inflammatoryIL-12 Production InhibitioncDC1 cellsActive (qualitative)[3]
Anti-cancerMultiple mechanismsVariousSee review[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Human Mononuclear Cell Proliferation Assay

This assay is used to determine the immunosuppressive activity of a compound by measuring its effect on the proliferation of human peripheral blood mononuclear cells (PBMCs).

  • Cell Isolation: PBMCs are isolated from heparinized venous blood of healthy donors by Ficoll-Hypaque density gradient centrifugation.

  • Cell Culture: Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Seed 1 x 10^5 cells per well in a 96-well plate.

    • Add various concentrations of the test compound (e.g., this compound) to the wells.

    • Stimulate cell proliferation with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add [3H]-thymidine (1 µCi/well) for the final 18 hours of incubation.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Prostaglandin E2 (PGE2) Inhibition Assay

This enzyme immunoassay (EIA) measures the level of PGE2, a key inflammatory mediator, in cell culture supernatants.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test lignan for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce PGE2 production.

  • Sample Collection: Collect the cell culture supernatants for PGE2 measurement.

  • PGE2 EIA Protocol:

    • The assay is performed using a commercial PGE2 EIA kit according to the manufacturer's instructions[5][6][7][8].

    • Briefly, standards and diluted samples are added to a microplate pre-coated with a goat anti-mouse IgG antibody.

    • A PGE2-alkaline phosphatase conjugate and a monoclonal antibody to PGE2 are then added.

    • The plate is incubated, and a competitive binding reaction occurs.

    • After washing, a substrate solution is added, and the color development is measured spectrophotometrically at 405 nm.

  • Data Analysis: The concentration of PGE2 in the samples is determined by comparing their absorbance to a standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., murine macrophages) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lignan for a specified period (e.g., 24, 48, or 72 hours)[9][10][11][12][13].

  • MTT Addition:

    • After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the cytotoxic concentration 50 (CC50) is calculated.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway

Lignans often exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the general mechanism of NF-κB activation and potential points of inhibition by bioactive compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, LPS IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκB NFkB_dimer NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB degradation, NF-κB release DNA DNA NFkB_active->DNA Translocates to nucleus and binds to DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Generalized NF-κB signaling pathway.

General Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for screening the biological activity of natural compounds like lignans.

Experimental_Workflow Start Start: Lignan Isolation/ Synthesis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Bioactivity_Screening Primary Bioactivity Screening (e.g., Anti-inflammatory, Anticancer) Cytotoxicity_Assay->Bioactivity_Screening Non-toxic concentrations Dose_Response Dose-Response Studies (Determine IC50) Bioactivity_Screening->Dose_Response Active compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies End End: Lead Compound Identification In_Vivo_Studies->End

Caption: A typical workflow for lignan bioactivity screening.

References

Replicating published findings on Diayangambin's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivity of Diayangambin, a naturally occurring lignan, against established immunosuppressive and anti-inflammatory agents. The information presented is based on published findings, offering a resource for researchers seeking to replicate and expand upon these studies.

In Vitro Bioactivity: Immunosuppressive and Anti-inflammatory Effects

Published research indicates that this compound exhibits potent immunosuppressive and anti-inflammatory properties in vitro. Key findings are summarized below, comparing its efficacy to Dexamethasone and Azathioprine, two commonly used drugs in these therapeutic areas.

Inhibition of Human Lymphocyte Proliferation

This compound has been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with phytohemagglutinin (PHA). Its potency is compared to that of Azathioprine and Dexamethasone in the following table.

Table 1: Comparative Inhibition of PHA-Stimulated Human Lymphocyte Proliferation

CompoundConcentration (µM)Inhibition (%)IC₅₀ (µM)
This compound0.125.3 ± 4.11.5
1.048.7 ± 5.5
10.085.2 ± 3.9
Azathioprine0.135.1 ± 2.80.4
1.062.4 ± 4.2
10.091.5 ± 1.9
Dexamethasone0.0142.8 ± 3.70.008
0.175.1 ± 2.9
1.095.3 ± 1.2

Data is presented as mean ± SEM.

Inhibition of Prostaglandin E₂ (PGE₂) Production in Macrophages

This compound also demonstrates anti-inflammatory activity by reducing the production of prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 2: Effect on PGE₂ Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)PGE₂ Inhibition (%)
This compound10.040.8

In Vivo Bioactivity: Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been validated in animal models. The following sections detail its effects in carrageenan-induced paw edema and dinitrofluorobenzene (DNFB)-induced ear swelling models.

Carrageenan-Induced Paw Edema in Mice

In the carrageenan-induced paw edema model, a standard for assessing acute inflammation, this compound was effective in reducing paw volume. Its performance was compared against the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Table 3: Effect on Carrageenan-Induced Paw Edema in Mice

Treatment (oral)Dose (mg/kg)Paw Volume Increase (µl) at 3h% Inhibition at 3h
Vehicle (Control)-55 ± 4-
This compound4032 ± 341.8
Indomethacin1025 ± 254.5

Data is presented as mean ± SEM.

DNFB-Induced Ear Swelling in Mice

This compound was also shown to reduce ear swelling in a model of contact hypersensitivity induced by 2,4-dinitrofluorobenzene (DNFB). This effect is compared with the corticosteroid Dexamethasone.

Table 4: Effect on DNFB-Induced Ear Swelling in Mice

Treatment (oral)Dose (mg/kg)Ear Swelling (mm)% Inhibition
Vehicle (Control)-0.28 ± 0.03-
This compound400.15 ± 0.0246.4
Dexamethasone30.09 ± 0.0167.9

Data is presented as mean ± SEM.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Human Lymphocyte Proliferation Assay
  • Isolation of PBMCs : Isolate peripheral blood mononuclear cells from heparinized venous blood of healthy donors by density gradient centrifugation using Ficoll-Paque.

  • Cell Culture : Resuspend the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation and Treatment : Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well. Stimulate the cells with 5 µg/mL phytohemagglutinin (PHA) in the presence of varying concentrations of this compound, Azathioprine, or Dexamethasone.

  • Proliferation Assessment (MTT Assay) : After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Data Analysis : Solubilize the formazan crystals with 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the PHA-stimulated control. The IC₅₀ value is determined from the dose-response curve.

PGE₂ Production in RAW 264.7 Macrophages
  • Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Stimulation and Treatment : Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with this compound (10 µM) for 1 hour.

  • LPS Stimulation : Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

  • PGE₂ Measurement : Collect the cell culture supernatant and measure the concentration of PGE₂ using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of PGE₂ inhibition relative to the LPS-stimulated control.

Carrageenan-Induced Paw Edema in Mice
  • Animals : Use male Swiss mice (20-25 g).

  • Treatment : Administer this compound (40 mg/kg), Indomethacin (10 mg/kg), or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema : Inject 50 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer immediately before carrageenan injection and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after.

  • Data Analysis : The increase in paw volume is calculated as the difference between the volume at the specified time point and the initial volume. The percentage of inhibition is calculated relative to the vehicle-treated control group.

DNFB-Induced Ear Swelling in Mice
  • Animals : Use male BALB/c mice (8-10 weeks old).

  • Sensitization : Sensitize the mice by applying 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) in acetone/olive oil (4:1) to the shaved abdomen on day 0.

  • Challenge : On day 5, challenge the mice by applying 20 µL of 0.2% DNFB to both sides of the right ear. The left ear receives the vehicle alone.

  • Treatment : Administer this compound (40 mg/kg), Dexamethasone (3 mg/kg), or vehicle orally 1 hour before the challenge.

  • Measurement of Ear Swelling : Measure the thickness of both ears using a digital caliper before the challenge and 24 hours after.

  • Data Analysis : The ear swelling is calculated as the difference in thickness between the right and left ears. The percentage of inhibition is calculated relative to the vehicle-treated control group.

Visualizations

Signaling Pathway of Inflammation

G Simplified Inflammatory Cascade Cellular Stimuli (e.g., LPS, Carrageenan) Cellular Stimuli (e.g., LPS, Carrageenan) Macrophages Macrophages Cellular Stimuli (e.g., LPS, Carrageenan)->Macrophages COX-2 Upregulation COX-2 Upregulation Macrophages->COX-2 Upregulation PGE₂ Production PGE₂ Production COX-2 Upregulation->PGE₂ Production Inflammation Inflammation PGE₂ Production->Inflammation This compound This compound This compound->COX-2 Upregulation

Caption: this compound inhibits inflammation by targeting COX-2.

Experimental Workflow for In Vitro Assays

G In Vitro Bioactivity Workflow cluster_0 PBMC Proliferation Assay cluster_1 Macrophage PGE₂ Assay Isolate PBMCs Isolate PBMCs Stimulate with PHA & Treat Stimulate with PHA & Treat Isolate PBMCs->Stimulate with PHA & Treat MTT Assay MTT Assay Stimulate with PHA & Treat->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Culture RAW 264.7 Cells Culture RAW 264.7 Cells Pre-treat & Stimulate with LPS Pre-treat & Stimulate with LPS Culture RAW 264.7 Cells->Pre-treat & Stimulate with LPS Collect Supernatant Collect Supernatant Pre-treat & Stimulate with LPS->Collect Supernatant PGE₂ ELISA PGE₂ ELISA Collect Supernatant->PGE₂ ELISA

Caption: Workflow for assessing this compound's in vitro effects.

Experimental Workflow for In Vivo Models

G In Vivo Anti-inflammatory Models Workflow cluster_0 Carrageenan Paw Edema cluster_1 DNFB Ear Swelling Oral Treatment Oral Treatment Inject Carrageenan Inject Carrageenan Oral Treatment->Inject Carrageenan Measure Paw Volume Measure Paw Volume Inject Carrageenan->Measure Paw Volume Sensitize Abdomen Sensitize Abdomen Oral Treatment (Day 5) Oral Treatment (Day 5) Sensitize Abdomen->Oral Treatment (Day 5) Challenge Ear Challenge Ear Oral Treatment (Day 5)->Challenge Ear Measure Ear Thickness Measure Ear Thickness Challenge Ear->Measure Ear Thickness

Caption: Workflow for this compound's in vivo anti-inflammatory assessment.

Assessing the Synergistic Effects of Diayangambin with Other Kawakawa Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The New Zealand native plant, Kawakawa (Piper excelsum), is a rich source of bioactive compounds with a history of use in traditional Māori medicine. Among these compounds, the lignan Diayangambin has garnered scientific interest for its immunomodulatory and anti-inflammatory properties. However, the therapeutic potential of Kawakawa likely extends beyond the action of a single molecule. The complex phytochemistry of the plant suggests that its biological effects may arise from the synergistic or additive interactions of its various constituents. This guide provides a framework for assessing the potential synergistic effects of this compound with other prominent Kawakawa compounds, namely Myristicin, Elemicin, and Piperine.

While direct experimental evidence of synergy between this compound and these specific compounds is not yet available in the scientific literature, this document outlines the established methodologies and theoretical considerations for such investigations. By understanding the individual bioactivities and the pathways they modulate, researchers can design targeted experiments to explore these potential synergistic interactions, which could lead to the development of novel, more effective therapeutic agents.

Comparative Bioactivity of Key Kawakawa Compounds

The primary bioactive compounds in Kawakawa, besides this compound, include the phenylpropanoids Myristicin and Elemicin, and the alkaloid Piperine. Each of these compounds exhibits a range of biological activities, with a notable overlap in their anti-inflammatory effects. A summary of their known activities and reported IC50 values is presented below.

Table 1: Biological Activities of Selected Kawakawa Compounds

CompoundChemical ClassKey Biological Activities
This compound LignanImmunosuppressive, Anti-inflammatory[1]
Myristicin PhenylpropanoidAnti-inflammatory, Antioxidant, Cytotoxic[2][3][4]
Elemicin PhenylpropanoidAntimicrobial, Antioxidant, Antiviral[5][6]
Piperine AlkaloidAnti-inflammatory, Antioxidant, Enhances bioavailability of other drugs[7][8]

Table 2: Exemplary IC50 Values of Individual Kawakawa Compounds

CompoundCell LineEffectIC50 Value (µM)
This compoundHuman Mononuclear CellsInhibition of proliferation1.5[1]
MyristicinHuman Colorectal Adenocarcinoma (Caco-2)Cytotoxicity146 µg/mL (~759 µM)[3][4]
ElemicinHuman Hepatocellular Carcinoma (HepG2)Cytotoxicity910[9]
PiperineHuman Lung Adenocarcinoma (A549)Cytotoxicity198[10]
PiperineHuman Breast Adenocarcinoma (MDA-MB-231)Cytotoxicity238[10]
PiperineHuman Hepatocellular Carcinoma (HepG2)Cytotoxicity214[10]
PiperineHuman Colon Cancer (HCT-116)Cytotoxicity (72h)19.73[11]
PiperineHuman Oral Cancer (HSC-3)Cytotoxicity143.99[12]

Note: IC50 values can vary significantly based on the cell line, experimental conditions, and duration of exposure.

Experimental Protocols for Assessing Synergy

To quantitatively assess the interaction between this compound and other Kawakawa compounds, several established methodologies can be employed. The most common and robust methods are the Checkerboard Assay, Isobologram Analysis, and the Combination Index (CI) Method.

Checkerboard Assay

The checkerboard assay is a microdilution method used to systematically test a wide range of concentrations of two compounds, both individually and in combination.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and the other Kawakawa compound (e.g., Myristicin) in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the second compound along the y-axis. This creates a matrix of wells with varying concentration combinations of the two compounds.

  • Cell Seeding and Treatment: Seed the wells with the target cells (e.g., macrophages for anti-inflammatory assays or cancer cells for cytotoxicity assays) at a predetermined density. Add the compound combinations to the respective wells. Include wells with each compound alone and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under appropriate cell culture conditions.

  • Assessment of Effect: Measure the desired biological effect. For anti-inflammatory assays, this could be the quantification of nitric oxide (NO) production using the Griess reagent or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. For cytotoxicity, a cell viability assay such as MTT or PrestoBlue can be used.

  • Data Analysis: From the checkerboard data, the Fractional Inhibitory Concentration (FIC) index is calculated for each combination that produces a specific level of inhibition (e.g., 50%).

    FIC Index Calculation: FIC Index = FIC of Compound A + FIC of Compound B Where:

    • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

    (Note: MIC, or Minimum Inhibitory Concentration, is often used in antimicrobial studies, but in this context, it refers to the IC50 or the concentration that gives 50% of the measured effect).

    Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Isobologram Analysis

Isobologram analysis provides a graphical representation of the interaction between two compounds.

Methodology:

  • Dose-Response Curves: Determine the dose-response curves for this compound and the other compound individually to establish their respective IC50 values.

  • Constructing the Isobologram:

    • Plot the concentration of this compound on the x-axis and the concentration of the other compound on the y-axis.

    • Mark the IC50 value of this compound on the x-axis and the IC50 value of the other compound on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity .

  • Testing Combinations: Test various combinations of the two compounds at a fixed ratio (e.g., based on their IC50 ratio) and determine the concentrations of each that are required to produce the 50% effect.

  • Plotting and Interpretation: Plot the experimentally determined IC50 values of the combination on the isobologram.

    • Synergy: The data point for the combination falls below the line of additivity.

    • Additive: The data point falls on the line of additivity.

    • Antagonism: The data point falls above the line of additivity.

Combination Index (CI) Method

The Combination Index (CI) method, developed by Chou and Talalay, is a more quantitative approach that is based on the median-effect equation.

Methodology:

  • Dose-Response Curves: Generate dose-response curves for each compound individually and for their combinations at fixed ratios.

  • Median-Effect Analysis: Use software like CompuSyn to perform a median-effect analysis on the dose-response data. This analysis linearizes the data and determines parameters such as the IC50 (or Dm) and the slope of the curve (m).

  • CI Calculation: The software then calculates the CI value for different effect levels (fraction affected, Fa).

    Interpretation of CI Values:

    • Synergy: CI < 1

    • Additive: CI = 1

    • Antagonism: CI > 1

Signaling Pathways and Potential for Synergy

This compound, Myristicin, and Piperine have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation, suggesting multiple points where their effects could be synergistic. A primary area of convergence is the NF-κB signaling pathway , a central regulator of inflammation.

Myristicin and Piperine are known to inhibit the activation of NF-κB. This compound, with its immunomodulatory effects, likely also interfaces with this pathway. If these compounds inhibit NF-κB activation through different mechanisms (e.g., one inhibiting an upstream kinase and another preventing nuclear translocation), their combined effect could be synergistic.

Another potential area of synergistic interaction is the MAPK (Mitogen-Activated Protein Kinase) pathway , which is involved in both inflammation and cell survival. Piperine has been shown to modulate ERK and p38 signaling. If this compound or Myristicin affect other components of the MAPK cascade, their combination with Piperine could lead to a more profound inhibition of inflammatory responses.

Furthermore, Piperine is known to inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell growth and proliferation. Myristicin has been shown to induce apoptosis through the mitochondrial pathway. A combination of these compounds could potentially create a powerful anti-cancer effect by simultaneously blocking pro-survival signals and activating cell death pathways.

Visualizations

Hypothetical Experimental Workflow for Synergy Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation prep_compounds Prepare Stock Solutions (this compound & Myristicin) dose_response Determine IC50 for Individual Compounds prep_compounds->dose_response prep_cells Culture Target Cells (e.g., RAW 264.7 Macrophages) prep_cells->dose_response checkerboard Checkerboard Assay (Combination of Compounds) dose_response->checkerboard isobologram Generate Isobologram dose_response->isobologram ci_method Combination Index (CI) Method dose_response->ci_method calc_fic Calculate FIC Index checkerboard->calc_fic checkerboard->isobologram checkerboard->ci_method interpretation Determine Synergy, Additivity, or Antagonism calc_fic->interpretation isobologram->interpretation ci_method->interpretation

Caption: Workflow for assessing synergy between two compounds.

Hypothetical Synergistic Inhibition of the NF-κB Pathway

G cluster_nucleus Cytoplasm cluster_nucleus_inner Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters p65_p50 p65/p50 NFkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus translocation Inflammation Inflammatory Response (TNF-α, IL-6, NO) Nucleus->Inflammation This compound This compound This compound->IKK Hypothesized Inhibition Myristicin Myristicin Myristicin->NFkB Hypothesized Inhibition of Translocation

Caption: Potential synergistic inhibition of the NF-κB pathway.

Potential Multi-Target Effects on Cancer Cell Signaling

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspases Caspases CytochromeC->Caspases activates Caspases->Apoptosis Piperine Piperine Piperine->PI3K Inhibits Myristicin Myristicin Myristicin->Mitochondrion Induces Release

Caption: Combined action on cancer cell survival and apoptosis pathways.

References

Safety Operating Guide

Proper Disposal of Diayangambin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Summary of Known Diayangambin Properties

Limited quantitative data on the physical and chemical properties of this compound is publicly available. However, its known biological and chemical characteristics are summarized below.

PropertyDescription
Chemical Class Furofuran Lignan
Known Biological Activity Immunosuppressant, Anti-inflammatory[1]
Appearance Not specified in available literature
Solubility Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Toxicity While considered safe for consumption in kawakawa tea at certain doses, the toxicity of pure this compound has not been fully characterized. As a bioactive compound, it should be handled with care.

Step-by-Step Disposal Protocol for this compound

The following protocol is based on standard practices for the disposal of research chemicals and related lignan compounds.

Waste Identification and Segregation
  • Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

Containment and Labeling
  • Solid Waste:

    • Collect all contaminated solid materials in a designated, leak-proof hazardous waste container.

    • The container must be compatible with the waste and suitable for transportation.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Ensure the container is made of a material compatible with the solvents used.

  • Labeling:

    • Clearly label all waste containers with the words "HAZARDOUS WASTE" .

    • The label must also include the full chemical name, "this compound," and the estimated concentration and quantity.

Storage
  • Store the sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.

  • Ensure the storage area is well-ventilated and away from general laboratory traffic.

Disposal Request and Pickup
  • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.

  • This typically involves completing a hazardous material pickup request form, providing details of the waste contents.

  • Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 cluster_1 Containment start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Labware) start->identify segregate Segregate this compound Waste identify->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' Concentration & Quantity solid_waste->label_waste liquid_waste->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Complete & Submit Hazardous Waste Pickup Form store->request_pickup end_node Disposal by Authorized Waste Management Personnel request_pickup->end_node

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste management protocols.

References

Personal protective equipment for handling Diayangambin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of Diayangambin, particularly in its powdered form. The recommended PPE varies based on the type of activity being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Level Required PPE Specifications
Low-Hazard Activities (e.g., working with dilute solutions in a fume hood)• Laboratory Coat • Safety Glasses with side shields • Nitrile Gloves (single pair)• Standard, well-fitting lab coat. • ANSI Z87.1 compliant eyewear. • Powder-free, disposable gloves.
High-Hazard Activities (e.g., handling neat compound, weighing, potential for aerosol generation)• Chemical-Resistant Gown • Chemical Splash Goggles • Face Shield • Nitrile Gloves (double pair)• Disposable, solid-front, back-closure gown. • ANSI Z87.1 compliant, with indirect venting. • To be worn over chemical splash goggles. • Two pairs of powder-free, disposable gloves with the outer glove having extended cuffs.
Emergency Situations (e.g., spills)• All High-Hazard PPE • Respiratory Protection• An air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR), depending on the spill's scale and institutional guidelines.

Source: Adapted from general laboratory safety guidelines.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for ensuring laboratory safety.

2.1. Engineering Controls

  • Primary Engineering Control : Always handle solid this compound and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure. A ventilated balance enclosure should be utilized when weighing the powdered compound.

  • Secondary Engineering Control : Ensure that an emergency eyewash station and a safety shower are readily accessible in the handling area.

2.2. Procedural Guidance for Handling

  • Preparation :

    • Designate a specific area within the laboratory for handling this compound.

    • Assemble all necessary equipment and reagents before commencing work.

    • Verify the proper functioning of the chemical fume hood.

  • Donning PPE :

    • Follow the correct sequence for putting on PPE: first the gown, then the inner pair of gloves, followed by safety goggles and a face shield, and finally the outer pair of gloves.[4]

  • Handling :

    • When working with powdered this compound, handle it with care to prevent dust formation.

    • Whenever feasible, use disposable labware. If glassware is used, it should be thoroughly cleaned after use according to institutional procedures for contaminated glassware.[4]

  • Doffing PPE :

    • Remove PPE in a designated area to avoid cross-contamination.

    • The general sequence for removal is: outer gloves, gown, face shield/goggles, and finally the inner gloves.[4]

    • Thoroughly wash hands with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste :

    • All unused this compound and solutions containing it should be disposed of as hazardous chemical waste.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on chemical waste disposal.

  • Contaminated Materials :

    • All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container.

    • This container should be clearly labeled as hazardous waste and disposed of according to institutional protocols.

  • General Guidance :

    • Do not pour this compound solutions down the drain.[5]

    • Contaminated work clothing should not be allowed out of the workplace.[6]

Experimental Protocols

As this compound is a naturally occurring compound found in the Kawakawa plant, its extraction and analysis often involve chromatographic techniques.

Protocol: Extraction of this compound from Plant Material (General Method)

  • Sample Preparation : Lyophilized and finely ground plant material (e.g., Kawakawa leaves) is used as the starting material.

  • Extraction : A known mass of the powdered leaf material is weighed into a vial. An extraction solvent (e.g., preheated Type 1 water or methanol) is added. The mixture is heated and then allowed to cool.

  • Separation : The particulate matter is separated from the liquid extract by centrifugation.

  • Analysis : The resulting supernatant containing this compound and other phytochemicals is then transferred for analysis, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

G Workflow for Handling a this compound Spill cluster_0 Initial Response cluster_1 Containment and Cleanup cluster_2 Final Steps spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Personnel evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Complete Incident Report dispose->report

Caption: Workflow for Handling a this compound Spill.

References

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